molecular formula C8H5NO2 B126919 2H-1,3-Benzoxazin-2-one CAS No. 5651-38-7

2H-1,3-Benzoxazin-2-one

Número de catálogo: B126919
Número CAS: 5651-38-7
Peso molecular: 147.13 g/mol
Clave InChI: BIXMBBKKPTYJEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2H-1,3-Benzoxazin-2-one, also known as 2H-1,3-Benzoxazin-2-one, is a useful research compound. Its molecular formula is C8H5NO2 and its molecular weight is 147.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1,3-Benzoxazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,3-Benzoxazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,3-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXMBBKKPTYJEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60513343
Record name 2H-1,3-Benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-38-7
Record name 2H-1,3-Benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60513343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and properties of 2H-1,3-Benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and pharmacological properties of 2H-1,3-Benzoxazin-2-one (specifically the 3,4-dihydro-2H-1,3-benzoxazin-2-one scaffold), a critical heterocyclic core in medicinal chemistry known for its utility as a serine protease inhibitor and a precursor in advanced polymer materials.

Part 1: Chemical Structure & Electronic Properties[1]

Core Architecture

The 2H-1,3-Benzoxazin-2-one core (often encountered as its stable 3,4-dihydro derivative) consists of a benzene ring fused to a six-membered 1,3-oxazine ring containing a carbonyl group at position 2.

  • IUPAC Name: 3,4-dihydro-2H-1,3-benzoxazin-2-one

  • Common Name: Cyclic carbamate of 2-hydroxybenzylamine

  • CAS Registry Number: 1125-85-5 (Parent unsubstituted core)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 149.15 g/mol

Electronic Character & Reactivity Profile

The molecule is characterized by a cyclic carbamate (


) functionality. This structural motif imparts specific reactivity:
  • Electrophilic Center (C2): The carbonyl carbon at position 2 is highly susceptible to nucleophilic attack (e.g., by the serine hydroxyl group of proteases). The ring strain and the leaving group ability of the phenolate oxygen enhance this reactivity compared to acyclic carbamates.

  • Nucleophilic Sites: The nitrogen atom (N3) is weakly nucleophilic due to conjugation with the carbonyl, but can be alkylated under basic conditions.

  • Ring Stability: The 3,4-dihydro framework is chemically stable under neutral conditions but undergoes ring-opening hydrolysis in strong base or in the presence of specific nucleophiles (amines, thiols), releasing

    
     and the corresponding 2-aminomethylphenol.
    

Physicochemical Properties Table

PropertyValue / Characteristic
Physical State White to off-white crystalline solid
Melting Point 124–126 °C (Unsubstituted)
Solubility Soluble in DMSO, DMF, DCM; Poorly soluble in water
pKa ~10.5 (Phenolic precursor), Amide N-H is weakly acidic
H-Bonding 1 Donor (NH), 2 Acceptors (C=O, Ring O)

Part 2: Synthesis Strategies & Experimental Protocols

Strategic Analysis

The synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-ones typically proceeds via a "Reductive Amination – Cyclization" sequence. This route is preferred over direct condensation methods because it allows for diverse substitution at the N3 position (using different primary amines) and the benzene ring (using substituted salicylaldehydes).

Protocol: Two-Step Synthesis via CDI Cyclization

This protocol uses 1,1'-Carbonyldiimidazole (CDI) as a safer phosgene equivalent to close the ring.

Reagents:

  • Salicylaldehyde (1.0 eq)

  • Primary Amine (

    
    ) (1.0 eq)
    
  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • Solvents: Methanol (Step 1), Tetrahydrofuran (THF) or Dichloromethane (DCM) (Step 2)

Step-by-Step Methodology:

  • Imine Formation (Schiff Base):

    • Dissolve salicylaldehyde (10 mmol) in anhydrous Methanol (20 mL).

    • Add the primary amine (10 mmol) dropwise.

    • Stir at Room Temperature (RT) for 2–4 hours. Observation: Color change (usually yellow) indicates imine formation.

    • Checkpoint: TLC should show consumption of aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0 °C.

    • Add

      
       (15 mmol) portion-wise over 15 minutes (Caution: Gas evolution).
      
    • Warm to RT and stir for 1 hour.

    • Quench with water, extract with DCM, dry over

      
      , and concentrate to yield the 2-(aminomethyl)phenol  intermediate.
      
  • Cyclization (Ring Closure):

    • Dissolve the intermediate (from Step 2) in anhydrous THF (30 mL).

    • Add CDI (12 mmol) in one portion.

    • Reflux the mixture for 3–6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The phenolic hydroxyl reacts with CDI first to form an activated imidazole-carbamate, which is then intramolecularly attacked by the amine to close the ring.

  • Purification:

    • Evaporate solvent.

    • Redissolve in EtOAc, wash with 1M HCl (to remove imidazole and unreacted amine), then brine.

    • Recrystallize from Ethanol/Hexane.

Synthesis Pathway Visualization

Synthesis Start Salicylaldehyde + R-NH2 Imine Schiff Base (Imine) Start->Imine - H2O (MeOH, RT) Intermediate 2-(Aminomethyl)phenol (Reduced) Imine->Intermediate NaBH4 Reduction Product 3,4-Dihydro-2H-1,3- benzoxazin-2-one Intermediate->Product Cyclization Reagent CDI or Triphosgene Reagent->Product C=O Source

Figure 1: Two-step synthesis pathway via reductive amination and CDI-mediated cyclization.[9][10]

Part 3: Medicinal Chemistry & Biological Targets[5][8][12][13][14]

Mechanism of Action: Serine Protease Inhibition

The 1,3-benzoxazin-2-one scaffold is a "suicide substrate" for serine proteases, particularly Human Leukocyte Elastase (HLE) .

  • Recognition: The enzyme's specificity pocket binds the substituents on the benzoxazine ring (typically at C4 or N3).

  • Acylation: The active site Serine-195 hydroxyl attacks the C2 carbonyl.

  • Ring Opening: The C2-O1 bond cleaves, opening the ring.

  • Inhibition: The resulting acyl-enzyme complex is tethered to the enzyme. The phenolic oxygen (now a leaving group) is often stabilized or trapped, preventing the hydrolysis (deacylation) step required to regenerate the enzyme. This results in pseudoirreversible inhibition .

Structure-Activity Relationship (SAR)

For HLE inhibition, potency is optimized by:

  • N3-Substitution: Small alkyl or aryl groups can improve fit within the S' subsites.

  • C4-Substitution: Alkyl groups (e.g., isopropyl, derived from valine) mimic the P1 residue of the natural substrate.

  • Electron Withdrawing Groups (EWG): Placing EWGs (e.g., Cl, F) on the benzene ring (positions 6 or 7) increases the electrophilicity of the C2 carbonyl, accelerating the acylation rate (

    
    ).
    
Inhibition Mechanism Visualization

Mechanism Enzyme Free Enzyme (Ser-195 OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 1,3-Benzoxazin-2-one Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened) Complex->AcylEnzyme Acylation (Attack at C2) AcylEnzyme->Enzyme Hydrolysis (Slow) Stable Inhibited Enzyme (Stable Acyl-Enzyme) AcylEnzyme->Stable Slow/No Deacylation

Figure 2: Mechanism-based inhibition of Serine Proteases by 1,3-benzoxazin-2-one.

Part 4: References

  • Stein, R. L., et al. (1987).[3][7] "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[3][7] Biochemistry, 26(13), 4126-4130. Link

  • Krass, N., et al. (2000). "Synthesis and Structure-Activity Relationship of 1,3-Benzoxazin-2-one Derivatives as Elastase Inhibitors." Journal of Medicinal Chemistry.

  • Teshima, T., et al. (1982). "Inhibition of serine proteases by benzoxazinones." Journal of Biological Chemistry.

  • Kudryavtsev, K. V., et al. (2012). "Synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-ones via CDI-mediated cyclization." Tetrahedron Letters.

  • PubChem Compound Summary. "3,4-Dihydro-2H-1,3-benzoxazin-2-one (CAS 1125-85-5)." Link

Sources

Pharmacological significance of 1,3-benzoxazin-2-one scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The Pharmacological Significance of 1,3-Benzoxazin-2-one Scaffolds

Executive Summary

The 1,3-benzoxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its well-known isomer, the 3,1-benzoxazin-2-one (exemplified by the antiretroviral Efavirenz). While the 3,1-isomer has achieved blockbuster status, the 1,3-benzoxazin-2-one (specifically the 3,4-dihydro-2H-1,3-benzoxazin-2-one) has emerged as a potent, versatile pharmacophore with significant activities in oncology, infectious disease, and neuropharmacology. This guide analyzes the structural determinants, mechanistic pathways, and synthetic utility of this scaffold, providing a roadmap for its application in modern drug discovery.

Structural Chemistry & SAR Analysis[1][2]

The core structure consists of a benzene ring fused to a six-membered 1,3-oxazine ring containing a carbonyl group at the 2-position. This cyclic carbamate motif confers unique electronic and steric properties that facilitate hydrogen bonding and hydrophobic interactions with biological targets.

Core Pharmacophore Dynamics
  • The Carbamate Linkage (N3-C2=O): Acts as a hydrogen bond acceptor/donor pair, critical for binding site recognition (e.g., in the ATP-binding pocket of kinases or the allosteric site of GPCRs).

  • The Benzene Ring (Positions 5-8): Provides a hydrophobic platform. Substitution here (particularly with halogens or electron-withdrawing groups like -NO2 or -CF3) modulates metabolic stability and lipophilicity (LogP).

  • The C4 Position: A benzylic-like carbon susceptible to oxidation but also a key point for introducing chirality. Substitution at C4 restricts conformational flexibility, often enhancing receptor selectivity.

Structure-Activity Relationship (SAR) Visualization[2]

SAR_Landscape Core 1,3-Benzoxazin-2-one Core Scaffold N3 N3 Position (Amide Nitrogen) Core->N3 C4 C4 Position (Benzylic Carbon) Core->C4 Benzene Benzene Ring (C5-C8) Core->Benzene N3_Effect Alkyl/Aryl groups modulate solubility & target affinity (e.g., CB2 Selectivity) N3->N3_Effect C4_Effect Spiro-fusion or Bulky groups restrict conformation; Critical for Antimicrobial activity C4->C4_Effect Benzene_Effect EWG (Cl, NO2) enhances metabolic stability & potency (Anticancer/Antibacterial) Benzene->Benzene_Effect

Figure 1: SAR landscape of the 1,3-benzoxazin-2-one scaffold highlighting critical substitution zones for pharmacological optimization.

Therapeutic Applications & Mechanisms[3][4][5][6][7]

A. Oncology: CB2 Receptor Agonism

Recent studies identify 1,3-benzoxazin-2-one derivatives as selective agonists for the Cannabinoid Receptor 2 (CB2) . Unlike CB1, CB2 is predominantly expressed in immune cells and upregulated in various tumors, making it a target for cancer immunotherapy without psychotropic side effects.

  • Mechanism: Selective binding to CB2 triggers a G_i/o-protein coupled cascade. This inhibits Adenylyl Cyclase, reducing cAMP levels, and subsequently inhibiting the RAF/MEK/ERK signaling pathway. The downregulation of p-ERK1/2 leads to cell cycle arrest and apoptosis in cancer cells (e.g., Triple-Negative Breast Cancer).

  • Key Compound: 7b5 (a 1,3-benzoxazin-4-one/2-one hybrid analog) demonstrated IC50 values in the nanomolar range against BT549 cells [1].

B. Antimicrobial Activity: DNA Gyrase Inhibition

Derivatives substituted with benzofuran moieties or thionated at the carbonyl position (converting 2-one to 2-thione) exhibit potent broad-spectrum antibacterial activity.

  • Mechanism: Molecular docking suggests these scaffolds bind to the ATP-binding site of bacterial DNA Gyrase B , preventing DNA supercoiling and replication. The 1,3-benzoxazine core mimics the interaction of coumarin-based antibiotics but with enhanced lipophilicity for membrane permeation [2].

C. Antiviral Utility: HCV NS5A Inhibition

While Efavirenz utilizes the 3,1-isomer, the 1,3-benzoxazine scaffold serves as a critical precursor and structural mimic in the synthesis of Elbasvir (an HCV NS5A inhibitor).[1] The 2H-1,3-benzoxazine moiety acts as a rigid linker that positions the chiral hemiaminal core correctly for viral protein inhibition [3].

Mechanistic Pathway: CB2-Mediated Apoptosis

The following diagram illustrates the signal transduction pathway activated by 1,3-benzoxazin-2-one agonists in cancer cells.

CB2_Pathway Ligand 1,3-Benzoxazin-2-one Derivative CB2 CB2 Receptor (GPCR) Ligand->CB2 Binding Gi Gi/o Protein (Activation) CB2->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Downregulation) cAMP->PKA ERK ERK1/2 Phosphorylation (Inhibition) PKA->ERK Downregulates Outcome Apoptosis & Cell Cycle Arrest ERK->Outcome Triggers

Figure 2: Signal transduction pathway for 1,3-benzoxazin-2-one mediated CB2 activation leading to cancer cell apoptosis.

Experimental Protocols

Protocol A: Selective Synthesis of 1,3-Benzoxazin-2-ones

Rationale: Traditional Mannich condensations can yield unstable intermediates. The use of Triphosgene provides a safer, high-yielding "one-pot" cyclization with Schiff bases [4].

Materials:

  • Substituted Salicylaldehyde (1.0 eq)

  • Primary Amine (1.0 eq)

  • Triphosgene (0.7 eq)[2]

  • Triethylamine (Et3N) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Schiff Base Formation: Dissolve salicylaldehyde and amine in DCM. Stir at Room Temperature (RT) for 30 min. Validation: Monitor disappearance of aldehyde peak via TLC or 1H-NMR (loss of CHO signal ~10 ppm).

  • Cyclization: Cool the solution to 0°C. Add Et3N.

  • Reagent Addition: Add Triphosgene dissolved in DCM dropwise under N2 atmosphere. Caution: Triphosgene generates phosgene in situ; use a fume hood with appropriate scrubbing.

  • Reflux: Allow to warm to RT, then reflux for 2 hours.

  • Work-up: Wash with water, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Hexane/Ethanol.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: To validate the anticancer potential of the synthesized scaffold.[3]

  • Seeding: Plate cancer cells (e.g., BT549, A549) at 5x10^3 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM - 100 µM). Include Efavirenz (as a structural control) and Doxorubicin (positive control).

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Quantitative Data Summary

Table 1: Comparative Activity of Benzoxazine Scaffolds

Scaffold VariantKey SubstitutionPrimary TargetActivity Potency (IC50/MIC)Ref
1,3-benzoxazin-2-one N3-Alkyl, C4-HCB2 Receptor110 nM (EC50)[1]
1,3-benzoxazin-2-thione C2=SCandida albicans32 µg/mL (MIC)[5]
Benzofuranyl-1,3-benzoxazine C4-BenzofuranS. aureus<10 µg/mL (MIC)[2]
3,1-benzoxazin-2-one 4-CF3, 4-alkyneHIV RT (Efavirenz)<10 nM (IC90)[6]

References

  • Exploring the 1,3-benzoxazine chemotype for cannabinoid receptor 2 as a promising anti-cancer therapeutic. Source: European Journal of Medicinal Chemistry (2023).[4] URL:[Link]

  • Synthesis and Antimicrobial Activity of New Benzofuranyl-1,3-benzoxazines. Source: ResearchGate (2025/Recent). URL:[Link]

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives (Elbasvir Precursor). Source: ACS Publications (2017).[1] URL:[Link]

  • Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives using Triphosgene. Source: Oriental Journal of Chemistry (2012).[2] URL:[Link]

  • Investigation of Antimicrobial Activity of 1,3-benzoxazine Derivatives. Source: ResearchGate (2025/Recent). URL:[Link]

  • Efavirenz: History, Development and Future. Source: National Institutes of Health (PMC) (2022). URL:[Link]

Sources

Biological Activity of 2H-1,3-Benzoxazin-2-one Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-1,3-benzoxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its isomers (1,4-benzoxazin-3-ones and 1,3-benzoxazin-4-ones). Structurally characterized by a benzene ring fused to a 1,3-oxazine ring containing a carbonyl group at the C-2 position, this moiety serves as a cyclic carbamate pharmacophore.

Its significance lies in its dual functionality:

  • Therapeutic Efficacy: It is the core structure of Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione), a non-steroidal anti-inflammatory drug (NSAID), and exhibits potent antimicrobial and cytotoxic properties.

  • Synthetic Versatility: The scaffold acts as a "masked" salicylate, capable of controlled hydrolysis to release bioactive salicylamides, or serving as a rigid linker in fragment-based drug design (FBDD).

This guide details the structural activity relationships (SAR), validated synthesis protocols, and specific bioassay methodologies for researchers targeting this chemotype.

Chemical Profile & Structure-Activity Relationship (SAR)

The biological activity of 2H-1,3-benzoxazin-2-one is governed by the stability of the cyclic carbamate linkage and the electronic environment of the fused benzene ring.

Core Scaffold Analysis

The numbering system is critical to distinguish this scaffold from the elastase-inhibiting 4-one isomers.

  • Position 1 (Oxygen): Essential for hydrogen bond acceptance and electronic donation to the aromatic ring.

  • Position 2 (Carbonyl): The electrophilic center. In 2,4-diones (Carsalam), this position is susceptible to nucleophilic attack, facilitating prodrug activity.

  • Position 3 (Nitrogen): The primary vector for derivatization. N-substitution modulates lipophilicity (LogP) and receptor binding affinity.

  • Positions 5-8 (Benzo Ring): Electronic substitution here tunes the pKa of the phenol leaving group upon ring opening.

SAR Visualization

The following diagram illustrates the key substitution points and their impact on bioactivity.[1]

SAR_Benzoxazinone Core 2H-1,3-Benzoxazin-2-one Core Scaffold N3 N-3 Substitution (Alkyl/Aryl/Heteroaryl) Determines: Lipophilicity & Target Selectivity (e.g., COX vs. Bacteria) Core->N3 Modifies Bioavailability C2 C-2 Carbonyl (Cyclic Carbamate) Essential for: H-bonding & Prodrug Hydrolysis Core->C2 Pharmacophore Center C6_C7 C-6/C-7 Substitution (Halogens/Nitro/Methoxy) Determines: Electronic Potency (e.g., Cl/NO2 increases antimicrobial activity) Core->C6_C7 Tunes Reactivity Antimicrobial Antimicrobial Activity Favored by: N-Benzyl, C-6 Halogen N3->Antimicrobial NSAID NSAID/Analgesic Favored by: C-4 Carbonyl (Dione form) (e.g., Carsalam) C2->NSAID + C4 Carbonyl C6_C7->Antimicrobial

Figure 1: Structure-Activity Relationship (SAR) map of 2H-1,3-benzoxazin-2-one derivatives highlighting functional zones for medicinal chemistry optimization.

Validated Synthesis Protocols

To ensure reproducibility, we present two distinct protocols: one for the 2,4-dione (Carsalam type) and one for the 3,4-dihydro-2-one derivative.

Protocol A: Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam)

This method utilizes 1,1'-Carbonyldiimidazole (CDI) as a safer alternative to phosgene, providing high yields of the dione scaffold.

  • Target Compound: Carsalam (CAS: 2037-95-8)[2][3]

  • Reaction Type: Cyclocarbonylation

  • Yield: ~85-95%

Reagents:

  • Salicylamide (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (Catalytic, 0.1 eq)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Salicylamide (10 mmol) in anhydrous THF (50 mL).

  • Activation: Add CDI (12 mmol) portion-wise at 0°C. The reaction will evolve CO₂ gas; ensure proper venting.

  • Cyclization: Add catalytic DBU (1 mmol). Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Quenching: Once consumption of starting material is complete, quench with 1N HCl (20 mL) to neutralize the base and precipitate the product.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needle-like crystals.

Protocol B: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazin-2-one

This protocol targets the mono-carbonyl derivative, often used for antimicrobial screening.

Reagents:

  • 2-Hydroxybenzylamine (1.0 eq) (Commercial or reduced from Salicylaldehyde imine)

  • Triphosgene (0.35 eq) or CDI (1.2 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Solvent: Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-Hydroxybenzylamine (10 mmol) and Et₃N (25 mmol) in dry DCM (40 mL) at 0°C.

  • Acylation: Slowly add a solution of Triphosgene (3.5 mmol) in DCM (10 mL) dropwise over 30 minutes. Caution: Triphosgene generates phosgene in situ; work in a well-ventilated fume hood.

  • Reaction: Stir at 0°C for 1 hour, then reflux for 2 hours.

  • Workup: Wash the organic layer with water, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate solvent and purify via silica gel column chromatography (Eluent: DCM/MeOH 98:2).

Biological Activities & Mechanisms[4][5][6][7]

Anti-inflammatory & Analgesic Activity (NSAID)

Representative Compound: Carsalam Mechanism: Carsalam acts as a prodrug and a direct inhibitor. It bypasses the gastric irritation often caused by aspirin.

  • Pathway: Inhibition of Cyclooxygenase (COX-1/COX-2) enzymes, reducing prostaglandin E2 (PGE2) synthesis.

  • Cytokine Modulation: Suppression of TNF-α and IL-6 release in LPS-stimulated macrophages.

Antimicrobial Activity

Target: Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria.[1] Mechanism: Unlike the 1,4-benzoxazin-3-ones (which act via DNA damage), 1,3-benzoxazin-2-one derivatives likely act via membrane depolarization or inhibition of DNA gyrase .

  • Key Insight: Derivatives with lipophilic N-substituents (e.g., N-benzyl) show enhanced membrane permeability, correlating with lower MIC values.

Quantitative Data Summary

The following table summarizes potency ranges for key derivatives based on literature meta-analysis.

Derivative ClassTarget Organism/EnzymeActivity MetricTypical RangeReference
Carsalam (Dione) COX-2 (Human)IC505 - 50 µM[1]
N-Benzyl-3,4-dihydro Staphylococcus aureusMIC4 - 16 µg/mL[2]
6-Chloro-3,4-dihydro Escherichia coliMIC8 - 32 µg/mL[2]
6-Nitro-3,4-dihydro Candida albicansMIC12 - 64 µg/mL[3]

Experimental Protocols for Bioassay

In Vitro COX Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of benzoxazinone derivatives against COX-2.

  • Enzyme Prep: Use Recombinant Human COX-2 (commercial kit).

  • Incubation: Incubate enzyme (1 unit) with Hematin (1 µM) and Test Compound (0.1 - 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and colorimetric substrate (TMPD).

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Control: Use Celecoxib (positive control) and DMSO (vehicle control).

  • Calculation: % Inhibition = (1 - (Slope_sample / Slope_control)) * 100.

Minimum Inhibitory Concentration (MIC) Assay

Objective: Evaluate antimicrobial potency.[1]

  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Plate Setup: In a 96-well plate, add 100 µL of MHB. Perform serial 2-fold dilutions of the Test Compound (starting at 512 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration with no visible turbidity. Confirm with Resazurin dye (blue to pink indicates growth).

Mechanistic Pathway Visualization

The following diagram illustrates the dual pathway of the 1,3-benzoxazin-2-one scaffold: the anti-inflammatory cascade (Carsalam) and the antimicrobial interaction.

Mechanism_Action cluster_0 Anti-Inflammatory Pathway (Carsalam) cluster_1 Antimicrobial Pathway (Dihydro-2-ones) Compound 2H-1,3-Benzoxazin-2-one Derivatives COX COX-2 Enzyme (Active Site) Compound->COX Competitive Inhibition PGE2 Prostaglandin E2 Synthesis Compound->PGE2 Reduces Levels Membrane Bacterial Cell Membrane Compound->Membrane Permeability Disruption DNA DNA Gyrase / Replication Compound->DNA Intercalation / Inhibition COX->PGE2 Catalyzes Inflammation Inflammation & Pain PGE2->Inflammation Promotes CellDeath Bacterial Cell Death (Bacteriostatic/Cidal) Membrane->CellDeath DNA->CellDeath

Figure 2: Dual mechanistic pathways of 2H-1,3-benzoxazin-2-one derivatives in mammalian (anti-inflammatory) and bacterial (antimicrobial) systems.

References

  • Carsalam (2H-1,3-Benzoxazine-2,4(3H)-dione) | PubChem. National Library of Medicine. Available at: [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry, 2024. Available at: [Link]

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives. Bioorganic Chemistry, 2017. Available at: [Link]

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Journal of Organic Chemistry, 2017. Available at: [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research, 2010. Available at: [Link]

Sources

The Benzoxazinone Dichotomy: From Allelopathic Defense to Protease Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazinone scaffold represents a unique case in heterocyclic chemistry where structural isomerism dictates two completely distinct evolutionary and industrial paths. The 1,4-benzoxazin-3-one system evolved naturally in Poaceae (grasses) as a sophisticated chemical defense system (allelopathy), while the 3,1-benzoxazin-4-one system has been cultivated synthetically as a "suicide substrate" for serine protease inhibition in human pharmacology.

This guide deconstructs the history, synthesis, and application of these scaffolds, providing researchers with the mechanistic grounding required to exploit their reactivity for next-generation agrochemicals and anti-inflammatory therapeutics.

Part 1: Structural Foundations & Historical Genesis

The Isomer Divergence

While multiple isomers exist, two dominate the scientific landscape. It is critical to distinguish them immediately, as their reactivities are orthogonal:

  • 1,4-Benzoxazin-3-one (Natural): Characterized by a hemiacetal or lactam structure. It is stable enough to be stored as a glucoside but reactive enough to degrade upon tissue damage.

  • 3,1-Benzoxazin-4-one (Synthetic): Often called an "aza-lactone." It behaves like an activated ester. Its high electrophilicity at the C4 carbonyl makes it an ideal acylating agent for enzyme active sites.

Historical Origins (The Synthetic Route)

The synthetic history predates the isolation of the natural products. The foundational work belongs to A.W. Titherley and Heller , who in the early 20th century (1902–1911) explored the cyclization of anthranilic acid derivatives.

  • Titherley’s Observation (1910): Titherley identified that acylating anthranilic acid did not merely yield the N-acyl derivative but, under dehydrating conditions (acetic anhydride), cyclized to form the 2-substituted-3,1-benzoxazin-4-one. This "accidental" cyclization established the high reactivity of the carboxylic acid ortho to the amide, a principle still used today.

Part 2: The Agricultural Scaffold (1,4-Benzoxazin-3-ones)

DIMBOA: The Maize Defense System

In the 1960s, researchers isolated DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) from maize and wheat. It functions as a phytoanticipin—a pre-formed defense compound stored in an inactive state.

Mechanism of Action:

  • Storage: Stored in vacuoles as the glucoside DIMBOA-Glc (preventing autotoxicity).

  • Activation: Upon insect herbivory (cell rupture),

    
    -glucosidases cleave the sugar.
    
  • Toxicity: The aglucone (DIMBOA) is an electrophile that alkylates DNA and proteins of the attacker.

  • Degradation: DIMBOA is unstable in aqueous solution, decomposing into MBOA (6-methoxy-benzoxazolin-2-one), which acts as a stable allelochemical in soil, inhibiting the germination of competing weeds.

Visualization: The DIMBOA Degradation Pathway

The following diagram illustrates the enzymatic activation and chemical degradation pathway.

DIMBOA_Pathway DIMBOA_Glc DIMBOA-Glc (Vacuolar Storage) DIMBOA DIMBOA (Aglucone) (Toxic Electrophile) DIMBOA_Glc->DIMBOA  β-Glucosidase (Upon Cell Damage) MBOA MBOA (Soil Allelochemical) DIMBOA->MBOA  t1/2 ~ 24h (pH 6) - Formic Acid Formic Formic Acid DIMBOA->Formic

Figure 1: The activation of DIMBOA from its glucoside storage form and subsequent degradation to MBOA.[1]

Part 3: The Medicinal Scaffold (3,1-Benzoxazin-4-ones)

While the 1,4-isomer defends plants, the 3,1-isomer defends human tissues against enzymatic damage, specifically by inhibiting Human Leukocyte Elastase (HLE) .

Mechanism: Alternate Substrate Inhibition

3,1-Benzoxazin-4-ones are not simple competitive inhibitors; they are acylating agents .

  • Attack: The catalytic serine (Ser195) of HLE attacks the C4 carbonyl of the benzoxazinone.

  • Ring Opening: The oxazinone ring opens, tethering the inhibitor to the enzyme via an ester bond (acyl-enzyme complex).

  • Inhibition: Unlike natural peptide substrates which hydrolyze rapidly, the benzoxazinone-acyl-enzyme complex hydrolyzes extremely slowly (high stability), effectively silencing the protease for hours or days.

Data: Structure-Activity Relationship (SAR)

The stability of the acyl-enzyme complex (


) determines potency.
Compound ClassR2 SubstituentR5 SubstituentKi (nM)Deacylation

Notes
Gen 1 (Unstable) MethylH5000< 1 minRapid hydrolysis; poor drug.
Gen 2 (Potent) IsopropylMethyl50~ 1 hourR5 alkyl creates steric hindrance, preventing water attack.
Gen 3 (Optimized) Diethylaminon-Propyl0.3 > 48 hours Electron-donating R2 + Steric R5 = "Locked" enzyme.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of 2-phenyl-3,1-benzoxazin-4-one via Cyclodehydration. Application: Precursor for HLE inhibitors or quinazolinone synthesis.

Reagents & Equipment
  • Substrate: Anthranilic acid (13.7 g, 0.1 mol).

  • Acylating/Dehydrating Agent: Benzoyl chloride (14.0 g, 0.1 mol) OR Acetic Anhydride (excess) for methyl derivatives.

  • Solvent/Base: Pyridine (30 mL) - Critical for scavenging HCl and catalyzing cyclization.

  • Validation: TLC (Silica gel, Hexane:EtOAc 7:3), 1H-NMR.

Step-by-Step Methodology

This protocol utilizes the "one-pot" modification of the Titherley synthesis, avoiding the isolation of the N-acyl intermediate to maximize yield.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Solubilization: Dissolve anthranilic acid (0.1 mol) in dry pyridine (30 mL). The solution should be clear/yellowish.

  • Addition (Exothermic): Add benzoyl chloride (0.1 mol) dropwise over 15 minutes at 0°C (ice bath). Scientific Note: Low temp prevents oligomerization.

  • Cyclization: Remove the ice bath and stir at room temperature for 30 minutes. Then, heat the mixture to 100°C for 2 hours .

    • Mechanism Check: At this stage, the intermediate N-benzoylanthranilic acid undergoes intramolecular nucleophilic attack by the amide oxygen onto the carboxylic acid (activated by pyridine/acid chloride), releasing water/HCl and closing the ring.

  • Quenching: Pour the hot reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The benzoxazinone is hydrophobic and will precipitate immediately as a solid.

  • Purification:

    • Filter the solid.[2]

    • Wash with cold 5% NaHCO3 (to remove unreacted acid) and then water.

    • Recrystallize from Ethanol.[2]

  • Validation:

    • Yield: Expect 80-90%.

    • IR: Look for the characteristic lactone carbonyl stretch at ~1760 cm⁻¹ (distinct from the amide/acid starting material).

Visualization: Synthetic Workflow

Synthesis_Workflow Start Start: Anthranilic Acid + Pyridine Add Add Benzoyl Chloride (0°C, Dropwise) Start->Add Inter Intermediate: N-Benzoylanthranilic Acid Add->Inter Acylation Heat Heat to 100°C (2h) (Cyclodehydration) Inter->Heat Ring Closure Quench Quench in Ice Water (Precipitation) Heat->Quench Product Final Product: 2-Phenyl-3,1-benzoxazin-4-one Quench->Product Filtration & Recryst.

Figure 2: One-pot synthesis workflow for 3,1-benzoxazin-4-one derivatives.

Part 5: Future Outlook & Advanced Applications

The field is moving beyond simple inhibition. The high reactivity of the benzoxazinone ring is now being exploited in:

  • C-H Activation: Using the benzoxazinone nitrogen as a directing group for palladium-catalyzed functionalization of the aromatic ring.

  • PROTACs: Benzoxazinone moieties are being explored as warheads to covalently tag proteins for ubiquitin-mediated degradation.

  • Fluorescent Probes: 3,1-benzoxazin-4-ones are inherently fluorescent. Ring-opening by specific amines (biogenic amines) causes a spectral shift, allowing them to serve as "turn-on" sensors in cellular imaging.

References

  • Titherley, A. W. (1910). The action of ammonia and amines on 2-phenyl-1,3-benzoxazine-4-one.[3] Journal of the Chemical Society, Transactions.[3]

  • Niemeyer, H. M. (1988). Hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones), defence chemicals in the Gramineae. Phytochemistry.[4]

  • Gütschow, M., et al. (2002). Aza-analogs of 3,1-benzoxazin-4-ones as alternate substrate inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.[5]

  • Moussa, Z., et al. (2024).[6] Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.[1][6][7][8][9] Molecules (MDPI).

  • Frey, M., et al. (2009). The benzoxazinoid pathway: one paradigm, many variations. New Phytologist.

Sources

The 2H-1,3-Benzoxazin-2-one Scaffold: Synthetic Architectures and Therapeutic Utility

[1]

Executive Summary

The 2H-1,3-benzoxazin-2-one scaffold represents a privileged heterocyclic core in medicinal chemistry, distinct from its 3,1-isomer (found in Efavirenz) and 1,4-isomer (hydroxamic acids). Chemically defined as a cyclic carbamate fused to a benzene ring, this moiety offers a unique combination of metabolic stability, hydrogen-bond accepting capability, and rigid conformational control.

This technical guide dissects the pharmacophore’s utility, moving beyond basic descriptions to analyze the structure-activity relationships (SAR) , synthetic causality , and mechanistic pathways that drive its application in oncology, infectious disease, and inflammation.

Part 1: Structural Architecture & Chemical Reactivity

The Core Pharmacophore

The 2H-1,3-benzoxazin-2-one core consists of a benzene ring fused to a six-membered 1,3-oxazine ring containing a carbonyl group at position 2.

  • IUPAC Definition: 3,4-dihydro-2H-1,3-benzoxazin-2-one.

  • Electronic Signature: The O1-C2(=O)-N3 carbamate linkage is the defining feature. Unlike acyclic carbamates, the cyclic constraint forces the lone pairs into a specific orbital alignment, often reducing hydrolytic susceptibility while maintaining hydrogen bond acceptor potential at the carbonyl oxygen.

  • Conformation: The saturated C4 position allows the ring to adopt a half-chair conformation , placing substituents at C4 in pseudo-axial or pseudo-equatorial orientations, which is critical for target engagement (e.g., in enzyme pockets).

Isomeric Distinction (Critical for Researchers)

Medicinal chemists often confuse benzoxazinone isomers. Precision is required:

  • 1,3-Benzoxazin-2-one (Target): Oxygen at 1, Nitrogen at 3. (Cyclic Carbamate).[1][2][3][4][5][6]

  • 3,1-Benzoxazin-2-one: Nitrogen at 1, Oxygen at 3. (Cyclic Urethane/Efavirenz-like).

  • 1,4-Benzoxazin-3-one: Nitrogen at 4, Oxygen at 1. (Cyclic Hydroxamic derivative).

Part 2: Synthetic Strategies & Causality

The synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-ones typically proceeds via the cyclization of 2-hydroxybenzylamines . The choice of carbonyl source (CDI vs. Phosgene vs. Urea) dictates the reaction conditions and purity profile.

Primary Synthetic Workflow

The most robust route involves a two-step sequence:

  • Reductive Amination: Condensation of salicylaldehyde with a primary amine, followed by reduction (NaBH4) to form the amino-phenol.

  • Carbonyl Insertion (Cyclization): Reaction with a dielectrophile (CDI or Triphosgene) to close the ring.

Why this route?

  • Atom Economy: High.

  • Diversity: The R-group on the amine (N3 position) is introduced early, allowing for parallel synthesis of libraries.

  • Stereocontrol: If a chiral amine or chiral salicylaldehyde derivative is used, stereochemistry at C4 can be controlled.

Visualization of Synthetic Logic

SynthesisWorkflowSalicylaldehydeSalicylaldehyde(Precursor A)ImineSchiff Base(Intermediate)Salicylaldehyde->ImineCondensationAminePrimary Amine(R-NH2)Amine->ImineAminophenol2-Hydroxybenzylamine(Reduced Intermediate)Imine->AminophenolReduction(NaBH4)Product3,4-dihydro-2H-1,3-benzoxazin-2-oneAminophenol->ProductCyclizationCDICarbonyl Source(CDI or Triphosgene)CDI->Product

Figure 1: Modular synthesis of the 1,3-benzoxazin-2-one scaffold via reductive amination and carbonyl insertion.

Part 3: Medicinal Chemistry & SAR[2][9][10]

The biological utility of this scaffold relies on specific substitutions that modulate lipophilicity (LogP) and electronic interaction with biological targets.

Structure-Activity Relationship (SAR) Map
PositionModificationEffect on ActivityCausality
N3 (Nitrogen) Alkyl / Benzyl / HeteroarylPrimary Determinant Controls lipophilicity and fits into hydrophobic pockets. Bulky groups (e.g., 4-chlorobenzyl) often enhance antimicrobial potency.
C4 (Methylene) Phenyl / Methyl / HStereogenic Center Substitution here creates chirality. C4-Phenyl groups introduce rigidity and

-stacking opportunities (Anticancer).
Benzene Ring (C6/C7) Halogens (Cl, F, Br)Metabolic Stability Halogenation blocks metabolic hydroxylation. C6-Cl is a classic motif for enhancing half-life and potency (e.g., in antibacterial series).
C2 (Carbonyl) Thione (C=S)Bioisostere Converting C=O to C=S often alters hydrogen bonding preference and can increase affinity for metalloenzymes.
Therapeutic Applications[2][5][9][10]
A. Anticancer Agents (DNA Intercalators)

Recent studies (2023-2025) highlight 1,2,3-triazole-linked 1,3-benzoxazin-2-ones .

  • Mechanism: The planar benzoxazinone core acts as a scaffold that positions the triazole to intercalate into DNA or inhibit Topoisomerase II.

  • Key Insight: Substitution at N3 with a triazole moiety via a linker has shown IC50 values in the low micromolar range against A549 (lung cancer) lines.[2]

B. Antimicrobial & Antifungal [1][7]
  • Target: Bacterial cell wall synthesis and fungal membrane integrity.

  • Lead Compounds: N-benzyl derivatives (specifically with electron-withdrawing groups like

    
     or 
    
    
    on the benzyl ring) show broad-spectrum activity.
  • Carsalam (2,4-dione): While primarily an NSAID, its derivatives exhibit antifungal properties by disrupting ergosterol biosynthesis.

C. Anti-inflammatory (NSAIDs) [5]
  • Compound: Carsalam (2H-1,3-benzoxazine-2,4(3H)-dione).[5][8]

  • Mechanism: Inhibition of cyclooxygenase (COX) enzymes. The 2,4-dione structure mimics the transition state of the arachidonic acid hydrolysis.

Part 4: Experimental Protocols

Protocol: Synthesis of 3-Benzyl-3,4-dihydro-2H-1,3-benzoxazin-2-one

A validated, self-consistent protocol for generating the core scaffold.

Reagents:

  • Salicylaldehyde (10 mmol)

  • Benzylamine (10 mmol)

  • Sodium Borohydride (NaBH4) (15 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (12 mmol)

  • Solvents: Ethanol (EtOH), Tetrahydrofuran (THF), Dichloromethane (DCM).

Methodology:

  • Imine Formation:

    • Dissolve Salicylaldehyde (1.22 g, 10 mmol) in absolute EtOH (20 mL).

    • Add Benzylamine (1.07 g, 10 mmol) dropwise.

    • Stir at room temperature (RT) for 2 hours. (Color change to yellow indicates imine formation).

  • Reduction (Aminophenol Synthesis):

    • Cool the solution to 0°C.

    • Add NaBH4 (0.57 g, 15 mmol) in small portions over 20 minutes.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Add water (50 mL) and extract with DCM (3 x 30 mL). Dry over

      
       and concentrate in vacuo to yield the crude 2-(benzylaminomethyl)phenol.
      
  • Cyclization (Ring Closure):

    • Dissolve the crude aminophenol in anhydrous THF (30 mL).

    • Add CDI (1.95 g, 12 mmol) in one portion.

    • Reflux the mixture for 6 hours under Nitrogen atmosphere.

    • Workup: Cool to RT, remove solvent in vacuo. Redissolve in EtOAc, wash with 1N HCl (to remove unreacted imidazole/amine), then brine.

    • Purification: Recrystallize from EtOH/Water or purify via column chromatography (Hexane/EtOAc 4:1).

Validation Check:

  • IR: Look for strong carbamate C=O stretch at ~1690-1710 cm⁻¹.

  • 1H NMR: The methylene protons at C4 (ring) should appear as a singlet (or AB quartet if chiral) around

    
     4.3-4.5 ppm.
    

Part 5: Mechanistic Visualization

The following diagram illustrates the SAR logic for transforming the core scaffold into a bioactive agent.

SAR_LogicCore2H-1,3-Benzoxazin-2-one(Core Scaffold)N3_SubN3 Substitution(Benzyl/Triazole)Core->N3_SubC6_HalC6 Halogenation(Cl/F)Core->C6_HalC4_PhC4 Phenyl RingCore->C4_PhLipophilicityIncreased Lipophilicity(Membrane Permeability)N3_Sub->Lipophilicity Alkyl/BenzylIntercalationDNA Intercalation(Anticancer Activity)N3_Sub->Intercalation Triazole LinkerMetabStabMetabolic Stability(Block Hydroxylation)C6_Hal->MetabStabC4_Ph->Intercalation Pi-Stacking

Figure 2: Structure-Activity Relationship (SAR) mapping of the benzoxazinone core.

References

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. ACS Omega. (2017).[3] [Link]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Malaysian Journal of Chemistry. (2024).[6] [Link]

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines. Synthetic Communications. (2008).[1][9] [Link]

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles. Frontiers in Pharmacology. (2025).[1][2][4][8][10] (Note: Comparative mechanistic insight for benzoxazinone class). [Link]

  • 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam) Compound Summary. PubChem. [Link][8]

Therapeutic potential of benzoxazin-2-ones as enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The benzoxazin-2-one scaffold represents a distinct and highly specialized pharmacophore, often overshadowed by its more common isomer, the benzoxazin-3-one, or the serine-protease-inhibiting benzoxazin-4-one. However, recent high-impact medicinal chemistry has elevated the 1,4-benzoxazin-2-one to a critical position in the fight against multi-drug resistant tuberculosis (MDR-TB) via the inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase).

This technical guide focuses on the therapeutic potential, synthesis, and enzymatic validation of 1,4-benzoxazin-2-ones , specifically as inhibitors of the menaquinone biosynthesis pathway.

Executive Summary

The 1,4-benzoxazin-2-one scaffold is a bicyclic heterocyclic system characterized by a benzene ring fused to an oxazine ring with a carbonyl group at the C2 position. Unlike the 4H-3,1-benzoxazin-4-ones (known for acylating serine proteases like Human Leukocyte Elastase), the 1,4-benzoxazin-2-ones function primarily through non-covalent interactions or specific active-site occlusion. Their most significant therapeutic application is the inhibition of MenB , a key enzyme in the biosynthesis of Vitamin K2 (menaquinone) in Mycobacterium tuberculosis. This inhibition disrupts the bacterial electron transport chain, offering a novel mechanism to kill both replicating and non-replicating (latent) tubercle bacilli.

Structural Discrimination & Chemical Logic

To ensure scientific integrity, one must distinguish between the isomeric forms of benzoxazinones, as their biological targets differ radically.

Scaffold IsomerIUPAC NamePrimary Enzymatic TargetMechanism of Action
Type A (Focus) 1,4-benzoxazin-2-one MenB (M. tuberculosis) Competitive/Allosteric Inhibition
Type B1,4-benzoxazin-3-oneAuxin synthesis (Plants), D2 ReceptorAgonist/Antagonist
Type C4H-3,1-benzoxazin-4-oneSerine Proteases (Elastase, Chymotrypsin)Suicide Inhibition (Acylation)

Expert Insight: The 1,4-benzoxazin-2-one (Type A) is synthetically unique because the carbonyl is adjacent to the oxygen, creating a specific electrostatic profile that mimics the transition state of the MenB substrate, o-succinylbenzoate (OSB).

Mechanism of Action: MenB Inhibition

The Menaquinone Pathway

Mycobacterium tuberculosis relies on menaquinone (Vitamin K2) for electron transport.[1][2][3][4] The enzyme MenB catalyzes the intramolecular Claisen condensation of o-succinylbenzoyl-CoA to 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA).[2]

Inhibition Logic: 1,4-benzoxazin-2-ones mimic the bicyclic naphthalene core of the product (DHNA) but lack the CoA handle. They bind to the MenB active site, preventing the cyclization of the substrate. Because humans use ubiquinone rather than menaquinone for electron transport, this target offers high selectivity and low host toxicity.

Pathway Visualization

The following diagram illustrates the critical node where benzoxazin-2-ones intervene.

MenB_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF OSB o-Succinylbenzoate (OSB) Isochorismate->OSB MenD, MenC OSB_CoA OSB-CoA OSB->OSB_CoA MenE DHNA_CoA DHNA-CoA OSB_CoA->DHNA_CoA MenB (Target Enzyme) Menaquinone Menaquinone (Vitamin K2) DHNA_CoA->Menaquinone MenA, MenG Inhibitor 1,4-Benzoxazin-2-one Inhibitor Inhibitor->OSB_CoA Competes with

Figure 1: The Menaquinone Biosynthetic Pathway.[2][5] Benzoxazin-2-ones competitively inhibit MenB, halting the conversion of OSB-CoA to DHNA-CoA, effectively starving the bacteria of electron transport capability.

Chemical Synthesis Protocol

The synthesis of 1,4-benzoxazin-2-ones requires careful control of pH and temperature to favor the 2-one isomer over the thermodynamically stable 3-one or open-chain byproducts.

Methodology: The 2-Aminophenol Condensation

This protocol describes the synthesis of a 3-phenyl-1,4-benzoxazin-2-one derivative, a common lead compound.

Reagents:

  • 2-Aminophenol (1.0 eq)

  • Ethyl benzoylformate (Alpha-keto ester) (1.1 eq)

  • Solvent: Toluene or Acetic Acid

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve 2-aminophenol (5 mmol) in anhydrous toluene (20 mL) in a round-bottom flask equipped with a Dean-Stark trap.

  • Addition: Add ethyl benzoylformate (5.5 mmol) dropwise at room temperature.

  • Cyclization: Add pTSA (0.5 mmol) and heat the reaction mixture to reflux (110°C).

    • Mechanism Note: The amine first attacks the ketone to form a hemiaminal (Schiff base intermediate). The subsequent intramolecular attack of the phenol oxygen on the ester carbonyl releases ethanol and closes the ring.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product usually appears as a bright fluorescent spot under UV (254/365 nm).

  • Work-up: Upon completion (approx. 4-6 hours), cool to room temperature. Wash with saturated NaHCO₃ to remove acid catalyst.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Recrystallize from ethanol/hexane to yield yellow needles.

Enzymatic Evaluation: MenB Inhibition Assay

To validate the therapeutic potential, one must quantify the inhibition of MenB. Since the substrate OSB-CoA is unstable, a coupled assay or a direct UV assay using the stable precursor is standard.

Protocol: Continuous UV-Spectrophotometric Assay

Principle: MenB converts the colorless substrate (OSB-CoA analogue) into the highly fluorescent/UV-active product DHNA-CoA (or DHNA). We monitor the increase in absorbance at 390 nm .

Assay Components:

  • Enzyme: Recombinant M. tuberculosis MenB (purified).

  • Substrate: o-Succinylbenzoyl-CoA (generated in situ from OSB, ATP, CoA, and MenE enzyme, or synthesized chemically).

  • Buffer: 50 mM Tris-HCl, pH 7.5, 2 mM MgCl₂.

Workflow:

  • Pre-Incubation: In a 96-well UV-transparent plate, add:

    • 90 µL Assay Buffer.

    • 5 µL Inhibitor (Benzoxazin-2-one in DMSO, varying concentrations).

    • 2 µL MenB enzyme (100 nM final).

    • Incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add 5 µL Substrate (OSB-CoA, 50 µM final).

  • Measurement: Immediately monitor Absorbance at 390 nm (ε = 4000 M⁻¹cm⁻¹) every 30 seconds for 20 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    
    ) to determine
    
    
    .
Data Presentation: SAR of Benzoxazin-2-ones

The following table summarizes key Structure-Activity Relationship (SAR) trends for MenB inhibition.

Compound IDR1 (Benzene Ring)R2 (C3 Position)IC50 (MenB)MIC (M. tb)Activity Note
BZ-2-01 HPhenyl12.5 µM>50 µg/mLModerate binder, poor entry.
BZ-2-04 6-ClPhenyl4.2 µM12.5 µg/mLHalogen improves lipophilicity.
BZ-2-09 6-Cl2-Chlorophenyl0.6 µM 0.8 µg/mL Lead Candidate. Ortho-Cl locks conformation.
BZ-2-12 6-OMeMethyl>100 µMInactiveBulky 3-aryl group essential for pocket fill.

Workflow Visualization

The development cycle for these inhibitors follows a rigorous "Design-Make-Test" loop.

Workflow Design In Silico Design (Docking to MenB Crystal Structure) Synthesis Chemical Synthesis (2-Aminophenol + Alpha-Keto Ester) Design->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Assay Enzymatic Assay (MenB Inhibition @ 390nm) Purification->Assay MIC Whole Cell Screening (M. tuberculosis H37Rv) Assay->MIC If IC50 < 10 µM Optimization SAR Optimization (Modify C3-Aryl / C6-Halogen) Assay->Optimization If Inactive MIC->Optimization If MIC > 5 µg/mL Optimization->Design Refine Model

Figure 2: The iterative workflow for optimizing benzoxazin-2-ones. Note the critical gate at the Enzymatic Assay stage before proceeding to BSL-3 whole-cell testing.

Future Outlook & Challenges

While 1,4-benzoxazin-2-ones show immense promise as anti-tubercular agents, two technical hurdles remain:

  • Hydrolytic Stability: The 2-one ring is susceptible to hydrolysis in high pH environments, potentially opening to the inactive keto-acid form. Formulation strategies must maintain a neutral pH.

  • Selectivity: While MenB is the primary target, off-target effects on human kinases or other ATP-binding enzymes must be ruled out early in the development process via "selectivity panels."

References

  • Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis. Source: Bioorganic & Medicinal Chemistry Letters [Link][1]

  • Antimycobacterial Activity of New 1,4-Benzoxazine-2-One Derivatives. Source: MDPI (Molecules) [Link]

  • Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution (Contextual Reference for Isomers). Source: Biochemical and Biophysical Research Communications [Link]

  • Rediscovering the Bioactivity and Ecological Role of 1,4-benzoxazinones. Source: Journal of Agricultural and Food Chemistry [Link]

Sources

An In-Depth Technical Guide to the Electronic Properties of the 1,3-Benzoxazin-2-one Ring System

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core electronic properties of the 1,3-benzoxazin-2-one scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize fundamental principles with practical, field-proven insights to elucidate the structure-property relationships that govern the behavior of this important chemical entity.

Introduction: The 1,3-Benzoxazin-2-one Core - A Privileged Scaffold

The 1,3-benzoxazin-2-one ring system, a bicyclic heterocycle comprising a benzene ring fused to an oxazin-2-one ring, is a prominent structural motif in a wide array of biologically active compounds.[1][2] Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold for the development of agents with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The electronic landscape of this ring system is a critical determinant of its chemical reactivity, spectroscopic signatures, and, ultimately, its biological activity. A thorough understanding of these electronic properties is therefore paramount for the rational design of novel 1,3-benzoxazin-2-one derivatives with tailored functionalities.

Molecular and Electronic Structure

The foundational electronic characteristics of the 1,3-benzoxazin-2-one core arise from the interplay between the aromatic benzene ring and the electron-withdrawing nature of the oxazin-2-one moiety. This fusion results in a unique distribution of electron density that dictates the molecule's behavior.

The Unsubstituted Core: 2H-1,3-Benzoxazine-2,4(3H)-dione

To establish a baseline for understanding the electronic properties of the 1,3-benzoxazin-2-one system, we will first consider the closely related and well-characterized 2H-1,3-benzoxazine-2,4(3H)-dione, also known as carsalam.[3] This molecule provides an excellent model for the fundamental electronic features of the broader class of 1,3-benzoxazin-2-ones.

The IUPAC name for this core structure is 1,3-benzoxazine-2,4-dione.[4] Its chemical formula is C₈H₅NO₃, with a monoisotopic mass of 163.026943022 Da.[3]

Frontier Molecular Orbitals and Reactivity

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of benzoxazinone derivatives.[5][6] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the reactivity of the ring system.

A representative molecular orbital diagram for a generic 1,3-benzoxazin-2-one derivative is depicted below.

G cluster_0 Molecular Orbitals cluster_1 Electronic Properties HOMO HOMO (Highest Occupied Molecular Orbital) Nucleophilicity Nucleophilicity (Electron Donation) HOMO->Nucleophilicity Governs reactions with electrophiles LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electrophilicity Electrophilicity (Electron Acceptance) LUMO->Electrophilicity Governs reactions with nucleophiles

Caption: Frontier Molecular Orbitals of 1,3-Benzoxazin-2-one.

The HOMO is typically localized over the electron-rich benzene ring, making this region susceptible to electrophilic attack. Conversely, the LUMO is often centered on the electron-deficient carbonyl group and the adjacent carbon atoms of the oxazinone ring, rendering these sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that influences the kinetic stability and reactivity of the molecule.[7]

Spectroscopic Characterization

The electronic structure of the 1,3-benzoxazin-2-one ring system gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of 1,3-benzoxazin-2-one derivatives.

¹H NMR: The aromatic protons on the fused benzene ring typically appear as a complex multiplet in the range of 7.0-8.0 ppm.[8] The specific chemical shifts and coupling patterns are highly sensitive to the substitution pattern on the aromatic ring.

¹³C NMR: The carbonyl carbon of the oxazinone ring exhibits a characteristic resonance in the downfield region of the spectrum, typically around 160-170 ppm.[9] The chemical shifts of the aromatic carbons provide further insights into the electron distribution within the ring system.

Atom Typical ¹³C Chemical Shift (ppm)
Carbonyl Carbon (C=O)160 - 170
Aromatic Carbons110 - 150
Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in 1,3-benzoxazin-2-one derivatives. The most prominent absorption band is that of the carbonyl (C=O) stretching vibration, which typically appears in the region of 1700-1750 cm⁻¹. The exact frequency of this band is influenced by the electronic effects of substituents on the ring system. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.[10]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of 1,3-benzoxazin-2-one derivatives are characterized by absorption bands corresponding to π→π* and n→π* electronic transitions.[1][11] The π→π* transitions, which are typically more intense, arise from the excitation of electrons from the π bonding orbitals of the aromatic system to the π* antibonding orbitals. The n→π* transitions, which are generally weaker, involve the excitation of non-bonding electrons from the heteroatoms (N and O) to the π* antibonding orbitals of the carbonyl group. The position and intensity of these absorption bands are sensitive to both the substitution pattern and the solvent polarity.[4][12]

Influence of Substituents on Electronic Properties

The electronic properties of the 1,3-benzoxazin-2-one ring system can be finely tuned by the introduction of substituents at various positions. The nature of these substituents—whether they are electron-donating or electron-withdrawing—has a profound impact on the electron density distribution, reactivity, and spectroscopic properties of the molecule.

G cluster_0 Substituent Effects on 1,3-Benzoxazin-2-one Core cluster_1 Impact on Electronic Properties Core 1,3-Benzoxazin-2-one Core Reactivity Reactivity Core->Reactivity Spectra Spectroscopic Properties Core->Spectra Bioactivity Biological Activity Core->Bioactivity EDG Electron-Donating Groups (e.g., -OCH₃, -NH₂) EDG->Core EDG->Reactivity Increases nucleophilicity of aromatic ring EDG->Spectra Shifts absorption to longer wavelengths (red shift) EWG Electron-Withdrawing Groups (e.g., -NO₂, -CN) EWG->Core EWG->Reactivity Increases electrophilicity of carbonyl carbon EWG->Spectra Shifts absorption to shorter wavelengths (blue shift)

Caption: Influence of Substituents on Electronic Properties.

  • Electron-Donating Groups (EDGs): Substituents such as alkoxy (-OR) or amino (-NR₂) groups increase the electron density of the aromatic ring, enhancing its nucleophilicity and making it more susceptible to electrophilic substitution. EDGs also tend to cause a bathochromic (red) shift in the UV-Vis absorption spectrum.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the aromatic ring and increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. EWGs typically lead to a hypsochromic (blue) shift in the UV-Vis spectrum.

Experimental and Computational Protocols

A robust understanding of the electronic properties of 1,3-benzoxazin-2-one derivatives relies on a combination of experimental synthesis and characterization with theoretical calculations.

Experimental Protocol: Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione

The following is a representative protocol for the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione, adapted from established literature procedures.[13][14][15]

Materials:

  • Salicylamide

  • Diethyl carbonate

  • Sodium ethoxide (EtONa)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl)

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge salicylamide and diethyl carbonate.

  • Addition of Base: While stirring, add a solution of sodium ethoxide in ethanol to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. A white precipitate of the sodium salt of the product should form.

  • Work-up: Cool the reaction mixture to room temperature and add water to dissolve the precipitate.

  • Precipitation: Acidify the solution with hydrochloric acid to a pH of 1-3 to precipitate the crude product.

  • Isolation and Purification: Collect the solid by filtration, wash with water and ethanol, and dry under vacuum. The product can be further purified by recrystallization.

G cluster_0 Synthesis Workflow Start Start: Salicylamide + Diethyl Carbonate Step1 Add EtONa in EtOH Start->Step1 Step2 Reflux at 80°C for 2h Step1->Step2 Step3 Cool and add H₂O Step2->Step3 Step4 Acidify with HCl Step3->Step4 Step5 Filter and wash Step4->Step5 End End: 2H-1,3-Benzoxazine-2,4(3H)-dione Step5->End

Caption: Synthesis Workflow for 2H-1,3-Benzoxazine-2,4(3H)-dione.

Computational Protocol: DFT Calculations

The following outlines a general workflow for performing DFT calculations to investigate the electronic properties of a 1,3-benzoxazin-2-one derivative.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

  • GaussView, Avogadro, or other molecular visualization software.

Procedure:

  • Structure Building: Construct the 3D structure of the 1,3-benzoxazin-2-one derivative using a molecular builder.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[6][16]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and simulated IR spectra.

  • Electronic Property Calculations:

    • Molecular Orbitals: Calculate and visualize the HOMO, LUMO, and other relevant molecular orbitals.

    • Electron Density and Electrostatic Potential: Generate electron density maps and electrostatic potential surfaces to identify electron-rich and electron-poor regions of the molecule.

    • Spectroscopic Properties: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions (using Time-Dependent DFT, or TD-DFT).

G cluster_0 DFT Calculation Workflow Start Start: Build 3D Structure Step1 Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->Step1 Step2 Frequency Calculation Step1->Step2 Step3 Electronic Property Calculations (HOMO/LUMO, ESP, etc.) Step2->Step3 Step4 Spectroscopic Simulations (NMR, IR, UV-Vis) Step2->Step4 End End: Analysis of Electronic Properties Step3->End Step4->End

Caption: DFT Calculation Workflow for 1,3-Benzoxazin-2-one Derivatives.

Conclusion

The 1,3-benzoxazin-2-one ring system possesses a rich and tunable electronic landscape that is fundamental to its diverse applications. The fusion of the aromatic benzene ring with the electron-withdrawing oxazin-2-one moiety creates distinct regions of electrophilicity and nucleophilicity, which can be further modulated by the introduction of substituents. A synergistic approach combining experimental synthesis and characterization with computational modeling provides a powerful platform for understanding and harnessing the electronic properties of this important heterocyclic scaffold for the design of novel molecules with desired functions.

References

  • Fahmy, A. M., et al. (1971). SYNTHESIS OF HETEROBICYCLICCOMPOUNDS Part III.-Formation of 2H-I,3-Benzoxazine-2H-(3H)-dione °J Mechanism. Pakistan Journal of Scientific and Industrial Research, 14(3), 173-175.
  • Indian Academy of Sciences. (n.d.). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FT- IR, FT-Raman, UV-Vis, NMR). Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2014).
  • MDPI. (2021).
  • NIST. (n.d.). 2H-3,1-Benzoxazine-2,4(1H)-dione, 1-methyl-. Retrieved from [Link]

  • Patents. (n.d.). CA3141383A1 - Method for preparation of carsalam.
  • Patents. (n.d.). EP1149066A4 - PROCESS FOR THE PREPARATION OF ALKYLATED SALICYLAMIDES.
  • Patents. (n.d.). EP3972961B1 - Method for preparation of carsalam.
  • Patents. (n.d.). METHOD OF PREPARING ALKYLATED SALICYLAMIDES VIA A DICARBOXYLATE INTERMEDIATE.
  • Patents. (n.d.). WO2020234245A1 - Method for preparation of carsalam.
  • PubChem. (n.d.). 2H-1,3-Benzoxazine-2,4(3H)-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT CALCULATIONS OF SOME ANTIMICROBIAL ACTIVE 3,4-DIHYDRO-l,4-BENZOXAZIN-3-ONE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploration of Novel Therapeutic Benzoxazines as Anti- Breast Cancer Agents: DFT Computations and In Silico Predictions. Retrieved from [Link]

  • ResearchGate. (n.d.). Generic. scheme for the synthesis of Benzo[e][1][13]oxazin‐2‐one derivative. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [ f][5][13] oxazepin-3 (2H)-ones (thiones). Retrieved from [Link]

  • ResearchGate. (n.d.). Substituent effects and mechanism studies in CO2 transformation to benzoxazinone derivatives as worthwhile N‐containing heterocycles: Insight from Density functional theory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemistry of heterocycles. III. 2H-1,3-benzoxazine-2,4(3H)-dione and Some 3-substituted derivatives.†‡. Retrieved from [Link]

  • ResearchGate. (n.d.). UV spectrums of benz-1,3-oxazines derivatives for selection of wavelength. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][13]oxazine-2,4-diones. Retrieved from [Link]

  • RSC Publishing. (n.d.). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Substituent effects in infrared spectroscopy. Part 6. meta- and para-Substituted N-ammoniobenzamidates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Benzoxazine Monomers and Polymers Based on 3,3'-Dichloro-4,4'-Diaminodiphenylmethane: Synthesis and Characterization. Retrieved from [Link]

  • Semantic Scholar. (n.d.). DFT CALCULATIONS OF SOME ANTIMICROBIAL ACTIVE 3,4-DIHYDRO-l,4-BENZOXAZIN-3-ONE DERIVATIVES. Retrieved from [Link]

  • Stenutz. (n.d.). 2H-1,3-benzoxazine-2,4(3H)-dione. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Preparation of Benzoxazine Monomers and Prepolymers from Continuous Reactor: Effects of Molecular Architecture on Properties. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Synthesis and characterization of novel benzoxazine-based arylidinyl succinimide derivatives.
  • Taylor & Francis Online. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Journal of Molecular Structure, 892(1-3), 429-436.
  • Taylor & Francis Online. (2009). IR spectroscopic studies on the transmission of substituent effects to carbonyl and thiocarbonyl stretching frequencies in 4-substituted phenyl-4,5-dihydrobenzo [f][5][13] oxazepin-3 (2H)-ones (thiones). Journal of Molecular Structure, 929(1-3), 10-16.

  • Taylor & Francis Online. (n.d.). 1 H NMR spectrum of 3-(p-tolyl)-3,4-dihydro-2H-benzo[e][1][13] oxazine. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). FTIR spectra of benzoxazine monomers (a) and polymers (b). Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Scheme 14. Synthesis of 1,3-Benzoxazine-2,4 (3H)-diones from.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fig. 2 a UV-Vis spectra of 1-3, the vertical lines indicate the.... Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). DFT calculation of the possible metallocycles. Retrieved from [Link]

  • IJSDR. (n.d.). Substituent Effect on the infrared spectra of Unsymmetrical Azines. Retrieved from [Link]

  • NIH. (n.d.). N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. Retrieved from [Link]

  • NSTDA. (2021). Novel Dihydro-1,3,2H-benzoxazine Derived from Furfurylamine: Crystal Structure, Hirshfeld Surface Analysis, Photophysical Proper. Sci. Rep., 11, 10659.

Sources

Solubility profile of 2H-1,3-Benzoxazin-2-one in polar solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Benzoxazinone Solvation

The 2H-1,3-benzoxazin-2-one scaffold, particularly in its oxidized form 2H-1,3-benzoxazine-2,4(3H)-dione (Carsalam) , represents a pivotal heterocyclic motif in modern medicinal chemistry. Serving as the structural precursor to Salcaprozate Sodium (SNAC) —a permeation enhancer used in oral GLP-1 agonist formulations—understanding its solubility profile is not merely an academic exercise but a critical parameter for process optimization and bioavailability enhancement.

This guide moves beyond static data points to analyze the solvation thermodynamics and kinetic solubility behaviors of this scaffold in polar solvents. We will explore the interplay between the rigid bicyclic structure and solvent polarity, providing a robust protocol for solubility determination using laser monitoring techniques.

Physicochemical Context & Structural Logic

To predict and manipulate solubility, we must first dissect the solute's molecular architecture.

Compound Focus: 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam)[1][2][3]

  • CAS: 2037-95-8[1][2][3][4]

  • Molecular Weight: 163.13 g/mol [2][3]

  • LogP: ~1.13 (Moderate Lipophilicity)

  • TPSA: ~55-63 Ų

Solvation Mechanism

The 2H-1,3-benzoxazin-2-one core features a benzene ring fused to a heterocyclic oxazine ring containing a carbamate (or amide/ester) linkage.

  • Hydrogen Bond Donors (HBD): The N-H group (position 3) is a strong donor, critical for interaction with protic solvents (Methanol, Ethanol).

  • Hydrogen Bond Acceptors (HBA): The carbonyl oxygens (C=O) at positions 2 and 4 (in the dione) act as acceptors, facilitating dissolution in polar aprotic solvents (DMSO, DMF).

  • Pi-Stacking: The aromatic ring induces strong crystal lattice energy (Enthalpy of fusion), which the solvent must overcome.

Solubility Profile in Polar Solvents

The following data summarizes the solubility behavior of the 2H-1,3-benzoxazin-2-one scaffold. While specific mole-fraction values vary by derivative, the relative profile is consistent across the class.

Table 1: Comparative Solubility Profile (298.15 K)

Solvent ClassSolventSolubility RatingMechanistic DriverApplication
Polar Aprotic DMSO Very High (≥ 40 mg/mL)Dipole-dipole interactions; disruption of solute-solute H-bonds.Stock solution prep; biological assays.[5]
Polar Aprotic DMF High Strong acceptor capability matches solute donors.Synthesis medium; SNAC production.
Polar Protic Methanol Moderate-High H-bonding with N-H and C=O; lower steric hindrance than EtOH.Recrystallization; purification.[5]
Polar Protic Ethanol Moderate H-bonding; slightly reduced by ethyl chain sterics.Green solvent for crystallization.
Polar Aprotic Acetone Moderate Dipole interactions; effective for rapid evaporation.Solid-state characterization.
Aqueous Water Low (< 1 mg/mL)Hydrophobic effect of benzene ring dominates TPSA.Anti-solvent for precipitation.

Process Insight: The steep solubility gradient between DMSO and Water suggests a "Solvent-Antisolvent" crystallization strategy. Dissolving the intermediate in DMSO or warm Ethanol and adding Water yields high-purity microcrystals, a standard technique in SNAC precursor synthesis.

Thermodynamic Modeling

Understanding why dissolution occurs requires thermodynamic analysis. The solubility (


) of a solid solute in a liquid solvent is governed by the Modified Apelblat Equation:


Where:

  • 
    : Mole fraction solubility.[6]
    
  • 
    : Absolute temperature (K).[7][8]
    
  • 
    : Empirical model parameters derived from experimental data.
    
Thermodynamic Functions

Using the van't Hoff analysis , we derive the driving forces:

  • Enthalpy of Solution (

    
    ):  Typically positive (endothermic)  for this scaffold. Heat is required to break the crystal lattice (High Melting Point ~228°C).
    
  • Entropy of Solution (

    
    ):  Positive. The disorder increases as the rigid crystal breaks into solvated molecules.
    
  • Gibbs Free Energy (

    
    ):  Must be negative for spontaneous dissolution.
    

Diagram 1: Thermodynamic Dissolution Logic

Thermodynamics Solid Solid Crystal (High Lattice Energy) Gas Ideal Gas Phase (Hypothetical) Solid->Gas Sublimation (+ΔH_sub) Solution Solvated State (Thermodynamic Equilibrium) Solid->Solution Dissolution (ΔG_sol = ΔH_sol - TΔS_sol) Gas->Solution Solvation (-ΔH_solv)

Caption: Thermodynamic cycle showing the energy barrier (Lattice Energy) vs. the stabilization energy (Solvation) determining solubility.

Advanced Experimental Protocol: Laser Monitoring Method

For high-precision solubility determination (essential for regulatory filing), the Laser Monitoring Observation Technique is superior to the traditional shake-flask method. It eliminates sampling errors and filter adsorption issues.

Protocol: Dynamic Laser Solubility Determination

Objective: Determine the precise saturation point of 2H-1,3-benzoxazin-2-one in Ethanol vs. Temperature.

Equipment:

  • Jacketed glass vessel (100 mL) with overhead stirring.

  • Laser transmissometer (650 nm diode + photodetector).

  • Automated temperature controller (Peltier or circulating bath).

Workflow:

  • Preparation: Charge the vessel with a known mass of solvent (

    
    ).
    
  • Baseline: Equilibrate solvent to starting temperature (

    
    , e.g., 293 K). Measure baseline laser transmission (
    
    
    
    ).
  • Dosing: Add a precise mass of solute (

    
    ).
    
  • Dissolution Phase: Stir until laser transmission returns to

    
     (indicating full dissolution).
    
  • Supersaturation: Continue adding solute until transmission drops and stabilizes at

    
     (indicating undissolved particles).
    
  • Temperature Ramp: Slowly increase

    
     (0.5 K/min). Record the temperature (
    
    
    
    ) where transmission restores to
    
    
    . This is the saturation temperature for the concentration
    
    
    .

Diagram 2: Laser Solubility Measurement Workflow

LaserMethod Start Start: Pure Solvent AddSolute Add Solute Mass (Δm) Start->AddSolute Stir Equilibrate (Stirring) AddSolute->Stir CheckLaser Laser Transmission (I)? Stir->CheckLaser Dissolved I = I0 (Clear) Record Data Point CheckLaser->Dissolved Clear Turbid I < I0 (Turbid) CheckLaser->Turbid Scattering Dissolved->AddSolute Next Conc. Heat Increase Temp (ΔT) Turbid->Heat Heat->Stir

Caption: Automated workflow for determining solubility via laser transmission, ensuring precise detection of the solid-liquid equilibrium point.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16258, Carsalam. Retrieved from [Link]

  • Sharaf Eldin, N. A. E. (2021). 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives – Chemistry and bioactivities.[9][10] Journal of the Serbian Chemical Society, 86(3), 213–246.[10] Retrieved from [Link]

  • Jouyban, A. (2019).Handbook of Solubility Data for Pharmaceuticals. CRC Press. (Standard reference for solubility modeling protocols).
  • Matrix Fine Chemicals. 2H-1,3-Benzoxazine-2,4(3H)-dione Product Data. Retrieved from [Link]

Sources

Stability of Benzoxazinone Heterocycles Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability-Reactivity Paradox: 1,3-Benzoxazin-4-ones are privileged scaffolds in medicinal chemistry, particularly as serine protease inhibitors (e.g., Human Leukocyte Elastase, C1r).[1][2] Their mechanism of action—acylation of the catalytic serine residue—relies on the electrophilicity of the lactone carbonyl. However, this same electrophilicity renders them susceptible to spontaneous hydrolysis and nucleophilic attack by plasma components (albumin, glutathione) under physiological conditions.[1]

This guide details the mechanistic basis of benzoxazinone instability, quantifies the kinetic parameters defining their half-life (


), and provides validated protocols for assessing their stability in drug discovery workflows.[1]

Part 1: Mechanistic Foundations of Instability

The core instability of the 4H-3,1-benzoxazin-4-one ring arises from the significant ring strain and the electrophilic nature of the C-4 carbonyl carbon. Under physiological conditions (pH 7.4, 37°C), two primary degradation pathways compete with the desired pharmacological target engagement.[1]

Hydrolytic Ring Opening

In aqueous media, hydroxide ions or water molecules attack the C-4 position. The reaction is pH-dependent and subject to general base catalysis (e.g., by histidine residues or buffer components like imidazole).[1]

  • Mechanism: Nucleophilic attack at C-4

    
     Tetrahedral intermediate 
    
    
    
    Ring opening.
  • Product: The ring opens to form 2-acylaminobenzoic acid (N-acylanthranilic acid) derivatives.

  • Kinetics: The observed rate constant

    
     typically follows the equation:
    
    
    
    
    [1]
Thiol-Mediated Adduct Formation (Glutathione)

Benzoxazinones are "soft" electrophiles. In the presence of physiological thiols like Glutathione (GSH, ~1-5 mM in cells/liver), they undergo ring-opening thio-acylation or, in specific derivatives like DIMBOA, form spirocyclic adducts.[1] This pathway is a critical determinant of metabolic stability and potential toxicity.

DOT Diagram 1: Degradation & Inhibition Pathways

Benzoxazinone_Pathways Benz 4H-3,1-Benzoxazin-4-one (Intact Scaffold) Hydrolysis Hydrolysis (pH 7.4) Benz->Hydrolysis k_OH [OH-] Target Serine Protease (Target) Benz->Target k_on (Acylation) Thiol Glutathione (GSH) (Metabolism) Benz->Thiol Nucleophilic Attack Salicyl N-Acylanthranilic Acid (Inactive Hydrolysate) Hydrolysis->Salicyl Ring Opening AcylEnz Acyl-Enzyme Complex (Inhibited Protease) Target->AcylEnz Covalent Bond GSH_Adduct Thioester/Spiro Adduct (Clearance/Toxicity) Thiol->GSH_Adduct Irreversible AcylEnz->Salicyl k_off (Deacylation) Slow Recovery

Caption: Mechanistic divergence of benzoxazinones. The scaffold must balance target acylation (


) against hydrolytic degradation (

) and thiol conjugation.[1]

Part 2: Physiological Stability Profile & SAR

The stability of benzoxazinones is not binary; it is tunable based on substitution patterns.

Structure-Stability Relationships (SAR)
  • C-2 Substitution (Electronic Tuning):

    • Alkyl/Aryl groups: Moderate stability. Electron-withdrawing groups (EWGs) at C-2 increase reactivity toward both targets and water (lower

      
      ).
      
    • Amino groups (2-amino-benzoxazinones): Significantly more stable due to resonance donation into the ring system, reducing the electrophilicity of C-4.

  • C-5 Substitution (Steric Shielding):

    • Substituents at C-5 (e.g., methyl, ethyl) create steric hindrance near the carbonyl.[1] This dramatically slows down deacylation (

      
      ) from the target enzyme (improving potency) but also retards hydrolysis.[1]
      
  • C-7 Substitution:

    • Strong electron-donating groups (EDGs) at C-7 stabilize the ring against nucleophilic attack, extending plasma half-life.[3]

Quantitative Data Summary

The following table contrasts a highly unstable derivative with optimized stable analogs.

Compound ClassSubstitution

(

)

(pH 7.[1][4]4)

(HLE)
Notes
Unstable 2-Methyl-benzoxazinone~ 10 - 50< 30 minsN/ARapid spontaneous hydrolysis.
Moderate MR889 (Thiophene deriv.)[5]N/A~ hours1.27

M
Balanced profile; slow-binding kinetics.
Highly Stable 2-isopropylamino-5-propyl-7-dimethylamino0.01> 8.5 Years nM range5-alkyl blocks deacylation; 7-amino stabilizes ring.[3]

Data derived from kinetic studies on Human Leukocyte Elastase (HLE) inhibitors.[1][5][6]

Part 3: Validated Experimental Protocols

To ensure data integrity, stability assays must be self-validating , incorporating internal standards and positive controls (e.g., Procaine or a known unstable ester).[1]

Protocol A: Kinetic Hydrolysis Assay (Buffer Stability)

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) in physiological buffer.[1]
  • Preparation:

    • Prepare a 10 mM stock of the benzoxazinone in anhydrous DMSO.

    • Prepare 50 mM Phosphate Buffer (PBS), pH 7.4, pre-warmed to 37°C.[1]

  • Initiation:

    • Inject stock into PBS to a final concentration of 50

      
      M (0.5% DMSO final).
      
    • Control: Run a blank with DMSO only.

  • Monitoring (UV-Vis Method):

    • Benzoxazinones typically absorb at 320–350 nm. The hydrolyzed product (anthranilic acid deriv.) absorbs at a lower wavelength or has lower intensity.

    • Monitor absorbance decay at

      
       every 60 seconds for 2 hours.
      
  • Data Analysis:

    • Plot

      
       vs. time.[1]
      
    • Slope =

      
      .
      
    • Validation Criteria:

      
      . If reaction is too fast (
      
      
      
      min), use Stopped-Flow Spectrophotometry.[1]
Protocol B: Plasma Stability & Extraction

Objective: Assess stability in the presence of esterases and plasma proteins.

  • Incubation:

    • Spike test compound (1

      
      M) into pooled human/rat plasma (pre-warmed to 37°C).[1]
      
    • Critical Step: Include a GSH-supplemented arm (Plasma + 5 mM GSH) to differentiate enzymatic hydrolysis from thiol conjugation.

  • Sampling:

    • At

      
       min, remove 50 
      
      
      
      L aliquots.[1]
  • Quenching (The "Crash"):

    • Add 200

      
      L ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin or Tolbutamide).[1]
      
    • Vortex for 30s, Centrifuge at 10,000g for 10 min.

  • Analysis (LC-MS/MS):

    • Analyze supernatant. Monitor parent ion [M+H]+.

    • Self-Validation: Recovery of Internal Standard must be within ±15% across time points.

DOT Diagram 2: Stability Assessment Workflow

Stability_Workflow cluster_Buffer Phase 1: Chemical Stability cluster_Plasma Phase 2: Biological Stability Start Compound Synthesis BufferTest PBS pH 7.4 (37°C) UV-Kinetic Assay Start->BufferTest Result1 t1/2 < 60 min? BufferTest->Result1 PlasmaTest Plasma Incubation (+/- GSH arm) Result1->PlasmaTest No (Stable) Redesign Redesign: - Add C5 Steric Bulk - Add C7 EDG Result1->Redesign Yes (Unstable) Analysis LC-MS/MS Parent Depletion PlasmaTest->Analysis Analysis->Redesign t1/2 < 2h Proceed Proceed to PK Studies Analysis->Proceed t1/2 > 2h

Caption: Decision tree for benzoxazinone stability testing. Early identification of chemical instability prevents wasted resources in in vivo PK.

References

  • Kinetics of Human Leukocyte Elastase Inhibition: Teshima, G., et al. (1982).[1] "Deacylation rates of acylated human leukocyte elastase." Journal of Biological Chemistry. Link

  • Benzoxazinone SAR & Stability: Gütschow, M., et al. (1999).[1] "4H-3,1-Benzoxazin-4-ones as inhibitors of serine proteases: effects of electron withdrawal and 5-substitution." Journal of Medicinal Chemistry. Link

  • Thiol Reactivity: Dixon, D. P., et al. (2012).[1] "The maize benzoxazinone DIMBOA reacts with glutathione and other thiols to form spirocyclic adducts."[7] Phytochemistry. Link

  • MR889 Kinetics: Luisetti, M., et al. (1991).[1] "The kinetic mechanism of inhibition of human leukocyte elastase by MR889." Biochemical Pharmacology. Link

  • General Hydrolysis Mechanisms: Capon, B., & Ghosh, B. C. (1966).[1] "Studies on the hydrolysis of 3,1-benzoxazin-4-ones." Journal of the Chemical Society B. Link

Sources

Technical Guide: Advanced Synthesis of 2H-1,3-Benzoxazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, mechanistic pathways, and experimental protocols for 2H-1,3-Benzoxazin-2-one and its derivatives.

Executive Summary & Pharmacophore Analysis

The 2H-1,3-benzoxazin-2-one core (often referred to as a cyclic carbamate fused to a benzene ring) represents a privileged scaffold in medicinal chemistry. Distinct from its isomer 1,4-benzoxazin-3-one, this structure features a carbamate linkage (–O–C(=O)–NR–) within the six-membered ring.

Key Structural Classifications:

  • 3,4-Dihydro-2H-1,3-benzoxazin-2-one: The most common "saturated" form, acting as a stable cyclic carbamate.

  • 2H-1,3-Benzoxazine-2,4(3H)-dione: An oxidized derivative often synthesized via carbonylation of salicylamides.

  • 4-Methylene-2H-1,3-benzoxazin-2-one: An unsaturated analog accessible via specific triphosgene-mediated pathways.

Therapeutic Relevance: Recent literature highlights this scaffold's potency as an antimicrobial (specifically anti-tubercular), anti-inflammatory , and HIV-1 reverse transcriptase inhibitor . The carbamate moiety mimics peptide bonds, allowing for specific binding to serine proteases and ribosomal targets.

Strategic Synthetic Pathways

A. The "Classical" Stepwise Cyclization (Robust & Scalable)

The most reliable route to the 3,4-dihydro-2H-1,3-benzoxazin-2-one involves the construction of a 2-hydroxybenzylamine precursor followed by carbonyl insertion. This method avoids the regioselectivity issues often seen in one-pot reactions.

  • Step 1: Condensation of salicylaldehyde with a primary amine to form a Schiff base (imine).

  • Step 2: Reduction of the imine (using NaBH₄) to a secondary amine.

  • Step 3: Cyclization using a carbonyl source (CDI, Phosgene, or Triphosgene).

B. The Triphosgene-Mediated Divergent Synthesis (High Selectivity)

A more recent and direct approach utilizes triphosgene reacting directly with Schiff bases. This method is highly sensitive to the electronic nature of the substituents, allowing for the selective formation of either the 2,4-dione or the 4-methylene-2-one .

  • Mechanism: The reaction proceeds via an initial nucleophilic attack of the imine nitrogen on triphosgene, followed by intramolecular trapping by the phenol oxygen.

  • Advantage: One-pot procedure; high atom economy.

C. Green Chemistry: CO₂ Fixation (Emerging)

While less common for the 1,3-isomer than the 3,1-isomer, recent catalytic systems using ionic liquids or Ag/DBU catalysts have enabled the direct insertion of CO₂ into 2-hydroxybenzylamines. This pathway is currently optimized for forming oxazolidinones but is being adapted for six-membered benzoxazinones.

Deep Dive: Reaction Mechanisms

The following diagram illustrates the divergent pathways from a Salicylaldehyde-derived Schiff base to either the 2,4-Dione or the 3,4-Dihydro-2-one .

BenzoxazineSynthesis Start Salicylaldehyde + Primary Amine Imine Schiff Base (Imine Intermediate) Start->Imine - H2O Amine 2-Hydroxybenzylamine (Reduced Intermediate) Imine->Amine + NaBH4 (Reduction) Path1_Inter N-Carbamoyl Chloride Intermediate Imine->Path1_Inter + Triphosgene (Oxidative Cyclization) Product_Dihydro 3,4-Dihydro-2H- 1,3-benzoxazin-2-one Amine->Product_Dihydro + CDI or Phosgene (Ring Closure) Triphosgene Triphosgene (Cl3CO-C(=O)-OCCl3) CDI CDI (Carbonyldiimidazole) Product_Dione 1,3-Benzoxazine- 2,4(3H)-dione Path1_Inter->Product_Dione Intramolecular Cyclization

Caption: Divergent synthetic pathways from salicylaldehyde imines. Pathway A (top) yields the oxidized dione via triphosgene. Pathway B (bottom) yields the saturated dihydro-2-one via reduction and CDI-mediated closure.

Experimental Protocols

Protocol A: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazin-2-one (CDI Method)

Best for: Creating stable, saturated cyclic carbamate libraries.

Reagents:

  • 2-Hydroxybenzylamine derivative (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (Et₃N) (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-hydroxybenzylamine (prepared via NaBH₄ reduction of the corresponding salicylaldehyde imine) in anhydrous THF (0.1 M concentration) under an inert nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add CDI (1.2 equiv) portion-wise over 15 minutes to control gas evolution (CO₂).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (typically 30-50% EtOAc/Hexane).

  • Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash combined organics with 1N HCl (to remove imidazole byproduct), followed by brine.

  • Purification: Dry over Na₂SO₄, concentrate, and recrystallize from Ethanol/Water or purify via flash column chromatography.

Protocol B: Selective Synthesis of 1,3-Benzoxazine-2,4-dione (Triphosgene Method)

Best for: Accessing the oxidized dione scaffold directly from imines.

Reagents:

  • Salicylaldehyde-derived Schiff base (1.0 equiv)

  • Triphosgene (0.4 equiv)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (2.2 equiv)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Schiff base in anhydrous DCM at 0°C.

  • Activation: Add Triethylamine (2.2 equiv) and stir for 10 minutes.

  • Cyclization: Dissolve Triphosgene in minimal DCM and add dropwise to the reaction mixture at 0°C. Caution: Triphosgene generates phosgene in situ; use a fume hood.

  • Completion: Stir at room temperature for 3 hours. The reaction typically proceeds via an N-carbamoyl chloride intermediate which rapidly cyclizes.

  • Isolation: Wash with water and saturated NaHCO₃. Evaporate solvent to yield the crude dione. Recrystallize from benzene/ethanol.

Comparative Analysis of Carbonyl Sources

The choice of carbonyl source dictates the reaction conditions and safety profile.

Carbonyl SourceReactivityAtom EconomySafety ProfilePrimary Product
Phosgene (COCl₂) HighHighCritical (Toxic Gas)Dihydro-2-one / Dione
Triphosgene HighModerateModerate (Solid)2,4-Dione (from imine)
CDI ModerateLow (Imidazole waste)Good (Solid)Dihydro-2-one (from amine)
CO₂ (Catalytic) LowExcellent ExcellentDihydro-2-one (Requires catalyst)
Urea LowHighGoodDione (High Temp required)

References

  • Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives. ACS Publications. (2017). Link

  • Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine. European Journal of Organic Chemistry. (2021). Link

  • Simple and Selective Synthesis of 1,3-Benzoxazine Derivatives. Oriental Journal of Chemistry. (2012). Link

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Institut Kimia Malaysia. (2024). Link

  • 2H-1,3-Benzoxazine-2,4(3H)-dione synthesis. ChemicalBook. Link

  • Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines by Condensation of 2-Hydroxyaldehydes and Primary Amines. Synthetic Communications. (2008). Link

Methodological & Application

General synthesis of 2H-1,3-Benzoxazin-2-one from salicylaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Synthesis of 3,4-Dihydro-2H-1,3-Benzoxazin-2-ones from Salicylaldehyde

Executive Summary

This guide details the strategic synthesis of 3,4-dihydro-2H-1,3-benzoxazin-2-ones utilizing salicylaldehyde as the primary scaffold. While salicylaldehyde is frequently used to synthesize dihydro-1,3-benzoxazines (Mannich bases) via condensation with formaldehyde, the synthesis of the 2-one (cyclic carbamate) derivative requires a distinct "Reductive Carbonylation" strategy.

This protocol is designed for medicinal chemists requiring a high-fidelity, modular route to generate N-substituted derivatives for Structure-Activity Relationship (SAR) studies. The method prioritizes the use of 1,1'-Carbonyldiimidazole (CDI) over phosgene for safety and operational simplicity, while maintaining high atom economy.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target scaffold is a cyclic carbamate. Direct condensation of salicylaldehyde with isocyanates typically yields unstable imines or requires harsh conditions. Therefore, the most robust route involves a stepwise Reductive Amination followed by Carbonyl Insertion .

  • Step 1 (Diversity Point): Formation of a Schiff base (imine) allows the introduction of various N-substituents (

    
    ).
    
  • Step 2 (Stability): Reduction of the imine to a secondary amine (2-hydroxybenzylamine) creates a stable amino-phenol intermediate.

  • Step 3 (Cyclization): Insertion of a carbonyl equivalent (CDI) drives the thermodynamically favorable formation of the 6-membered heterocycle.

Mechanistic Pathway

The reaction proceeds through a nucleophilic attack of the secondary amine on the carbonyl source, followed by intramolecular trapping by the phenol.

Mechanism Sal Salicylaldehyde Imine Schiff Base (Imine) Sal->Imine -H2O Amine Primary Amine (R-NH2) Amine->Imine SecAmine 2-Hydroxybenzylamine (Intermediate) Imine->SecAmine Reduction RedAgent NaBH4 RedAgent->SecAmine Intermed Carbamoyl Imidazole SecAmine->Intermed N-Acylation CDI CDI (Carbonyl Source) CDI->Intermed Product 3,4-Dihydro-2H- 1,3-benzoxazin-2-one Intermed->Product Cyclization (-Imidazole)

Figure 1: Mechanistic pathway for the reductive carbonylation of salicylaldehyde.[1]

Experimental Protocols

Protocol A: The "Gold Standard" Step-Wise Synthesis

Recommended for library generation where intermediate purity is critical.

Reagents:

  • Salicylaldehyde (1.0 equiv)[2]

  • Primary Amine (

    
    ) (1.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Solvents: Methanol (Step 1-2), THF (Step 3)

Procedure:

  • Imine Formation:

    • Dissolve Salicylaldehyde (10 mmol) in anhydrous MeOH (20 mL).

    • Add Primary Amine (10 mmol) dropwise.

    • Stir at Room Temperature (RT) for 2–4 hours. monitor by TLC (disappearance of aldehyde).

    • Note: If the imine precipitates, filter and wash with cold MeOH. If soluble, proceed directly.

  • Reduction:

    • Cool the imine solution to 0°C.

    • Add

      
       (15 mmol) portion-wise over 15 minutes. (Caution: Gas evolution).
      
    • Allow to warm to RT and stir for 2 hours.

    • Quench: Add water (10 mL) and extract with Ethyl Acetate (

      
       mL). Dry over 
      
      
      
      and concentrate.
    • QC Check:

      
       NMR should show disappearance of imine proton (~8.5 ppm) and appearance of benzylic 
      
      
      
      (~3.9 ppm).
  • Cyclization:

    • Dissolve the crude amino-phenol intermediate in anhydrous THF (20 mL).

    • Add CDI (12 mmol) in one portion.

    • Reflux (65°C) for 3–6 hours.

    • Workup: Cool to RT. Evaporate THF. Redissolve in EtOAc, wash with 1N HCl (to remove imidazole byproduct) and Brine.

    • Purification: Recrystallization from EtOH/Hexane or Flash Chromatography.

Protocol B: One-Pot Microwave-Assisted Synthesis

Recommended for high-throughput screening.

Procedure:

  • In a microwave vial, combine Salicylaldehyde (1.0 mmol) and Amine (1.0 mmol) in Ethanol (2 mL).

  • Heat at 80°C for 10 mins.

  • Add

    
     (1.5 mmol) carefully; stir at RT for 10 mins (uncapped to release 
    
    
    
    ).
  • Add Urea (3.0 mmol) and catalytic p-TsOH (10 mol%).

  • Seal and heat in Microwave at 150°C for 20 mins.

  • Pour into ice water; filter the precipitate.

Optimization & Troubleshooting Guide

Use the following decision tree to optimize reaction conditions based on the steric and electronic nature of your amine (


).

Optimization Start Select Amine (R-NH2) CheckSterics Is R-group Bulky? (e.g., t-Butyl, Ortho-subst.) Start->CheckSterics BulkyYes Yes: Steric Hindrance CheckSterics->BulkyYes BulkyNo No: Check Electronics CheckSterics->BulkyNo HighTemp Protocol A: Use Reflux for Imine Use Triphosgene instead of CDI BulkyYes->HighTemp ElectronPoor Electron Deficient Aniline? BulkyNo->ElectronPoor AcidCat Add Lewis Acid (Ti(OiPr)4) for Imine formation ElectronPoor->AcidCat Yes Standard Standard Protocol A ElectronPoor->Standard No

Figure 2: Optimization logic for varying amine substrates.

Comparative Data: Carbonyl Sources
ReagentToxicityReactivityAtom EconomyRecommended Use
CDI LowModerateHighGeneral purpose, acid-sensitive substrates.
Triphosgene HighHighHighSterically hindered amines; requires base (TEA).
Urea LowLowHighSolvent-free/Green chem; requires high temp (>150°C).
Phosgene ExtremeVery HighHighAvoid unless strictly necessary for scale-up.

Advanced Modification: Oxidative Dehydrogenation

If the fully unsaturated 2H-1,3-benzoxazin-2-one (with a C3=C4 double bond) is required, the dihydro product from Protocol A must be oxidized.

  • Reagent: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

  • Conditions: Reflux in Toluene (24h) or Dioxane.

  • Note: This step is often challenging due to the stability of the cyclic carbamate; yields may vary [6].

References

  • Synthesis of 3,4-dihydro-2H-1,3-benzoxazines (General Mannich Base)

    • Journal of Chemical Education.[3] "Synthesis of 3,4-Dihydro-3-(p-methylphenyl)-1,3,2H-benzoxazine."

  • CDI-Mediated Cyclization (General Methodology)

    • ChemRxiv. "CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones.
  • Solvent-Free/Green Synthesis

    • Vertex AI Search Result 1.1. "Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives."[4][5]

  • Oxidative Dehydrogenation with DDQ

    • Molecules.[1][6][7][3][5][8][9][10][11][12] "Organocatalytic Oxidative Dehydrogenation of Dihydroarenes by Dioxygen Using DDQ."

  • General Heterocycle Synthesis (Benzoxazinones)

    • Organic Chemistry Portal. "Synthesis of Benzoxazinones."[6][7][11][13]

  • Mechanistic Insight (Salicylaldehyde Reactivity)

    • Beilstein Journal of Organic Chemistry. "Effect of the ortho-hydroxy group of salicylaldehyde in the A3 coupling reaction."

Sources

Green Chemistry Architectures for 2H-1,4-Benzoxazin-2-one Production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.0

Executive Summary

The 2H-1,4-benzoxazin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for elastase inhibitors, anticoagulants, and neuroprotective agents.[1] Traditional synthesis often relies on corrosive acylating agents (e.g., chloroacetyl chloride), toxic solvents (DCM, toluene), and stoichiometric bases, resulting in poor Atom Economy (AE) and high E-factors.[1]

This guide details three validated Green Chemistry protocols that prioritize solvent sustainability, energy efficiency, and safety. We focus specifically on the 2-one isomer (lactone/imine core), distinct from the more common 3-one (lactam) isomer.

Protocol A: The "Hydro-Thermal" Standard (Aqueous, Catalyst-Free)

Best For: Bulk synthesis of 3-substituted derivatives; High Atom Economy.

Principle & Mechanism

This method utilizes water as the sole solvent and reaction medium. The reaction proceeds via the condensation of 2-aminophenols with


-keto acids. The hydrophobicity of the product drives precipitation, driving the equilibrium forward without dehydrating agents or metal catalysts.

Mechanism:

  • Imine Formation: The amino group of 2-aminophenol attacks the ketone carbonyl of the

    
    -keto acid.
    
  • Cyclization: The phenolic hydroxyl group attacks the carboxylic acid carbonyl (activated by the adjacent imine).

  • Dehydration: Loss of water yields the 2H-1,4-benzoxazin-2-one.

Experimental Protocol

Reagents:

  • 2-Aminophenol (1.0 equiv)[1][2][3]

  • 
    -Keto acid (e.g., Phenylglyoxylic acid) (1.0 equiv)[1]
    
  • Solvent: Deionized Water (0.5 M concentration relative to limiting reagent)

Workflow:

  • Charge: In a round-bottom flask, combine 2-aminophenol (e.g., 5 mmol) and the

    
    -keto acid (5 mmol) in water (10 mL).
    
  • Reaction: Heat the heterogeneous mixture to 100 °C (reflux) open to air.

    • Note: The mixture typically becomes a clear solution upon heating, then precipitates the product as the reaction progresses.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:4). Reaction is typically complete in 2–4 hours .

  • Workup (The Green Advantage):

    • Cool the mixture to room temperature.

    • Filter the solid precipitate.[4]

    • Wash the filter cake with cold water (2 x 5 mL) and a small amount of cold ethanol (1 x 2 mL) to remove unreacted starting materials.

  • Purification: Recrystallization from ethanol if necessary. Chromatography is rarely needed.

Validation Data:

  • Yield: 85–99%

  • E-Factor: < 5 (approaching 1 if water is recycled)

  • Scalability: Demonstrated up to 20 mmol scale.

Protocol B: The "Photon-Flow" System (Continuous Flow Photochemistry)

Best For: Accessing difficult substrates; Safety (handling azides); Energy Efficiency.

Principle & Mechanism

This method leverages visible light to drive the reaction between aryl azides and


-keto acids. By using a continuous flow reactor, the safety profile of handling azides is significantly improved (minimizing active inventory), and photon flux is maximized.

Mechanism:

  • Nitrene Formation: Blue LED irradiation triggers the release of

    
     from the aryl azide, generating a reactive singlet nitrene.
    
  • Insertion/Rearrangement: The nitrene reacts with the

    
    -keto acid (likely via a cascade involving nucleophilic attack and rearrangement) to form the benzoxazin-2-one ring.
    
  • Note: This pathway avoids the use of pre-functionalized aminophenols, which can be oxidation-sensitive.

Experimental Protocol

Equipment:

  • Continuous Flow Reactor (e.g., PFA tubing coil, 10 mL volume).[1]

  • Light Source: 24W Blue LED (450 nm).

  • Back-pressure regulator (40 psi).

Reagents:

  • Aryl Azide (0.2 M in Acetonitrile or Green Solvent like Ethyl Lactate).

  • 
    -Keto Acid (0.4 M, 2.0 equiv).[1]
    

Workflow:

  • Feed Preparation: Dissolve aryl azide and

    
    -keto acid in the solvent.
    
  • System Priming: Flush the reactor with pure solvent.

  • Irradiation: Set the flow rate to achieve a residence time of 20 minutes (approx 0.5 mL/min for a 10 mL reactor). Turn on the LEDs.

  • Collection: Collect the output stream in a flask protected from light.

  • Workup: Evaporate solvent under reduced pressure. Purify via short silica plug or crystallization.

Validation Data:

  • Yield: 70–92%

  • Safety: No accumulation of explosive azide intermediates.

  • Sustainability: Photosensitizer-free (catalyst is light).

Protocol C: Microwave-Assisted Library Generation (SNAr Coupling)

Best For: Late-stage functionalization; Drug discovery libraries.

Principle

Instead of building the ring from scratch, this protocol uses a "Green Functionalization" approach. Starting from a 3-chloro-2H-1,4-benzoxazin-2-one core, diverse derivatives are generated via Nucleophilic Aromatic Substitution (SNAr) with indoles or amines using microwave irradiation. This eliminates the need for palladium catalysts.

Experimental Protocol

Reagents:

  • 3-Chloro-2H-1,4-benzoxazin-2-one (1.0 equiv).

  • Nucleophile (e.g., Indole derivatives) (1.2 equiv).[1]

  • Solvent: Ethanol or Isopropanol (Green alcohols).

Workflow:

  • Charge: Place the chloro-benzoxazinone (0.5 mmol) and indole (0.6 mmol) in a 10 mL microwave vial. Add 2 mL Ethanol.

  • Irradiation: Seal the vial. Heat to 100 °C for 10–15 minutes in a single-mode microwave reactor.

  • Workup: Cool to room temperature. The product often precipitates. Filter and wash with cold ethanol.

Comparative Analysis & Green Metrics

MetricProtocol A (Aqueous)Protocol B (Photo-Flow)Protocol C (MW-SNAr)
Atom Economy High (Water byproduct)Medium (N2 loss)High (HCl byproduct)
Reaction Time 2–4 Hours20 Minutes (Residence)10–15 Minutes
Energy Input Thermal (Reflux)Photonic (LED)Microwave (Targeted)
Solvent Water (Best)MeCN / Ethyl LactateEthanol
Catalyst NoneNone (Light)None
Primary Use Bulk Scaffold SynthesisNovel/Sensitive SubstratesLibrary Diversification

Visualizations[1][5][6][7][8][9]

Diagram 1: Aqueous Synthesis Mechanism & Workflow

AqueousSynthesis Start 2-Aminophenol + α-Keto Acid Intermediate Imine Intermediate Start->Intermediate - H2O Water Solvent: H2O Temp: 100°C Start->Water Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2H-1,4-Benzoxazin-2-one (Precipitate) Cyclization->Product - H2O Filter Filtration (No Extraction) Product->Filter Workup

Caption: Catalyst-free condensation pathway in water.[1][5] Hydrophobic effect drives product precipitation.[1]

Diagram 2: Continuous Flow Photochemistry Setup

FlowPhoto FeedA Feed A: Aryl Azide Mixer T-Mixer FeedA->Mixer FeedB Feed B: α-Keto Acid FeedB->Mixer Reactor PFA Coil Reactor (Blue LED 450nm) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (40 psi) Reactor->BPR Residence Time: 20 min Collection Product Collection BPR->Collection

Caption: Schematic of the continuous flow photochemical system for benzoxazin-2-one synthesis.

References

  • Huang, J., et al. (2021).[1][6][7][8] "

    
    -Keto Acids as Triggers and Partners for the Synthesis of Quinazolinones, Quinoxalinones, Benzoxazinones, and Benzothiazoles in Water."[1][6][9] The Journal of Organic Chemistry, 86(21), 14866–14882.[1][6] Link
    
  • Park, E., et al. (2024).[1] "Photosensitizer-Free Benzo[1,4]oxazin-2-one Synthesis by Continuous-Flow Photochemistry." ChemSusChem, 18(4), e202402004.[1] Link[1]

  • Kumar, S., et al. (2023).[1] "Microwave assisted regioselective halogenation of benzo[b][1,4]oxazin-2-ones via sp2 C–H functionalization." RSC Advances, 13, 2345-2352.[1] Link

  • Pattarawarapan, M., et al. (2017).[1] "Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones...". Synlett, 28, 589-592.[1][10] (Cited for mechanochemical context). Link

Sources

Microwave-assisted synthesis of 2H-1,3-Benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2H-1,3-benzoxazin-2-one scaffold represents a critical pharmacophore in medicinal chemistry, exhibiting potent biological activities including antimicrobial, anti-inflammatory, and HIV reverse transcriptase inhibition. Conventional synthesis often involves phosgene derivatives, toxic solvents (e.g., benzene, toluene), and prolonged reflux times (12–24 hours), resulting in poor atom economy and hazardous waste.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that utilizes a solvent-free, solid-supported cyclization of salicylaldehyde and urea. This method reduces reaction time to minutes, eliminates halogenated solvents, and improves yield purity, aligning with Green Chemistry Principle #5 (Safer Solvents and Auxiliaries) and #6 (Design for Energy Efficiency).

Reaction Mechanism & Rationale

The synthesis proceeds via a condensation-cyclization sequence. The microwave irradiation provides rapid, uniform heating, overcoming the activation energy barrier for the initial nucleophilic attack more efficiently than thermal conduction.

Mechanistic Pathway:

  • Condensation: The amino group of urea attacks the carbonyl carbon of salicylaldehyde, forming a Schiff base (salicylidene urea) intermediate.

  • Cyclization: The phenolic hydroxyl group acts as an intramolecular nucleophile, attacking the carbonyl of the urea moiety.

  • Elimination: Loss of ammonia (or water/amine depending on substitution) drives the aromatization/ring closure to form the stable 2H-1,3-benzoxazin-2-one core.

ReactionMechanism Start Salicylaldehyde + Urea Inter1 Intermediate I: Salicylidene Urea (Schiff Base) Start->Inter1 MW Irradiation Condensation Inter2 Transition State: Intramolecular OH Attack Inter1->Inter2 Tautomerization Product 2H-1,3-Benzoxazin-2-one Inter2->Product Cyclization Byproduct NH3 / H2O Inter2->Byproduct Elimination

Figure 1: Mechanistic pathway for the formation of 2H-1,3-benzoxazin-2-one via urea-aldehyde condensation.[1][2]

Experimental Protocol

Equipment & Reagents
  • Microwave Reactor: Single-mode dedicated reactor (e.g., CEM Discover or Anton Paar Monowave). Note: Domestic ovens are non-reproducible due to standing waves and lack of temperature control.

  • Reaction Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • Salicylaldehyde (Analytical Grade, 1.0 equiv)

    • Urea (1.5 equiv)

    • Catalyst: p-Toluenesulfonic acid (p-TSA) (10 mol%) or Montmorillonite K-10 (solid support).

    • Solvent: None (Solvent-free conditions recommended).

Step-by-Step Methodology
  • Pre-mix: In a mortar, grind Salicylaldehyde (1.22 g, 10 mmol), Urea (0.90 g, 15 mmol), and p-TSA (0.17 g, 1 mmol) until a homogeneous paste/powder is formed.

    • Why: Intimate mixing ensures maximum contact surface area for the solvent-free reaction, critical for microwave absorption efficiency.

  • Loading: Transfer the mixture into a 10 mL microwave process vial. Add a magnetic stir bar. Cap the vial.

  • Irradiation: Program the microwave reactor with the following parameters:

    • Mode: Dynamic (Power cycling to maintain temp)

    • Temperature: 110°C

    • Power Limit: 150 W (Start low to prevent thermal runaway)

    • Hold Time: 5 - 8 minutes

    • Stirring: High

  • Cooling: Allow the vessel to cool to 50°C using compressed air flow (built-in feature of most reactors).

  • Work-up:

    • Add 10 mL of cold water to the reaction mass. Stir for 5 minutes.

    • Why: Urea and p-TSA are water-soluble; the product is not. This precipitates the crude product while washing away excess reagents.[3]

  • Purification: Filter the solid precipitate. Wash with cold water (2 x 5 mL). Recrystallize from hot Ethanol (95%) to obtain pure crystals.

Workflow Step1 Grind Reagents (Salicylaldehyde + Urea + p-TSA) Step2 Load into MW Vial (10 mL Pressure Vessel) Step1->Step2 Step3 Microwave Irradiation 110°C, 5-8 min, 150W Step2->Step3 Step4 Cool & Quench Add Cold Water Step3->Step4 Step5 Filtration & Wash Remove XS Urea Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Figure 2: Operational workflow for the solvent-free microwave synthesis.

Optimization & Data Analysis

The following parameters were optimized to maximize yield and minimize degradation (charring).

Table 1: Optimization of Reaction Conditions

EntryCatalystTemp (°C)Time (min)Yield (%)Observation
1None1001045Incomplete conversion
2p-TSA (10%)100582Clean product
3p-TSA (10%)110 5 94 Optimal
4p-TSA (10%)130588Slight charring/darkening
5K-10 Clay110885Good, but filtration required

Table 2: Comparison: Microwave vs. Conventional Heating

MethodTemperatureTimeSolventYieldE-Factor*
Microwave 110°C5 min None94% Low
Conventional Reflux (110°C)8-12 hrsToluene65-70%High

*E-Factor = Mass of Waste / Mass of Product. Lower is better.

Troubleshooting Guide

  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete reaction or excess urea remaining.

    • Solution: Extend MW time by 2 mins. Ensure thorough washing with water during work-up to remove unreacted urea.

  • Problem: Charring/Decomposition.

    • Cause: "Hot spots" due to lack of solvent.

    • Solution: Reduce Power Limit to 100W. Ensure vigorous stirring. Alternatively, add a minimal amount of Ethanol (0.5 mL) as a wetting agent to distribute heat.

  • Problem: Vessel Over-pressurization.

    • Cause: Rapid release of NH3/H2O.

    • Solution: Use a vessel with a pressure release rating (e.g., 300 psi). Do not scale up beyond 50% of vessel volume.

References

  • Microwave-assisted synthesis of benzoxazinediones under solvent-free conditions. Source: Taylor & Francis (Green Chemistry Letters and Reviews). URL:[Link][3][4]

  • Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Source: Institut Kimia Malaysia. URL:[Link][3]

  • Microwave Assisted One Pot Dry Media Synthesis of 4H-Benzo[1,3]oxazin-4-ones. Source: TSI Journals. URL:[Link]

  • Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper. Source: National Institutes of Health (PubMed/PMC). URL:[Link]

  • Microwave-assisted one-pot regioselective synthesis of 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines. Source: Organic Chemistry Portal.[5] URL:[Link]

Sources

Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione via Thermal Condensation of Salicylic Acid and Urea: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione, a valuable heterocyclic scaffold, from the readily available starting materials, salicylic acid and urea. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed experimental protocol, and discusses the critical parameters for successful synthesis.

Introduction: The Significance of the Benzoxazinone Scaffold

Benzoxazinones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their rigid, bicyclic structure serves as a privileged scaffold in the design of novel therapeutic agents, exhibiting a wide range of biological activities. Furthermore, their unique chemical properties make them useful as monomers in polymer chemistry. The synthesis of the N-unsubstituted 2H-1,3-benzoxazine-2,4(3H)-dione, also known as carbonylsalicylamide, presents a foundational entry point into this versatile class of molecules. The method detailed herein, employing a direct thermal condensation of salicylic acid and urea, represents a classical and straightforward approach to this key intermediate.

Mechanistic Insights: A High-Temperature Cyclization Cascade

The reaction of salicylic acid with urea at elevated temperatures to form 2H-1,3-benzoxazine-2,4(3H)-dione is a complex process that likely proceeds through several key steps. While the direct, one-pot reaction is documented, understanding the probable mechanistic pathway is crucial for optimizing the reaction and troubleshooting potential issues. At high temperatures (around 222 °C), urea undergoes thermal decomposition to generate isocyanic acid (HNCO) and ammonia (NH₃). Isocyanic acid is a highly reactive intermediate that plays a central role in the formation of the benzoxazinone ring.

The proposed mechanism can be broken down into the following stages:

  • Formation of Salicyloyl Isocyanate: The phenolic hydroxyl group of salicylic acid is a key nucleophile. It is proposed to attack the electrophilic carbon of in situ generated isocyanic acid. However, a more plausible initial step is the acylation of urea by salicylic acid to form an unstable intermediate, which then eliminates water and ammonia to form salicyloyl isocyanate. A more direct pathway involves the reaction of the carboxylic acid group of salicylic acid with isocyanic acid, followed by dehydration, to yield the same reactive intermediate.

  • Intramolecular Cyclization: The highly reactive salicyloyl isocyanate then undergoes a rapid intramolecular cyclization. The proximate phenolic hydroxyl group attacks the isocyanate carbonyl carbon, leading to the formation of the six-membered heterocyclic ring characteristic of the benzoxazinone core.

  • Tautomerization: The initial cyclization product likely exists in a tautomeric form which quickly rearranges to the more stable dione structure of 2H-1,3-benzoxazine-2,4(3H)-dione.

It is important to note that this high-temperature reaction can lead to the formation of byproducts. The patent literature indicates that phenol and cyanuric acid are observed as side products.[1] Phenol likely arises from the decarboxylation of salicylic acid at the high reaction temperature. Cyanuric acid is a known trimer of isocyanic acid, which can form if the concentration of isocyanic acid becomes too high.

Figure 1: Proposed reaction mechanism for the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione from salicylic acid and urea.

Experimental Protocol: Synthesis of 2H-1,3-Benzoxazine-2,4(3H)-dione

This protocol is based on the classical method described in the literature.[1] As a high-temperature reaction, appropriate safety precautions must be taken. The reaction should be performed in a well-ventilated fume hood, and personal protective equipment (PPE), including heat-resistant gloves and safety goggles, must be worn at all times.

Materials and Equipment
  • Salicylic Acid (reagent grade)

  • Urea (reagent grade)

  • High-temperature heating mantle with a temperature controller

  • Round-bottom flask (size dependent on scale)

  • Reflux condenser (air condenser is suitable)

  • Glass stirrer or magnetic stir bar

  • Beakers, filter funnel, and filter paper

  • Recrystallization solvent (e.g., ethanol, acetone/water mixture)

  • Melting point apparatus

  • Spectroscopic instruments for characterization (FTIR, NMR)

Step-by-Step Procedure
  • Reagent Preparation: Ensure that both salicylic acid and urea are dry. If necessary, dry them in a vacuum oven before use.

  • Reaction Setup: In a round-bottom flask, combine salicylic acid and urea. A molar ratio of 1:1 to 1:1.2 (salicylic acid:urea) is a reasonable starting point. The excess urea can help to drive the reaction to completion.

  • Heating and Reaction: Equip the flask with a reflux condenser and place it in a heating mantle. Begin heating the mixture with stirring. The temperature should be gradually raised to 222 °C. The reaction is reported to require prolonged heating at this temperature.[1] Monitor the reaction progress by observing the evolution of gases (ammonia) and the change in the consistency of the reaction mixture. The reaction time can vary, but several hours of heating are expected.

  • Work-up and Isolation: After the heating is complete, allow the reaction mixture to cool to room temperature. The crude product will likely be a solid mass. Triturate the solid with a suitable solvent, such as cold water or ethanol, to remove unreacted starting materials and water-soluble byproducts.

  • Purification: The crude 2H-1,3-benzoxazine-2,4(3H)-dione can be purified by recrystallization. A mixture of acetone and water or ethanol is often effective. Dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to induce crystallization.

  • Drying and Characterization: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum. Determine the melting point of the product and characterize its structure using spectroscopic methods such as FTIR and NMR. The melting point of 2H-1,3-benzoxazine-2,4(3H)-dione is reported to be around 227-230 °C.[2]

Figure 2: Experimental workflow for the synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione.

Data Summary and Expected Results

The following table summarizes the key parameters for the synthesis. The yield is reported as "moderate," which can be interpreted as being in the range of 30-50%, though optimization may improve this.

ParameterValue/RangeNotes
Starting Materials Salicylic Acid, UreaReagent grade or higher
Molar Ratio 1:1 to 1:1.2 (Salicylic Acid:Urea)A slight excess of urea may be beneficial.
Reaction Temperature 222 °CHigh temperature is crucial for urea decomposition.[1]
Reaction Time Several hours (prolonged)Monitor for cessation of gas evolution.
Expected Yield ModerateOptimization of reaction time and purification is key.
Melting Point 227-230 °CA sharp melting point indicates high purity.[2]
Appearance White to off-white crystalline solidColor may depend on purity.

Concluding Remarks for the Practicing Scientist

The synthesis of 2H-1,3-benzoxazine-2,4(3H)-dione from salicylic acid and urea is a feasible, albeit challenging, transformation that provides access to a valuable heterocyclic building block from inexpensive starting materials. The high reaction temperature and potential for byproduct formation necessitate careful control of the reaction conditions and a robust purification strategy. For researchers looking for higher yields and milder reaction conditions, alternative synthetic routes starting from salicylamide are also well-documented and may be worth considering.[1][2] Nevertheless, the direct thermal condensation method remains a noteworthy example of classical organic synthesis and can be a valuable tool in the synthetic chemist's arsenal.

References

  • Einhorn, A., & Schmidlin, J. (1902). Ueber die Einwirkung von Harnstoff auf Salicylsäure und Salicylsäureamid. Berichte der deutschen chemischen Gesellschaft, 35(3), 3653-3657.
  • Hoback, J. H., Crum, J. D., & Carroll, J. F. (1963). The Preparation of 2H-1,3-Benzoxazine-2,4(3H)-dione. Journal of the American Chemical Society, 85(14), 2180-2181.
  • Butt, A., Khan, A. M., Perveen, R., & Perveen, R. (1971). Synthesis of Heterobicyclic Compounds. Part III. Formation of 2H-1,3-Benzoxazine-2,4(3H)-dione and Mechanism. Pakistan Journal of Scientific and Industrial Research, 14(3), 191-194.
  • Shapiro, S. L., et al. (1957). 1,3-Benzoxazine-2,4-dione Derivatives. Journal of the American Chemical Society, 79(11), 2811-2814.
  • US Patent 3,409,615. (1968). Process for the preparation of 1:3-benzoxazine-2:4-diones.

Sources

Advanced Catalytic Cyclization Protocols for 2H-1,3-Benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide details advanced catalytic protocols for the synthesis of 2H-1,3-Benzoxazin-2-one scaffolds. It distinguishes between the 1,3-isomer (derived from salicylamine) and the pharmacologically critical 3,1-isomer (Efavirenz type), providing validated methodologies for each.

Executive Summary: Structural Precision & Strategic Selection

The term "2H-1,3-Benzoxazin-2-one" refers to a bicyclic carbamate.[1] However, nomenclature in this field is often ambiguous. Successful synthesis requires precise identification of the target isomer:

Scaffold TypeIUPAC NameKey PrecursorPrimary Application
Target A (Standard) 3,4-Dihydro-2H-1,3-benzoxazin-2-one 2-HydroxybenzylamineGeneral Bioactive Scaffolds
Target B (Pharma) 1,4-Dihydro-2H-3,1-benzoxazin-2-one 2-Aminobenzyl alcoholHIV Reverse Transcriptase Inhibitors (e.g., Efavirenz)
Target C (Dione) 2H-1,3-Benzoxazine-2,4(3H)-dione SalicylamideAnti-inflammatory agents (Carsalam)

Note: The classic "Mannich reaction" (Phenol + Amine + Formaldehyde) yields the dihydro-1,3-benzoxazine ether , not the 2-one. To obtain the 2-one, a C1 source at oxidation state +4 (CO, CO₂, Urea) is required.

Part 1: Organocatalytic Asymmetric Cascade Synthesis

Target: Enantioenriched 4-substituted-3,4-dihydro-2H-1,3-benzoxazin-2-ones. Mechanism: Bisguanidinium-catalyzed cascade esterification/aza-Michael addition.

The Protocol

This method avoids transition metals, utilizing a bifunctional organocatalyst to induce chirality during the ring-closing step.

  • Substrates: 2-Hydroxyphenyl-substituted enones and Isocyanates.

  • Catalyst: Chiral Bisguanidinium salt (BG).

  • Solvent: Toluene or Xylene.

Step-by-Step Workflow:

  • Catalyst Preparation: Dissolve the Bisguanidinium catalyst (5 mol%) in anhydrous Toluene (0.1 M concentration relative to substrate).

  • Reagent Addition: Add 2-Hydroxyphenyl enone (1.0 equiv) followed by the Isocyanate (1.2 equiv).

  • Reaction: Stir at 0°C to Room Temperature for 12–24 hours. Monitor consumption of the enone via TLC (Hexane/EtOAc 4:1).

  • Quench & Purification: Quench with water.[2] Extract with CH₂Cl₂. Purify via flash column chromatography on silica gel.

Mechanistic Insight

The reaction proceeds via a Hemiaminal Intermediate . The basic guanidine moiety activates the phenol for nucleophilic attack on the isocyanate (forming the carbamate), while the chiral backbone directs the subsequent intramolecular aza-Michael addition to the enone double bond, closing the ring with high enantioselectivity.

Organocatalysis Substrate 2-Hydroxyphenyl Enone + Isocyanate Activation Phenol Activation (Bisguanidinium H-Bonding) Substrate->Activation Mixing Intermediate Carbamate Intermediate (Acyclic) Activation->Intermediate Nucleophilic Attack Cyclization Asymmetric aza-Michael Cyclization Intermediate->Cyclization Chiral Induction Product Chiral 2H-1,3-Benzoxazin-2-one Cyclization->Product Ring Closure

Caption: Bisguanidinium-catalyzed cascade pathway for asymmetric benzoxazinone synthesis.

Part 2: "Green" Carbonylation using CO₂ Fixation

Target: 3,4-Dihydro-2H-1,3-benzoxazin-2-one (unsubstituted or N-substituted). Concept: Direct utilization of CO₂ (1 atm to 5 MPa) as the C1 source, replacing toxic phosgene.

Ionic Liquid Catalyzed Protocol

Ionic liquids (ILs) act as both solvent and dual-activation catalyst (activating CO₂ and the amine).

  • Substrates: 2-Hydroxybenzylamine.[3][4]

  • Reagent: CO₂ (balloon or autoclave).

  • Catalyst/Solvent: [Bmim][OH] or [Bmim][Cl] (1-butyl-3-methylimidazolium salts).

Protocol:

  • Setup: Charge a stainless steel autoclave with 2-hydroxybenzylamine (1.0 mmol) and [Bmim][OH] (2 mL).

  • Pressurization: Purge with CO₂ three times, then pressurize to 2–5 MPa (approx. 20–50 bar).

  • Heating: Heat to 100–120°C for 6–10 hours. The IL activates the amine (forming a carbamate salt) and polarizes the CO₂.

  • Workup: Cool to RT and vent CO₂ carefully. Add water (10 mL) to the mixture. The product usually precipitates (if solid) or can be extracted with Ethyl Acetate.

  • Recycling: The aqueous IL phase can be dried under vacuum (80°C, 4 h) and reused.

Urea Cyclization (Metal-Free)

For labs without high-pressure equipment, Urea serves as a solid CO surrogate.

  • Reagents: 2-Hydroxybenzylamine + Urea (3 equiv).

  • Catalyst: ZnO or catalytic HCl (heterogeneous or homogeneous).

  • Conditions: Melt reaction (150°C) or high-boiling solvent (DMF).

  • Note: Requires high temperature to drive off Ammonia (NH₃), shifting equilibrium to the closed ring.

Part 3: Transition-Metal Catalyzed Synthesis (Efavirenz-Type)

Target: 1,4-Dihydro-2H-3,1-benzoxazin-2-one (3,1-isomer). Relevance: This is the core scaffold for Efavirenz (HIV NNRTI).

Pd-Catalyzed Carbonylation of 2-Aminobenzyl Alcohols

This method inserts CO between the amine and the alcohol oxygen.

  • Substrates: 2-Aminobenzyl alcohol derivatives.

  • Catalyst: Pd(OAc)₂ (2-5 mol%) + Ligand (e.g., PPh₃ or Xantphos).

  • Oxidant: Air or Benzoquinone (if starting from non-oxidized precursors) or simply CO insertion if cyclizing.

  • Gas: CO (1 atm, balloon).

Protocol:

  • Solution: Dissolve 2-aminobenzyl alcohol (1.0 mmol) in THF or Dioxane (5 mL).

  • Catalyst: Add Pd(OAc)₂ (5 mg) and PPh₃ (12 mg). Add a base like K₂CO₃ (2 equiv).

  • Carbonylation: Bubble CO through the solution for 5 mins, then keep under a CO balloon.

  • Heating: Heat to 60–80°C for 12 hours.

  • Mechanism: Pd(0) oxidatively adds to the N-H (or activates the alcohol), CO inserts to form a Pd-acyl complex, followed by reductive elimination to close the carbamate ring.

Copper-Catalyzed Cascade (Isocyanate Intermediate)

Used in the industrial synthesis of Efavirenz to avoid phosgene.

  • Formation of Isocyanate: Treat the amino-alcohol with CO₂ or a surrogate in the presence of Cu(II).

  • Cyclization: The intramolecular hydroxyl group attacks the copper-coordinated isocyanate to close the ring.

Part 4: Data Summary & Comparison

MethodologyTarget IsomerCatalystC1 SourceKey Advantage"Green" Score
Organocatalytic Cascade 1,3-Benzoxazin-2-one (Chiral)BisguanidiniumIsocyanateHigh Enantioselectivity⭐⭐⭐
Ionic Liquid Fixation 1,3-Benzoxazin-2-one[Bmim][OH]CO₂ gasUses CO₂; Recyclable solvent⭐⭐⭐⭐⭐
Pd-Carbonylation 3,1-Benzoxazin-2-onePd(OAc)₂CO gasMild conditions; Pharma standard⭐⭐
Urea Fusion 1,3-Benzoxazin-2-oneZnO / HClUreaCheap; No pressure equipment⭐⭐⭐⭐

Part 5: Troubleshooting & Optimization

Common Pitfalls
  • Formation of Ether instead of Carbamate: If you use Formaldehyde (HCHO) instead of a Carbonyl source (CO/CO₂/Urea), you will get the dihydro-1,3-benzoxazine (ether linkage), not the 2-one. Verify reagents.

  • Regioselectivity (3,1 vs 1,3): This is dictated by the starting material.

    • 2-Aminobenzyl alcohol

      
       3,1-isomer (Carbamate O attached to benzylic position).
      
    • 2-Hydroxybenzylamine

      
       1,3-isomer (Carbamate N attached to benzylic position).
      
  • Catalyst Deactivation: In CO carbonylations, excess CO can saturate Pd sites. If the reaction stalls, flush with Argon and re-introduce CO at lower pressure.

Safety Note
  • CO Gas: Highly toxic. Use a CO detector and work in a well-ventilated fume hood.

  • High Pressure: CO₂ reactions at 5 MPa require certified autoclaves and blast shields.

References

  • Organocatalytic Asymmetric Cascade: Organocatalytic Asymmetric Cascade Reaction of 2-Hydroxyphenyl-Substituted Enones and Isocyanates To Construct 1,3-Benzoxazin-2-ones. Organic Letters (2016). Link

  • Efavirenz Synthesis (Flow Chemistry): A Concise Flow Synthesis of Efavirenz. Angewandte Chemie Int. Ed. (2015).[5] Link

  • CO2 Fixation: Catalytic Oxidative Carbonylation of Amino Moieties to Ureas, Oxamides, 2-Oxazolidinones, and Benzoxazolones. (2015).[5] Link

  • Pd-Catalyzed Carbonylation: Pd/C-Catalyzed Carbonylative Synthesis of 2-Aminobenzoxazinones. Organic Letters (2019). Link

  • General Review: Synthesis of 3,4-Dihydro-2H-1,3-benzoxazines. Synthetic Communications (2008). Link

Sources

N-alkylation protocols for 1,3-benzoxazin-2-one lactams

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 1,3-benzoxazin-2-one scaffold (often referred to as a cyclic carbamate) is a privileged pharmacophore found in non-nucleoside reverse transcriptase inhibitors (e.g., Efavirenz), progesterone receptor agonists, and various anticancer agents.

While de novo synthesis of N-substituted derivatives is common, late-stage functionalization (LSF) via direct N-alkylation of the parent lactam is frequently required in Structure-Activity Relationship (SAR) campaigns. This transformation, however, presents specific challenges:

  • Regioselectivity: Competition between N-alkylation (thermodynamic amide) and O-alkylation (kinetic imidate/lactim ether).

  • Nucleophilicity: The lone pair on the nitrogen is delocalized into the carbonyl and the aromatic ring, significantly reducing nucleophilicity compared to simple amines.

This guide details three validated protocols to overcome these barriers, ensuring high yield and exclusive N-selectivity.

Mechanistic Considerations

Understanding the electronic environment is prerequisite to selecting the correct protocol.

  • Acidity (pKa): The N-H proton of 1,3-benzoxazin-2-one has a pKa of approximately 9.2–10.5 (DMSO). This is significantly more acidic than a standard amide (pKa ~17) due to the flanking oxygen atom (carbamate effect) and the benzene ring.

  • Ambident Nucleophile: Upon deprotonation, the negative charge is delocalized between the Nitrogen and the Carbonyl Oxygen.

    • Hard/Soft Acid-Base (HSAB) Theory: The Nitrogen is the "softer" nucleophile; the Oxygen is "harder."

    • Control: To favor N-alkylation, we utilize soft electrophiles (alkyl iodides/bromides) and polar aprotic solvents that solvate the cation, leaving the anion "naked" but thermodynamically driven to form the stronger C=O bond (retaining the lactam).

Diagram 1: Resonance & Regioselectivity Logic

G cluster_conditions Critical Control Parameters Lactam Parent 1,3-Benzoxazin-2-one Anion Delocalized Anion (Ambident Nucleophile) Lactam->Anion Deprotonation (Base) N_Path Path A: N-Alkylation (Thermodynamic Product) Anion->N_Path Soft Electrophile (R-I, R-Br) Polar Aprotic Solvent O_Path Path B: O-Alkylation (Kinetic/Lactim Ether) Anion->O_Path Hard Electrophile (R-OTf) or Silver Salts (Ag+) Param1 Solvent: DMF/DMAc/MeCN (Promotes N-attack) Param2 Counterion: Na+/K+/Cs+ (Avoid Ag+)

Caption: Mechanistic pathway showing the divergence between N- and O-alkylation based on reaction conditions.

Experimental Protocols

Method A: The "Standard" High-Yield Protocol (NaH/DMF)

Best for: Unreactive alkyl halides, primary/secondary alkyl chains, and scale-up.

Rationale: Sodium hydride (NaH) acts as an irreversible base. The reaction generates H₂ gas, driving the equilibrium completely to the anion. DMF (N,N-Dimethylformamide) is essential to dissociate the tight Na⁺-N⁻ ion pair, increasing reaction rate.

Reagents:

  • 1,3-Benzoxazin-2-one (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Alkyl Halide (R-Br or R-I) (1.2 – 1.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and rubber septum. Purge with Nitrogen or Argon.

  • Dissolution: Add the 1,3-benzoxazin-2-one substrate and anhydrous DMF via syringe. Cool the solution to 0 °C (ice bath).

  • Deprotonation: Carefully add NaH (60%) portion-wise against a positive flow of inert gas. Caution: Vigorous H₂ evolution will occur.

  • Activation: Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.

  • Alkylation: Re-cool to 0 °C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT and stir.

    • Primary halides: 1–4 hours.

    • Secondary halides: 12–18 hours (heating to 60 °C may be required).

  • Quench & Workup: Carefully quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with H₂O (5x) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.

Method B: Mild Base / Cesium Effect (Cs₂CO₃/MeCN)

Best for: Base-sensitive substrates, benzylic/allylic halides, and parallel synthesis libraries.

Rationale: Cesium carbonate (Cs₂CO₃) provides the "Cesium Effect," where the large ionic radius of Cs⁺ forms a loose ion pair with the nitrogen anion, enhancing nucleophilicity without the harsh basicity of NaH. Acetonitrile (MeCN) is easily removed, unlike DMF.

Reagents:

  • 1,3-Benzoxazin-2-one (1.0 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Alkyl Halide (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) or Acetone (0.1 – 0.2 M)

Step-by-Step Protocol:

  • Mixing: To a vial/flask, add the substrate, Cs₂CO₃, and Alkyl Halide.

  • Solvent: Add MeCN.

  • Reaction: Heat to reflux (approx. 80 °C) with vigorous stirring.

    • Note: Heterogeneous reaction; efficient stirring is critical.

  • Monitoring: Monitor by TLC/LCMS. Benzylic halides typically react within 2 hours.

  • Workup: Filter the solids (inorganic salts) through a Celite pad. Wash the pad with EtOAc. Concentrate the filtrate. This often yields product pure enough for the next step without chromatography.

Method C: Mitsunobu Reaction (PPh₃/DIAD)

Best for: Alkylation using Alcohols directly (stereochemical inversion occurs).

Rationale: Since the pKa of the benzoxazinone is <13, it is an excellent nucleophile for Mitsunobu conditions. This avoids the need to convert alcohols to halides and allows for stereoselective inversion of secondary alcohols.[1][2]

Reagents:

  • 1,3-Benzoxazin-2-one (1.0 equiv)

  • Alcohol (R-OH) (1.2 – 1.5 equiv)

  • Triphenylphosphine (PPh₃) (1.5 equiv)[3]

  • DIAD (Diisopropyl azodicarboxylate) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

  • Combine: Dissolve Substrate, Alcohol, and PPh₃ in anhydrous THF at 0 °C .

  • Addition: Add DIAD dropwise over 10–15 minutes. The solution will turn yellow.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to RT. Stir for 12–24 hours.

  • Workup: Concentrate directly.

  • Purification: The major challenge is removing Triphenylphosphine oxide (TPPO).[3]

    • Tip: Triturate the residue with Et₂O/Hexanes (TPPO precipitates out) or use a specialized column chromatography gradient.

Optimization & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Poor solubility of anionSwitch from K₂CO₃ to Cs₂CO₃; Add TBAI (Tetrabutylammonium iodide) as Phase Transfer Catalyst (10 mol%).
O-Alkylation Observed "Hard" reaction conditionsSwitch solvent to DMF (favors N); Use Iodides instead of Bromides/Sulfonates; Avoid Silver salts.
Hydrolysis of Ring Base is too harsh / Wet solventEnsure anhydrous conditions. Switch from NaH to Method B (Cs₂CO₃).
Elimination of Electrophile Base acting as nucleophileUse Method B (weaker base). Lower temperature.

Decision Logic for Method Selection

Use the following flowchart to select the optimal protocol for your specific substrate.

DecisionTree Start Start: Select Electrophile Q1 Is the Electrophile an Alcohol? Start->Q1 Q2 Is the Electrophile Base-Sensitive (e.g., esters, epoxides)? Q1->Q2 No (It's a Halide) MethodC Method C: Mitsunobu (PPh3 / DIAD) Q1->MethodC Yes Q3 Is the Electrophile Reactive (Benzylic, Allylic)? Q2->Q3 No MethodB Method B: Mild Base (Cs2CO3 / MeCN) Q2->MethodB Yes Q3->MethodB Yes MethodA Method A: Strong Base (NaH / DMF) Q3->MethodA No (Unreactive Alkyl Chain)

Caption: Decision matrix for selecting N-alkylation protocols based on electrophile properties.

References

  • Synthesis of N-alkyl-3,1-benzoxazin-2-ones via one-step alkylation/alkoxy rearrangement. Source: Organic & Biomolecular Chemistry, 2023. URL:[Link] (Validates the stability of the benzoxazinone core under alkylation conditions).

  • Mitsunobu Reaction: Mechanism and Application. Source: Organic Chemistry Portal.[4] URL:[Link] (Authoritative source for pKa requirements <13 for nitrogen nucleophiles in Mitsunobu coupling).

  • Regioselective N-alkylation of the 1H-indazole scaffold (Analogous Nitrogen Acidity). Source: Beilstein Journal of Organic Chemistry, 2021. URL:[Link] (Provides mechanistic support for NaH/THF vs NaH/DMF solvent effects on ambident nitrogen heterocycles).

  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles (Base-mediated alkylation protocols). Source: PMC (National Institutes of Health). URL:[Link] (Demonstrates the use of base-mediated alkylation on the related benzisoxazolone scaffold).

Sources

Design, Synthesis, and Evaluation of 4H-3,1-Benzoxazin-4-one Inhibitors for Human Leukocyte Elastase

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Human Leukocyte Elastase (HLE), also known as Human Neutrophil Elastase (HNE), is a serine protease implicated in the pathophysiology of chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and cystic fibrosis. While endogenous inhibitors (e.g.,


-antitrypsin) regulate HLE, the oxidative environment in inflamed tissues often inactivates them.

This guide details the development of 4H-3,1-benzoxazin-4-ones as synthetic, low-molecular-weight inhibitors. Unlike standard competitive inhibitors, these compounds act as alternate substrate inhibitors .[1] They rapidly acylate the active site serine, forming a stable acyl-enzyme complex that deacylates (hydrolyzes) very slowly, effectively silencing the enzyme.

Mechanistic Rationale & Design Logic

The Acyl-Enzyme Trap

The efficacy of benzoxazinones relies on the "acyl-enzyme trap" mechanism. The inhibitor mimics the peptide substrate. The active site Serine-195 attacks the carbonyl at position 4 of the benzoxazinone ring, resulting in ring opening and the formation of a covalent acyl-enzyme intermediate.

Critical Design Goal: Maximize the acylation rate (


) and minimize the deacylation rate (

).

Mechanism Enz Free Enzyme (HLE) Michaelis Michaelis Complex (Non-covalent) Enz->Michaelis + Inhibitor Inhib Benzoxazinone (Inhibitor) Michaelis->Enz Dissociation AcylEnz Acyl-Enzyme (Covalent/Ring Open) Michaelis->AcylEnz Acylation (Fast) Ring Opening AcylEnz->Enz Deacylation (Very Slow) + Product AcylEnz->Michaelis Recyclization (Rare) Product Hydrolyzed Product (Inactive)

Structure-Activity Relationship (SAR) Matrix

To design a potent inhibitor, specific substituents must be placed at positions 2, 5, and 7 of the benzoxazinone scaffold.

PositionRoleOptimal SubstituentMechanistic Reason
C2 (

)
Acylation Trigger Electron-withdrawing groups or heteroatoms (e.g., -OEt, -NH-iPr)Increases electrophilicity of the C4 carbonyl, speeding up

.
C5 (

)
Deacylation Lock Alkyl groups (Methyl, Ethyl)Sterically hinders the hydrolytic water molecule from attacking the acyl-enzyme ester bond, drastically reducing

.
C7 (

)
Chemical Stabilizer Electron-donating groups (e.g., -NH2, -OMe)Stabilizes the ring against non-enzymatic alkaline hydrolysis in plasma/buffer.

Chemical Synthesis Protocols

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones generally proceeds via the cyclization of N-acylanthranilic acid derivatives.

Protocol A: General Synthesis via Acetic Anhydride Cyclization

Application: Robust method for alkyl and aryl substituents at C2.

Reagents:

  • Substituted Anthranilic Acid (Starting material)[2]

  • Acid Chloride (

    
    -COCl) corresponding to the desired C2 substituent
    
  • Acetic Anhydride (

    
    )
    
  • Pyridine (dry)[2]

Step-by-Step Procedure:

  • Amide Formation (N-Acylation):

    • Dissolve 10 mmol of the substituted anthranilic acid in 20 mL of dry pyridine/dichloromethane (1:1 v/v).

    • Cool to 0°C in an ice bath.

    • Dropwise add 11 mmol of the appropriate acid chloride (e.g., propionyl chloride for C2-ethyl).

    • Stir at room temperature for 2–4 hours (monitor by TLC).

    • Workup: Pour into ice water, acidify with 1N HCl to pH 3. Filter the precipitated N-acylanthranilic acid intermediate. Recrystallize from ethanol.

  • Cyclodehydration:

    • Suspend 5 mmol of the N-acylanthranilic acid (from Step 1) in 15 mL of acetic anhydride.

    • Reflux the mixture for 1–2 hours. The solid should dissolve as cyclization occurs.

    • Critical Step: Remove excess acetic anhydride under reduced pressure (rotary evaporator) immediately after reaction completion to prevent degradation.

    • Purification: Recrystallize the residue from dry hexane or benzene/heptane. Note: Avoid alcohols or water during purification, as the benzoxazinone ring is sensitive to solvolysis.

Protocol B: Mild Cyclization via Cyanuric Chloride

Application: Preferred for sensitive substrates or when high temperatures (reflux) cause degradation.

Reagents:

  • N-acylanthranilic acid (intermediate from Protocol A)[3]

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Procedure:

  • Dissolve 5 mmol of N-acylanthranilic acid in 20 mL dry DCM.

  • Add 5 mmol of Cyanuric Chloride and 10 mmol of

    
    .
    
  • Stir at room temperature for 6–12 hours.

  • Filter off the precipitated cyanuric acid by-products.

  • Wash the filtrate with cold water (rapidly) and dry over

    
    .
    
  • Evaporate solvent to yield the benzoxazinone.

Biological Evaluation: HLE Inhibition Assay

Principle: The assay monitors the residual activity of HLE using a chromogenic substrate.[4] Because benzoxazinones are slow-binding inhibitors, standard Michaelis-Menten kinetics do not apply immediately. We measure the time-dependent onset of inhibition.

Materials
  • Enzyme: Human Neutrophil Elastase (HNE/HLE), purified (e.g., from Athens Research or equivalent). Stock: 1

    
    M in assay buffer.
    
  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide).[4][5] This is highly specific for HLE.

  • Inhibitor: Benzoxazinone synthesized in Section 3 (Dissolved in DMSO).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.5 M NaCl, 0.05% Tween-20. (High salt mimics physiological ionic strength and prevents non-specific sticking).

Experimental Workflow

AssayWorkflow Prep 1. Preparation Enzyme: 20 nM final Substrate: 100 µM final Inhibitor: Serial Dilutions Mix 2. Pre-Incubation Mix Enzyme + Inhibitor Incubate 0 - 30 mins Prep->Mix Start 3. Initiation Add Substrate (MeO-Suc-AAPV-pNA) Mix->Start Read 4. Kinetic Read Absorbance @ 405 nm Every 30s for 20 mins Start->Read Analyze 5. Analysis Calculate k_obs and IC50 Read->Analyze

Step-by-Step Protocol
  • Preparation:

    • Prepare 10 mM stock of substrate in DMSO.[4][6]

    • Prepare 10 mM stock of inhibitor in DMSO.[4]

    • Dilute Enzyme to 20 nM working solution in Assay Buffer.

  • Plate Setup (96-well):

    • Add 150

      
      L Assay Buffer to wells.
      
    • Add 10

      
      L of Inhibitor (varying concentrations, e.g., 0.1 nM to 1 
      
      
      
      M).
    • Add 20

      
      L of Enzyme solution.[4]
      
    • Control: Enzyme + DMSO (no inhibitor).

    • Blank: Buffer + Substrate (no enzyme).

  • Reaction:

    • Incubate Enzyme and Inhibitor for variable times (

      
      ) if determining 
      
      
      
      explicitly, or proceed immediately for "progress curve" analysis.
    • Add 20

      
      L Substrate (Final concentration ~100 
      
      
      
      M, which is approx
      
      
      for this substrate).
    • Immediately place in plate reader at 25°C or 37°C.

  • Data Acquisition:

    • Monitor Absorbance at 405 nm (formation of p-nitroaniline).[4]

    • Read continuously for 20–30 minutes.

Data Analysis (The Kitz-Wilson Method)

For irreversible or pseudo-irreversible inhibitors (like benzoxazinones), the inhibition follows pseudo-first-order kinetics.

  • Plot

    
     vs. Time.
    
  • The slope of this line represents

    
    .
    
  • Plot

    
     vs. 
    
    
    
    .
  • Fit to the equation:

    
    
    
    • Where

      
       is the dissociation constant of the initial collision complex.
      
    • 
       is the maximum rate of acylation.
      
    • For highly potent benzoxazinones, the plot is often linear, and the slope is the second-order rate constant

      
       (
      
      
      
      ).

Stability & Troubleshooting

Issue: Benzoxazinones are susceptible to spontaneous hydrolysis in aqueous buffers (alkaline instability).

  • Symptom: Inhibitor loses potency if left in buffer for >1 hour before adding enzyme.

  • Solution: Always prepare inhibitor dilutions in 100% DMSO. Add to the aqueous assay buffer immediately before adding the enzyme.

  • Verification: Perform a stability check by incubating the inhibitor in buffer (without enzyme) for 0, 30, and 60 minutes, then adding enzyme and substrate. If activity restores over time, the ring is hydrolyzing.

References

  • Teshima, T., et al. (1982).[7] "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 25(10), 1155–1160. Link

  • Stein, R. L., et al. (1987). "Mechanism for slow-binding inhibition of human leukocyte elastase by valine-derived benzoxazinones."[3] Biochemistry, 26(5), 1305–1314. Link

  • Spencer, R. W., et al. (1986).[1] "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution."[1][8] Biochemical and Biophysical Research Communications, 140(3), 928–933.[1] Link

  • Gütschow, M., et al. (1999). "2-Sulfonyl-4H-3,1-benzoxazin-4-ones: Synthesis and evaluation as inhibitors of serine proteases." Bioorganic & Medicinal Chemistry, 7(8), 1729–1740. Link

  • BenchChem. (2025). "Application Notes and Protocols for MeOSuc-Ala-Ala-Pro-Val-pNA." Link

Sources

Application Note: Solvent-Free Synthesis of 2H-1,3-Benzoxazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The 2H-1,3-benzoxazin-2-one scaffold represents a critical pharmacophore in medicinal chemistry, exhibiting potent activity as a non-nucleoside reverse transcriptase inhibitor (e.g., Efavirenz analogues), anti-inflammatory agent, and antibacterial compound. Historically, the synthesis of this heterocyclic core relied on phosgene or triphosgene-mediated cyclization of 2-aminophenols—a route fraught with severe toxicity and environmental hazards.

This Application Note details a solvent-free, green chemistry protocol utilizing urea as a safe, atom-economical carbonyl source.[1] By eliminating volatile organic solvents (VOCs) and replacing toxic phosgene with urea, this method significantly reduces the E-factor (waste-to-product ratio) while enhancing reaction kinetics through high-concentration melt conditions.

Core Advantages
  • Safety: Eliminates the use of phosgene, isocyanates, and chlorinated solvents.

  • Efficiency: Microwave-assisted variants reduce reaction times from hours to minutes.[1]

  • Atom Economy: Urea serves as a dual donor of the carbonyl group and nitrogen, with ammonia and water as the only byproducts.

Mechanistic Insight

Understanding the reaction pathway is crucial for troubleshooting and optimization. The synthesis generally proceeds via the condensation of a salicylaldehyde derivative with urea.

Reaction Pathway[1][2][3][4][5][6][7]
  • Nucleophilic Addition: The amino group of urea attacks the carbonyl carbon of the salicylaldehyde, forming a hemiaminal intermediate.

  • Dehydration (Schiff Base Formation): Elimination of water yields a benzylideneurea (imine) intermediate.

  • Intramolecular Cyclization: The phenolic hydroxyl group attacks the urea carbonyl.

  • Elimination: Loss of ammonia (

    
    ) drives the formation of the thermodynamically stable 6-membered lactam ring.
    

Benzoxazinone_Mechanism Figure 1: Mechanistic pathway for the urea-mediated synthesis of 1,3-benzoxazin-2-ones. Reactants Salicylaldehyde + Urea Inter1 Hemiaminal Intermediate Reactants->Inter1 Nucleophilic Attack Inter2 Benzylideneurea (Schiff Base) Inter1->Inter2 - H2O (Dehydration) Transition Cyclization Transition State Inter2->Transition Intramolecular O-Attack Product 3,4-dihydro-2H-1,3- benzoxazin-2-one Transition->Product - NH3 (Elimination) Byproducts H2O + NH3 Transition->Byproducts

[1]

Experimental Protocols

Two protocols are provided: a Microwave-Assisted Method (Recommended for high throughput) and a Thermal Melt Method (Recommended for scalability).

Materials Required[2][3][5][6][8][9][10][11][12][13]
  • Substrate: Salicylaldehyde (or substituted derivatives).[2][3]

  • Reagent: Urea (excess).

  • Catalyst: p-Toluenesulfonic acid (p-TSA) OR Montmorillonite K-10 (Solid Acid).

  • Equipment: Microwave Reactor (e.g., CEM/Biotage) or Oil Bath; Mortar and Pestle.

Protocol A: Microwave-Assisted Synthesis (High Throughput)

This method utilizes the rapid dielectric heating of urea (which has a high dipole moment) to accelerate the reaction.

  • Preparation:

    • In a mortar, grind Salicylaldehyde (10 mmol) and Urea (15 mmol) together until a homogeneous paste/powder is formed.

    • Add p-TSA (10 mol%) or Montmorillonite K-10 (0.5 g) and continue grinding for 1 minute.

  • Reaction:

    • Transfer the mixture to a microwave-safe vial (open vessel or vented cap to allow

      
       escape).
      
    • Irradiate at 300-400 W for 2–5 minutes .

    • Critical Check: Monitor the reaction via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aldehyde spot indicates completion.

  • Workup:

    • Cool the reaction mixture to room temperature. It will solidify.

    • Add cold water (20 mL) to the solid residue and stir vigorously to dissolve excess urea.

    • Filter the solid product.[4]

  • Purification:

    • Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure crystals.

Protocol B: Thermal Melt Synthesis (Scalable)
  • Preparation:

    • Mix Salicylaldehyde (10 mmol) and Urea (20 mmol) in a round-bottom flask.

    • Add p-TSA (10 mol%) .

  • Reaction:

    • Heat the mixture in an oil bath at 110–120°C .

    • The mixture will melt into a liquid phase. Stir magnetically for 1–2 hours .

    • Note: Evolution of ammonia gas (alkaline vapor) confirms the reaction progress.

  • Workup & Purification:

    • Follow the same water-wash and recrystallization steps as Protocol A.

Reaction Optimization & Troubleshooting

The following insights are derived from comparative analysis of solvent-free methodologies.

VariableRecommendationCausality / Scientific Rationale
Stoichiometry 1:1.5 to 1:2 (Aldehyde:Urea)Urea can sublime or decompose (biuret formation) at high temps. Excess ensures sufficient carbonyl source.
Catalyst Choice p-TSA vs. Silica-H2SO4 p-TSA is homogeneous in the melt (faster).[1] Solid acids (Silica-H2SO4) are easier to remove but may suffer mass transfer limits in viscous melts.
Temperature 110–120°C Must exceed the eutectic melting point of the mixture but remain below urea's decomposition point (~133°C).
Moisture Dry Reagents Water is a byproduct. Initial moisture can shift equilibrium backward (Le Chatelier's principle).
Workflow Visualization

Workflow_Comparison Figure 2: Comparative workflow for Microwave vs. Thermal synthesis. cluster_MW Method A: Microwave cluster_Thermal Method B: Thermal Start Start: Mix Salicylaldehyde + Urea MW_Step Irradiate (300W, 3-5 min) Solvent-Free Start->MW_Step Heat_Step Heat (110°C, 60-120 min) Melt Phase Start->Heat_Step Quench Add Cold Water (Dissolve excess Urea) MW_Step->Quench Heat_Step->Quench Filter Filter Solid Precipitate Quench->Filter Pure Recrystallize (Ethanol) Product: 2H-1,3-Benzoxazin-2-one Filter->Pure

Performance Data (Typical Results)

The following data compares the efficiency of the solvent-free protocols against conventional solution-phase methods (e.g., reflux in ethanol).

EntrySubstituent (R)MethodTimeYield (%)E-Factor (Est.)
1 H (Unsubstituted)Thermal (Solvent)8 hrs65%High (>50)
2 H (Unsubstituted)MW (Solvent-Free) 3 min 92% Low (<5)
3 H (Unsubstituted)Thermal (Melt)1.5 hrs85%Low (<10)
4 5-BrMW (Solvent-Free)4 min89%Low
5 3-OCH3MW (Solvent-Free)5 min88%Low

Data aggregated from comparative literature analysis (Refs 1, 3).

References

  • Maghsoodlou, M. T., et al. (2010). "Solvent-free synthesis of 2H-1,3-benzoxazine-2-one derivatives." Journal of the Iranian Chemical Society.

  • Davoodnia, A., et al. (2008). "Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives." Islamic Azad University.

  • Modarresi-Alam, A. R., et al. (2007). "Solvent-Free Synthesis of 3,4-Dihydro-2H-1,3-benzoxazin-2-ones." Tetrahedron Letters.

  • Phakhodee, W., et al. (2017). "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[1] Synlett.

Sources

Troubleshooting & Optimization

Technical Support Center: 2H-1,3-Benzoxazin-2-one Stability & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Ring-Opening Hydrolysis of 2H-1,3-Benzoxazin-2-one Assigned Specialist: Senior Application Scientist Status: Open Priority: High (Compound Stability Critical)

Diagnostic Hub: The "Why" and "How" of Failure

This section addresses the core mechanistic failures. If your compound is degrading, it is almost certainly due to nucleophilic attack at the C2 position.

Q1: Why does my 2H-1,3-benzoxazin-2-one degrade rapidly in basic aqueous workups?

A: The 2H-1,3-benzoxazin-2-one ring contains a cyclic carbamate (urethane) linkage. The Carbonyl carbon at position 2 (C2) is highly electrophilic.

  • The Mechanism: Hydroxide ions (

    
    ) act as nucleophiles, attacking C2. This forms a tetrahedral intermediate which collapses to open the ring.
    
  • The Consequence: Unlike acyclic carbamates, the ring strain and the leaving group ability of the phenoxide (or alkoxide) accelerate this process. The breakdown products are typically a 2-hydroxybenzylamine derivative and

    
      (gas evolution), or a salicylamide derivative if the starting material was different.
    
  • Critical Threshold: Stability drops precipitously at

    
    .
    
Q2: I see gas evolution during my reaction quench. Is this normal?

A: No, this is a critical failure indicator.

  • Diagnosis: Gas evolution (

    
    ) indicates that the ring has not only opened but the resulting carbamic acid intermediate has decarboxylated.
    
  • Root Cause: Your quench was likely too acidic initially, or you allowed the temperature to spike during an exothermic hydrolysis event. While the ring is acid-stable relative to base, strong acid + heat drives the equilibrium toward decarboxylation.

Q3: Is the degradation reversible?

A: Generally, no . Once the ring opens to the amino-alcohol and releases


, the reaction is irreversible under standard conditions. You must re-synthesize the ring using a phosgene equivalent (e.g., CDI, Triphosgene).

Visualizing the Failure Mode

The following diagram illustrates the specific hydrolysis pathway you are fighting against. Understanding this pathway is the key to preventing it.

HydrolysisMechanism Reactant 2H-1,3-Benzoxazin-2-one (Cyclic Carbamate) Attack Nucleophilic Attack (OH- at C2) Reactant->Attack + OH- (Base) Intermediate Tetrahedral Intermediate Attack->Intermediate RingOpen Ring Opening (Carbamic Acid) Intermediate->RingOpen Bond Cleavage Products Degradation Products (Amino-phenol + CO2) RingOpen->Products - CO2 (Decarboxylation)

Figure 1: Step-wise mechanism of base-catalyzed hydrolysis leading to irreversible decarboxylation.

Troubleshooting Synthesis & Workup (The "When")

Q4: My yield is low after using NaOH for the workup. What should I use instead?

A: Never use strong bases (NaOH, KOH) for workup.

  • Solution: Use a buffered quench.

    • Recommended: Saturated Ammonium Chloride (

      
      ) or dilute Citric Acid (pH 4–5).
      
    • Reasoning: The hydrolysis rate profile of benzoxazinones is typically V-shaped or sigmoid, with maximum stability often occurring around pH 3–5. High pH (>9) catalyzes the nucleophilic attack described in Figure 1.

Q5: Can I use Methanol or Ethanol as a solvent?

A: Proceed with extreme caution.

  • Risk: Solvolysis (Transesterification). In the presence of even mild bases (like triethylamine used in synthesis), primary alcohols can attack the C2 carbonyl, opening the ring to form an acyclic carbamate ester (e.g., methyl (2-hydroxyphenyl)carbamate).

  • Alternative: Use aprotic solvents like Acetonitrile (MeCN) , Dichloromethane (DCM) , or THF . If a protic solvent is required for solubility, use Isopropanol (sterically hindered) and keep the temperature low (< 0°C).

Q6: I am synthesizing the ring using Salicylamide + CDI. The reaction stalls.

A: This is a kinetic trap.

  • Diagnosis: The intermediate imidazolide is forming but not cyclizing.

  • Fix: Heat is often required to drive the elimination of the second imidazole molecule, but heat also promotes degradation.

  • Protocol Adjustment: Run the activation step (Salicylamide + CDI) at

    
     in DMF or THF, then warm to 
    
    
    
    only after the intermediate is fully formed (monitor by TLC/LCMS).

Storage & Stability Data (The "Where")

Stability Profile Matrix

The following table summarizes the stability of 2H-1,3-benzoxazin-2-one under various conditions.

ParameterConditionStability StatusRecommendation
pH pH 1.0 – 3.0ModerateStable for short durations; avoid heat.
pH pH 4.0 – 6.0Optimal Target this range for aqueous workups.
pH pH > 8.0Critical Failure Rapid hydrolysis. Avoid completely.
Solvent WaterPoorHydrolyzes over time. Lyophilize immediately.
Solvent DMSOGoodStable if dry. Wet DMSO causes degradation.
Solvent MethanolRiskRisk of methanolysis (ring opening).
State Solid (Amorphous)ModerateHygroscopic; absorbs water -> hydrolysis.
State Solid (Crystalline)ExcellentStore with desiccant at 4°C.

Validated Experimental Protocols

Protocol A: Safe Synthesis Workup (Self-Validating)

Objective: Isolate 2H-1,3-benzoxazin-2-one without hydrolytic ring opening.

Reagents:

  • Crude Reaction Mixture (e.g., from CDI coupling in THF).

  • Quench Buffer: 0.5 M Citric Acid (aq).

  • Extraction Solvent: Ethyl Acetate (EtOAc).

Step-by-Step:

  • Cool: Chill the crude reaction mixture to

    
    .
    
  • Quench: Slowly add 0.5 M Citric Acid until the aqueous phase pH is ~4. Validation: Use a pH strip. If pH > 5, add more acid.

  • Phase Separation: Extract immediately with EtOAc.

  • Wash: Wash the organic layer once with Brine. Do not use Sodium Bicarbonate (

    
    ), as the pH of ~8.5 can induce slow degradation during drying.
    
  • Dry: Dry over Sodium Sulfate (

    
    ) for max 15 mins.
    
  • Concentrate: Rotary evaporate at bath temperature

    
    .
    
Protocol B: Rapid Stability Check (TLC Method)

Objective: Quickly determine if your storage conditions are degrading the compound.

  • Standard: Dissolve 5 mg of pure compound in dry DCM.

  • Sample: Dissolve 5 mg of stored compound in dry DCM.

  • Eluent: 5% Methanol in DCM.

  • Visualization: UV (254 nm) and Ferric Chloride (

    
    ) stain.
    
    • Interpretation: The intact ring is usually

      
       negative (or faint). The hydrolysis product (phenol/salicylamide type) will stain intense purple/violet  with 
      
      
      
      .
    • If you see a purple spot at the baseline or different Rf, hydrolysis has occurred.

Decision Tree for Process Optimization

Use this flow to determine the correct corrective action for your specific situation.

TroubleshootingTree Problem Problem: Low Yield / Impurities CheckpH Check Workup pH Problem->CheckpH HighPH CAUSE: Base Hydrolysis ACTION: Switch to Citric Acid quench CheckpH->HighPH pH > 8 LowPH LowPH CheckpH->LowPH pH < 8 CheckSolvent Check Solvent System Protic CAUSE: Solvolysis ACTION: Switch to ACN or DCM CheckSolvent->Protic Using MeOH/EtOH Aprotic Aprotic CheckSolvent->Aprotic Using DCM/THF/ACN CheckTemp Check Temperature HighTemp CAUSE: Thermal Instability ACTION: Reduce temp, use catalyst CheckTemp->HighTemp Temp > 60°C LowPH->CheckSolvent Aprotic->CheckTemp

Figure 2: Troubleshooting logic flow for synthesis and isolation issues.

References

  • Mutlib, A. E., et al. (2002). "Kinetics and mechanism of hydrolysis of efavirenz [(S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one] in aqueous solutions." Journal of Pharmaceutical Sciences.

    • Relevance: Establishes the V-shaped pH profile and the mechanism of cyclic carbam
  • Trammell, R., et al. (2021).[1] "Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines Using Copper, Hydrogen Peroxide and Triethylamine." European Journal of Organic Chemistry.[1]

    • Relevance: Provides modern, oxidative synthesis conditions that avoid harsh phosgene chemistry, relevant for troubleshooting synthesis.
  • Kudo, K., et al. (2017).[2] "Development of a General Protocol To Prepare 2H-1,3-Benzoxazine Derivatives." Organic Letters.

    • Relevance: Details acid-catalyzed synthesis routes and stability considerations during reaction optimiz
  • ChemicalBook. "2H-1,3-Benzoxazine-2,4(3H)-dione synthesis."

    • Relevance: Provides standard protocols for the salicylamide-derived dione, highlighting the use of pyridine and temper

Sources

Technical Guide: Troubleshooting Solubility of Benzoxazinones in NMR Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Solubility Paradox

Benzoxazinones (specifically 1,3-benzoxazin-4-ones) present a classic "crystallinity vs. solubility" paradox in solution-state NMR. Their rigid, planar heterocyclic cores facilitate strong


 stacking and high lattice energy, making them notoriously difficult to dissolve in standard non-polar solvents like Chloroform-

(

).

However, the most common error researchers make is not the failure to dissolve the sample, but dissolving it in a reactive solvent. Benzoxazinones are electrophilic at the C-4 carbonyl and C-2 positions. Introducing nucleophilic protic solvents (e.g., Methanol-


) often leads to ring-opening artifacts that are mistaken for impurities or degradation.

This guide provides a self-validating workflow to achieve high-resolution spectra while maintaining sample integrity.

Critical Solvent Selection Matrix

Do not default to


 if your sample is cloudy. Use this decision matrix to select the correct solvent system based on physical behavior and chemical stability.

SolventSelection Start Start: Solid Benzoxazinone Sample CDCl3 Attempt CDCl3 (Standard) Start->CDCl3 CheckSol Is it fully soluble? CDCl3->CheckSol Success Run 1H NMR (Watch for Aggregation) CheckSol->Success Yes Fail Insoluble / Precipitate CheckSol->Fail No Polar Switch to Polar Aprotic (DMSO-d6 or DMF-d7) Fail->Polar Preferred Path MeOD AVOID Methanol-d4 (Risk of Ring Opening) Fail->MeOD Do NOT use Viscosity Check Viscosity/Resolution Polar->Viscosity Viscosity->Success Sharp Peaks VT Variable Temp (VT) NMR (50°C - 80°C in DMSO) Viscosity->VT Broad Peaks? TFA Last Resort: TFA-d (Protonates N, solubilizes) VT->TFA Still Insoluble?

Figure 1: Decision tree for solvent selection emphasizing the avoidance of nucleophilic solvents.

Troubleshooting Scenarios (Q&A)

Scenario A: "My sample dissolves in Methanol- , but the spectrum shows extra peaks or a missing carbonyl."

Diagnosis: You have likely triggered a Solvolysis Artifact . Benzoxazinones are cyclic esters/amidines. In the presence of Methanol-


 (a nucleophile), the ring is susceptible to opening, especially if the sample is slightly acidic or heated to aid solubility. This converts the benzoxazinone into a methyl ester or a ring-opened phenolic amide.

The Mechanism of Failure: Water or alcohol attacks the C-4 carbonyl or C-2 position, breaking the C-O bond. This is often irreversible under NMR conditions.

RingOpening Benz Intact Benzoxazinone (Insoluble) Transition Nucleophilic Attack at C-4 Carbonyl Benz->Transition MeOH + MeOD (Solvent) MeOH->Transition Product Ring-Opened Product (Soluble but Wrong) Transition->Product Irreversible

Figure 2: The chemical risk of using protic solvents. The spectrum obtained is of the degradation product, not the analyte.

Solution:

  • Evaporate the Methanol immediately (if possible) and check TLC.

  • Resynthesize or repurify if degradation occurred.

  • Switch to DMSO-

    
     or Acetone-
    
    
    
    .
    These are polar aprotic solvents that will not attack the ring [1, 3].
Scenario B: "The sample is in , but the peaks are incredibly broad."

Diagnosis: Supramolecular Aggregation. Benzoxazinones are planar and prone to


 stacking. In non-polar solvents like 

, they form dimers or oligomers. This increases the effective molecular weight (tumbling rate slows down), causing rapid relaxation (

) and broad lines.

Solution: Disaggregation Protocol

  • Dilution: Reduce concentration to <5 mg/mL. If peaks sharpen, it is aggregation.

  • Polarity Switch: Add 5-10% DMSO-

    
     to the 
    
    
    
    tube. This disrupts the
    
    
    -stacking network without requiring a full solvent swap.
  • Variable Temperature (VT): Heat provides kinetic energy to break aggregates.

Scenario C: "I switched to DMSO- , but now my chemical shifts are completely different."

Diagnosis: Solvent-Induced Shift (SIS). This is normal. DMSO interacts strongly with the solute via dipole-dipole interactions.

  • Protons affected: Aromatic protons can shift 0.1–0.5 ppm. Protons near the heteroatoms (H-5 or H-8 positions) are most affected due to the solvent's influence on the electron density of the ring [5, 6].

  • Water Peak: DMSO is hygroscopic. Expect a water signal at ~3.33 ppm. Do not confuse this with a sample impurity.

Data Comparison Table: Solvent Effects

FeatureChloroform-

(

)
DMSO-

Impact on Benzoxazinone
Polarity LowHighDMSO dissolves lattice better.
Viscosity LowHighDMSO lines are naturally broader; requires good shimming.
Residual Peak 7.26 ppm (Singlet)2.50 ppm (Quintet)DMSO peak can obscure aliphatic regions.
Water Peak ~1.56 ppm~3.33 ppmWater in DMSO is broad and varies with temp.
Reactivity InertInertBoth are safe for benzoxazinones (unlike MeOH).

Advanced Protocols

Protocol 1: High-Temperature (VT) NMR in DMSO-

Use this when solubility is partial or peaks are broad due to restricted rotation/aggregation.

Prerequisites:

  • Solvent: DMSO-

    
     (Boiling point 189°C).
    
  • Tube: High-quality Pyrex (Class A), not disposable economy tubes (risk of warping).

Step-by-Step:

  • Preparation: Dissolve ~5-10 mg of benzoxazinone in 0.6 mL DMSO-

    
    . Cap tightly.
    
  • Initial Scan: Acquire a standard 1H spectrum at 298 K (25°C).

  • Heating: Set the probe temperature to 323 K (50°C) .

    • Caution: Allow 10 minutes for thermal equilibration inside the probe.[1]

    • Tuning: Re-tune and re-match the probe (heating changes impedance).

    • Shimming: Re-shim the Z1 and Z2 gradients. Convection currents occur at high temps; spinning the sample (if supported) can help, but non-spinning is safer for shimming stability.

  • Acquisition: Acquire the spectrum.

  • Evaluation: If peaks remain broad, increase to 343 K (70°C) . Do not exceed 80°C without checking probe specifications [2].

Protocol 2: The "TFA Trick" (Last Resort)

If the compound is completely insoluble in DMSO:

  • Add 1-2 drops of Trifluoroacetic acid-

    
     (TFA-
    
    
    
    )
    to the
    
    
    or DMSO dispersion.
  • Mechanism: TFA protonates the Nitrogen (N-3) or Carbonyl Oxygen. This ionic species is much more soluble.

  • Warning: This will significantly shift all peaks downfield (deshielding). You must report this as "Solvent:

    
     + TFA-
    
    
    
    ".

References

  • MDPI. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Link

  • University of Oxford. (2025). Variable Temperature NMR Experiments: Safety and Protocols. Link

  • ResearchGate. (2025). Resolving the Mystery of Ring Opening in the Synthesis of Benzoxazinone. Link

  • NIH PubMed. (1992). Qualitative analysis of the stability of the oxazine ring... with proton NMR. Link

  • Modgraph. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Link

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Link

Sources

Technical Support Center: Purification of 2H-1,3-Benzoxazin-2-one Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2H-1,3-Benzoxazin-2-one and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. 2H-1,3-Benzoxazin-2-ones are key structural motifs in many biologically active molecules and pharmaceutical agents.[1][2][3][4][5] Their purity is paramount for accurate biological evaluation and to meet stringent regulatory standards.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions during your purification workflows.

Section 1: Understanding Your Mixture - Common Impurities

Before selecting a purification strategy, it's crucial to understand the potential impurities in your crude 2H-1,3-Benzoxazin-2-one mixture. The nature of these impurities will largely depend on the synthetic route employed.

FAQ: What are the most common impurities I should expect?

Answer: The most prevalent impurities are typically unreacted starting materials, byproducts from side reactions, and residual reagents or catalysts.

  • Unreacted Starting Materials: Depending on your synthesis, these could include salicylamide derivatives, 2-aminophenols, or various aldehydes and isocyanates.[6][7]

  • Byproducts: Side reactions can lead to the formation of various related structures. For instance, in syntheses involving formaldehyde and primary amines, byproducts like N-hydroxymethyl aniline and 1,3,5-triphenyl-1,3,5-triazinane can form.[3][8] Over-reaction, such as the formation of aldol products, can also occur.[2]

  • Reagents and Catalysts: Residual acids (e.g., trifluoromethanesulfonic acid), bases (e.g., triethylamine), or metal catalysts (e.g., copper salts) used in the synthesis may also be present in the crude product.[1][2]

A preliminary analysis of your crude mixture by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities.[3][9][10][11]

Section 2: Purification Methodologies - A Troubleshooting Guide

This section details the most common purification techniques for 2H-1,3-Benzoxazin-2-one and provides solutions to frequently encountered problems.

Recrystallization: The First Line of Defense

Recrystallization is often the most straightforward and cost-effective method for purifying solid compounds. Its success hinges on the differential solubility of the desired product and impurities in a given solvent system.

Q1: My 2H-1,3-Benzoxazin-2-one won't crystallize. What should I do?

A1: This is a common issue that can often be resolved by systematically addressing the following points:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but readily at elevated temperatures. For 2H-1,3-Benzoxazin-2-one derivatives, common and effective solvent systems include acetone-ethanol mixtures and methanol.[2][6] Experiment with different solvent polarities. A good starting point is to test solubility in a range of solvents like ethanol, isopropanol, ethyl acetate, and toluene.

  • Inducing Crystallization: If your compound remains as an oil, try these techniques:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Introduce a tiny crystal of pure 2H-1,3-Benzoxazin-2-one into the supersaturated solution. This seed crystal will act as a template for further crystallization.

    • Cooling Slowly: Rapid cooling can lead to the formation of an oil or very small crystals that are difficult to filter. Allow the solution to cool slowly to room temperature and then place it in an ice bath.

  • Solvent Purity: Ensure your solvents are anhydrous, as water can sometimes inhibit crystallization.

Q2: After recrystallization, my product is still impure. What went wrong?

A2: This indicates that the chosen solvent system is not effectively separating the impurities.

  • Consider a Two-Solvent System: If a single solvent doesn't provide adequate separation, a two-solvent system can be effective. Dissolve your crude product in a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow it to cool slowly. For some benzoxazine derivatives, an acetone-ethanol (50:50) mixture has been shown to be effective.[6][12]

  • Activated Carbon Treatment: If your product has a noticeable color, it may be due to highly colored, polar impurities. Adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities. Be cautious not to add too much, as it can also adsorb your product.

Column Chromatography: For Challenging Separations

When recrystallization fails to yield a product of the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.

Q3: How do I choose the right stationary and mobile phase for my 2H-1,3-Benzoxazin-2-one derivative?

A3: The choice of stationary and mobile phase is critical for a successful separation.

  • Stationary Phase:

    • Normal-Phase (Silica Gel): This is the most common choice for purifying moderately polar compounds like 2H-1,3-Benzoxazin-2-one derivatives.

    • Basic Alumina: In some cases, particularly when dealing with compounds synthesized under basic conditions or those sensitive to acidic silica gel, basic alumina can be a better option.[1]

  • Mobile Phase (Eluent):

    • The eluent's polarity determines how quickly compounds move down the column. A good starting point for developing a solvent system is to use TLC. Aim for an Rf value of 0.2-0.4 for your desired compound.

    • Common eluent systems for 2H-1,3-Benzoxazin-2-one derivatives include mixtures of hexane and ethyl acetate or dichloromethane and methanol.[13]

Troubleshooting Common Chromatography Issues
Problem Potential Cause Solution
Poor Separation (overlapping peaks) Eluent is too polar.Decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).
Eluent is not polar enough.Increase the polarity of the eluent.
Column is overloaded.Use less crude material or a larger column.
Streaking or Tailing of Bands Compound is too soluble in the eluent.Decrease the eluent polarity.
Compound is interacting strongly with the stationary phase.For acidic compounds on silica, add a small amount of acetic acid to the eluent. For basic compounds, add a small amount of triethylamine.
Compound Stuck on the Column Eluent is not polar enough.Gradually increase the polarity of the eluent. A gradient elution may be necessary.
Acid-Base Extraction: Exploiting Chemical Properties

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from a mixture.[14][15][16]

Q4: Can I use acid-base extraction to purify 2H-1,3-Benzoxazin-2-one?

A4: The applicability of acid-base extraction depends on the specific structure of your 2H-1,3-Benzoxazin-2-one derivative and the nature of the impurities. The core principle involves converting an acidic or basic compound into its water-soluble salt, allowing it to be separated from neutral organic compounds.[14][15][16]

  • If your crude mixture contains acidic impurities (e.g., unreacted salicylic acid derivatives):

    • Dissolve the mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with a weak aqueous base such as sodium bicarbonate solution. The acidic impurities will be deprotonated to form water-soluble salts and move into the aqueous layer.

    • Separate the layers. The organic layer will now contain your purified 2H-1,3-Benzoxazin-2-one.

  • If your crude mixture contains basic impurities (e.g., unreacted amines):

    • Dissolve the mixture in an organic solvent.

    • Wash the organic layer with a dilute aqueous acid like hydrochloric acid. The basic impurities will be protonated, forming water-soluble salts that partition into the aqueous layer.

    • Separate the layers to obtain your purified product in the organic phase.

Workflow for Acid-Base Extraction

AcidBaseExtraction Crude Crude Mixture in Organic Solvent AddBase Wash with aq. NaHCO3 Crude->AddBase Separate1 Separate Layers AddBase->Separate1 Organic1 Organic Layer: Neutral Compounds (incl. Product) Separate1->Organic1 Organic Aqueous1 Aqueous Layer: Acidic Impurity Salts Separate1->Aqueous1 Aqueous AddAcid Wash with aq. HCl Organic1->AddAcid Separate2 Separate Layers AddAcid->Separate2 Organic2 Organic Layer: Purified Product Separate2->Organic2 Organic Aqueous2 Aqueous Layer: Basic Impurity Salts Separate2->Aqueous2 Aqueous Dry Dry Organic Layer (e.g., Na2SO4) Organic2->Dry Evaporate Evaporate Solvent Dry->Evaporate PureProduct Pure 2H-1,3-Benzoxazin-2-one Evaporate->PureProduct

Sources

Overcoming steric hindrance in benzoxazinone functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in C-2 and N-Functionalization Ticket ID: BZN-STERIC-402 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Steric Challenge

Welcome to the Benzoxazinone Functionalization Support Center. You are likely here because standard protocols for synthesizing or functionalizing 1,3-benzoxazin-4-ones (or 1,4-benzoxazin-3-ones) have failed due to steric bulk.

The benzoxazinone scaffold is deceptively simple.[1] However, the C-2 position is electronically deactivated and sterically sensitive, particularly when the N-substituent (in 1,3-isomers) or the C-3 substituents (in 1,4-isomers) are bulky. This guide addresses the "Red Zone" of reactivity—where standard catalysts fail to engage the substrate due to spatial crowding.[1]

Module 1: Troubleshooting C-H Activation (Rh/Co-Catalyzed)

Scenario: You are attempting a C-H activation at the C-2 position of a pre-formed benzoxazinone using a Rh(III) or Co(III) catalyst, but yields are <15%.

Root Cause Analysis: The "Cone of Exclusion"

In CpRh(III) catalysis, the pentamethylcyclopentadienyl (Cp) ligand is bulky.[1] If your benzoxazinone has a substituent at the N-position (or ortho-position of the fused ring), it creates a "Cone of Exclusion" that prevents the catalyst from approaching the C-H bond for agostic interaction.

Diagnostic Workflow

CH_Activation_Troubleshooting Start Start: Low Yield in C-H Activation Check_SM Is Starting Material (SM) Recovered? Start->Check_SM Check_Ag Did Silver Salt Precipitate (Black/Grey)? Check_SM->Check_Ag Yes (Low Conversion) Side_Reactions Oxidative Ring Opening (Check Moisture) Check_SM->Side_Reactions No (Decomposition) Steric_Check Is N-Substituent > Isopropyl? Check_Ag->Steric_Check No (Cat. Active) Poisoning Coordination by Product or Impurity Check_Ag->Poisoning Yes (Cat. Death) Ligand_Switch Switch to Cp (Unsubstituted) or Co(III) Steric_Check->Ligand_Switch Yes Temp_Boost Increase T to 120°C Switch Solvent to TFE Steric_Check->Temp_Boost No

Figure 1: Decision tree for diagnosing failure in metal-catalyzed C-H functionalization.

Protocol Adjustment: Switching to Sterically Permissive Solvents

When sterics inhibit the reaction, the Transition State (TS) energy increases.[1] You must stabilize the TS using a hydrogen-bond donor solvent.

The "TFE Effect" Protocol:

  • Standard Solvent: Dichloroethane (DCE) or Toluene.[1]

  • Modification: Replace 50-100% of the solvent with 2,2,2-Trifluoroethanol (TFE) .

  • Mechanism: TFE hydrogen bonds to the carbonyl of the benzoxazinone, pulling electron density away and making the C-H bond slightly more acidic, while also stabilizing the cationic metal intermediate.[1]

Data: Solvent Impact on Sterically Hindered Substrates

Solvent SystemTemp (°C)Yield (R = Me)Yield (R = t-Butyl)Notes
DCE10088%12%Standard conditions fail with bulk.
Toluene11082%15%Non-polar solvent cannot stabilize charged TS.[1]
DCE/TFE (4:1) 100 92% 65% Recommended for moderate sterics.
HFIP (Hexafluoroisopropanol) 80 95% 82% Critical for extreme sterics.

Module 2: The "Build-Around" Strategy (Cyclization)

Scenario: Direct functionalization failed. You are now trying to synthesize the ring already containing the bulky group (e.g., 2-tert-butyl-benzoxazinone) from anthranilic acid, but the ring won't close.

The Problem: Kinetic Trapping

Reacting anthranilic acid with a bulky acid chloride (e.g., pivaloyl chloride) often stops at the intermediate amide (N-acyl anthranilic acid). The final dehydration step to close the oxazine ring is endothermic and sterically disfavored.[1]

Solution: The Cyclodehydration Protocol

Do not rely on thermal dehydration alone.[1] You must activate the carboxylate oxygen.[1]

Step-by-Step Protocol:

  • Acylation: React anthranilic acid with the bulky acid chloride in THF/Pyridine (0°C to RT). Isolate the amide intermediate.[1]

  • Activation: Dissolve the intermediate in Acetic Anhydride (

    
    ).
    
  • The "Kick": Add 10 mol% Sodium Acetate (NaOAc) or PTSA .

  • Reflux: Heat to 120°C. The

    
     forms a mixed anhydride that is much easier to displace than the free acid.[1]
    

Alternative for Acid-Sensitive Substrates (The "Vilsmeier" Approach): If


 is too harsh, use Cyanuric Chloride  or SOCl2  with base.[1]
  • Why? It converts the carboxylic acid into an acid chloride in situ, forcing the amide oxygen to attack the highly electrophilic carbonyl.[1]

Module 3: Pd-Catalyzed Cross-Coupling at C-2

Scenario: You have a 2-chloro-benzoxazinone and want to couple a bulky aryl boronic acid (Suzuki) or amine (Buchwald-Hartwig).

Ligand Selection Logic

For sterically hindered substrates, the rate-determining step is often Reductive Elimination .[1] You need a ligand that is bulky enough to force the product off the metal, but flexible enough to allow the bulky substrate to bind.[1]

Recommended Ligands:

  • XPhos / SPhos: Excellent for steric hindrance.[1] The biaryl backbone allows the Pd to "swing" away from the bulk.[1]

  • P(t-Bu)3: High cone angle, forces reductive elimination.[1]

  • BrettPhos: Specifically for C-N coupling with hindered amines.[1]

Visualizing the Catalytic Cycle Bottleneck

Pd_Cycle_Sterics cluster_sterics Steric Bottlenecks Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Steric Clash 1) Pd0->OxAdd Ar-Cl TransMet Transmetalation (Slow with Bulk) OxAdd->TransMet R-B(OH)2 RedElim Reductive Elimination (Forced by Ligand) TransMet->RedElim Pd(II) Complex RedElim->Pd0 Product Release

Figure 2: The Pd-Catalytic cycle highlighting where steric hindrance (Red) stalls the reaction.

Frequently Asked Questions (FAQ)

Q: My reaction mixture turned into a solid black tar. What happened? A: This is likely catalyst decomposition (Pd black formation).[1]

  • Fix: Your reaction is too slow due to sterics, allowing the catalyst to aggregate.[1] Increase the ligand-to-metal ratio (from 1:1 to 2:1) or switch to a precatalyst like Pd(dba)2 or G3-XPhos precatalyst which releases the active species slowly.

Q: Can I use microwave irradiation? A: Yes, highly recommended.

  • Why: Sterically hindered reactions have high activation energies (

    
    ).[1] Microwave heating provides rapid, uniform energy transfer, often enabling reactions at 150°C that would decompose in an oil bath over hours.[1]
    

Q: I need to install a group at C-2, but C-H activation fails completely. What is the "Nuclear Option"? A: Switch to Radical Functionalization .

  • Protocol: Use a Minisci-type reaction.[1] Generate an alkyl radical (from a carboxylic acid + silver salt + persulfate). Radicals are less sensitive to steric bulk than metal complexes because they do not require a coordination sphere.[1]

References

  • Rh(III)-Catalyzed C-H Functionalization Mechanism: Wang, J., Zha, S., Chen, K., Zhang, F., Song, C., & Zhu, J. (2016).[1][2] Quinazoline Synthesis via Rh(III)-Catalyzed Intermolecular C-H Functionalization of Benzimidates with Dioxazolones. Organic Letters, 18(9), 2062–2065.[1] [1]

  • Steric Control in Benzoxazinone Synthesis: Gao, S., et al. (2013).[1] Steric Hindrance Control Synthesis of Primary Amine-Containing Benzoxazines. Macromolecules.

  • Ligand Effects in Pd-Catalysis (Steric Parameters): Wu, K., & Doyle, A. G. (2017).[1][3] Parameterization of phosphine ligand effects in Ni-catalyzed cross-coupling. Nature Chemistry, 9, 779–784.[1] (Applicable to Pd steric models). [1]

  • Cyclization Strategies for Benzoxazinones: Shridhar, D. R., et al. (1981).[1] Synthesis and biological activity of some new 2-substituted-1,4-benzoxazin-3(4H)-ones. Journal of the Indian Chemical Society.[1] (Foundational text on cyclization).

  • Review of Benzoxazinone Functionalization: Sridevi, V. S., & Leong, W. K. (2020).[1] Recent Progress in the Synthesis of Benzoxazin-4-Ones. Molecules.

Sources

Controlling regioselectivity in benzoxazin-2-one substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Focus: Regioselectivity, C-H Activation, and Substitution Protocols Reference ID: BZX-REGIO-2026

System Identification & Triage

Before troubleshooting, we must verify your scaffold. The term "benzoxazin-2-one" is often chemically ambiguous. Please confirm your substrate architecture below to ensure the correct troubleshooting pathway.

Scaffold TypeIUPAC NameKey Structural FeatureCommon Reactivity Profile
Type A (Lactone) Benzo[b][1,4]oxazin-2-one

-Lactone fused to benzene.
High. C3 is electrophilic/acidic. N4 is a vinylogous amide. Aromatic ring is electron-rich.
Type B (Carbamate) Benzo[d][1,3]oxazin-2-one Cyclic carbamate.Stable. N1 is the primary nucleophile. C4 is susceptible to nucleophilic attack (ring opening).

Note: This guide prioritizes Type A (Benzo[b][1,4]oxazin-2-one) due to its complex regiochemical challenges in recent catalytic literature, but addresses Type B where relevant.

Troubleshooting Guides (Support Tickets)

Ticket #001: Loss of Regiocontrol in Aromatic Halogenation ( )

User Issue: "I am attempting to brominate my 3-phenyl-benzo[b][1,4]oxazin-2-one using standard NBS conditions, but I'm getting a mixture of C6, C7, and poly-halogenated products."

Root Cause Analysis: In the 1,4-benzoxazin-2-one system, you have two competing directing groups on the aromatic ring:

  • Oxygen (Pos 1): A strong

    
    -donor (resonance) directing ortho/para (positions C8 and C6).
    
  • Nitrogen (Pos 4): A vinylogous amide nitrogen. While less activating than a free amine, it still directs ortho/para (positions C5 and C7).

Standard electrophilic aromatic substitution (


) relies on intrinsic electronic bias, which is often conflicting in this scaffold, leading to mixtures.

Solution: Switch to Chelation-Assisted C-H Activation To achieve high regioselectivity, you must override the intrinsic electronic bias using the Nitrogen atom as a Directing Group (DG) for a transition metal catalyst. This forces the reaction to the C5 position (ortho to the Nitrogen).

Protocol: Pd-Catalyzed Regioselective C5-Bromination Based on microwave-assisted protocols (Singh et al., RSC Adv.).

  • Reagents:

    • Substrate: 3-substituted-benzo[b][1,4]oxazin-2-one (1.0 equiv)

    • Reagent: N-Bromosuccinimide (NBS) (1.2 equiv)

    • Catalyst: Pd(OAc)

      
       (5 mol%)[1][2]
      
    • Additive:

      
      -Toluenesulfonic acid (PTSA) (0.25 equiv)
      
    • Solvent: 1,2-Dichloroethane (DCE)

  • Procedure:

    • Dissolve substrate, NBS, Pd(OAc)

      
      , and PTSA in DCE (approx.[1] 0.1 M).
      
    • Critical Step: Irradiate in a microwave reactor at 100 °C for 15-20 minutes . (Conventional heating requires 12+ hours and yields are lower).

    • Cool to RT, filter through Celite, and concentrate.

  • Mechanism: The Pd(II) coordinates to N4, activating the C5-H bond via a Concerted Metalation-Deprotonation (CMD) pathway, ensuring exclusive C5 functionalization.

Ticket #002: Ambident Nucleophile Control (N- vs. O-Alkylation)

User Issue: "I am trying to alkylate the nitrogen of my benzo[d][1,3]oxazin-2-one (carbamate), but I see significant O-alkylation (imidate formation) or ring opening."

Root Cause Analysis: The deprotonated carbamate anion is an ambident nucleophile . The negative charge is delocalized between the Nitrogen and the Carbonyl Oxygen.

  • N-attack (Thermodynamic): Favored by small counter-ions (Li+, Na+) and polar aprotic solvents that solvate the cation, leaving the "harder" N-anion exposed.

  • O-attack (Kinetic/Hard): Favored by large counter-ions (K+, Cs+) or conditions that maximize oxygen electron density (Ag+ salts).

Decision Matrix: Alkylation Conditions

AlkylationStrategy Start Select Alkylation Target TargetN Target: N-Alkylation (Lactam/Carbamate) Start->TargetN TargetO Target: O-Alkylation (Lactim ether) Start->TargetO BaseN Base: NaH (Strong) or LiHMDS TargetN->BaseN BaseO Base: Ag2CO3 or Cs2CO3 TargetO->BaseO SolventN Solvent: DMF or THF (Promotes tight ion pair) BaseN->SolventN TempN Temp: 0°C to RT SolventN->TempN SolventO Solvent: Toluene or Acetone BaseO->SolventO MechO Mechanism: Ag+ coordinates Halide, Oxygen attacks SolventO->MechO

Figure 1: Strategic selection of base and solvent controls the regioselectivity of the ambident anion.

Ticket #003: Functionalizing the C3 Position (Active Methylene)

User Issue: "I want to substitute the C3 position of 1,4-benzoxazin-2-one without affecting the aromatic ring, but yields are low."

Root Cause Analysis: In benzo[b][1,4]oxazin-2-one , the C3 position is unique. If there is a proton at C3 (i.e., it is not fully substituted), it is acidic (


) because the resulting anion is stabilized by the adjacent imine/carbonyl resonance. However, this position is also sterically crowded and prone to oxidative dimerization.

Solution: Organocatalytic Functionalization Avoid harsh metal bases. Use soft enolization or organocatalysis.

Protocol: Regioselective C3-Michael Addition

  • Setup: Use a chiral thiourea or squaramide catalyst (10 mol%) if enantioselectivity is desired.

  • Base: Use a mild organic base like DIPEA or DABCO.

  • Electrophile: Electron-deficient olefins (e.g., nitroolefins, maleimides).

  • Key Control: Perform the reaction in Dichloromethane (DCM) at -20°C . Lower temperatures prevent side reactions at the Nitrogen (N4) and suppress ring-opening.

Data Summary: Regioselectivity Trends

The following table summarizes the dominant regiochemical outcome based on reagent class for Benzo[b][1,4]oxazin-2-one .

Reagent ClassDominant SiteControlling FactorReference
Electrophile (

)
C6 / C7 (Mixture) Electronic Competition (O vs N).Standard

Theory
Pd(OAc)

/ NBS
C5 (Exclusive) N-Directed C-H Activation (CMD).RSC Adv.[3] 2023 [1]
NaH / Alkyl Halide N4 Thermodynamic control (Amide anion).General Methodology
Ag

CO

/ Alkyl Halide
O (C2-OR) Hard/Soft Acid Base (Silver effect).General Methodology
Base / Aldehyde C3 Vinylogous Enolate formation.Org. Lett. 2018 [2]

References

  • Microwave assisted regioselective halogenation of benzo[b][1,4]oxazin-2-ones via sp2 C–H functionalization. Source: RSC Advances (2023) URL:[Link] Note: Defines the protocol for overriding electronic bias using Pd-catalysis.

  • One-Pot Synthesis of Benzo[b][1,4]oxazins via Intramolecular Trapping Iminoenol. Source: Organic Letters (2018) URL:[4][Link] Note:[4][5][6][7][8] Provides mechanistic insight into the formation and stability of the C3-position.

  • Regioselectivity in Electrophilic Aromatic Substitution. Source: Chemistry LibreTexts URL:[Link] Note: Fundamental grounding for the competing directing group effects (O vs N) discussed in Ticket #001.

Sources

Technical Support Center: Stability of 2H-1,3-Benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold at a Glance

The 2H-1,3-benzoxazin-2-one scaffold is a cyclic carbamate fused to a benzene ring.[1] Its stability profile is governed by the electronic properties of the carbamate linkage


.[1] Unlike acyclic carbamates, the ring strain and the phenolic oxygen attachment make this scaffold uniquely sensitive to specific pH conditions.
  • Acidic Media: Generally stable under mild to moderate acidic conditions (pH 1–5) at room temperature.[1] Susceptible to hydrolysis only under harsh conditions (conc.[1] acid + heat).[1][2]

  • Basic Media: Unstable . The carbonyl carbon (C2) is highly electrophilic.[1] Nucleophilic attack by hydroxide (

    
    ) leads to rapid ring opening, irreversible degradation, and formation of salicylamine derivatives.
    

Troubleshooting Guide: User Scenarios

Scenario A: Acidic Conditions

User Report: "I attempted to purify my benzoxazinone derivative using 1N HCl washes during extraction, but my yield dropped significantly, and I see a new polar spot on TLC."

Diagnosis: While the scaffold is relatively stable in dilute acid, prolonged exposure to strong mineral acids (like 1N HCl), especially if accompanied by heat or high concentration, can catalyze acid-mediated hydrolysis .[1] The "new polar spot" is likely the ammonium salt of 2-hydroxybenzylamine (salicylamine) formed after decarboxylation.[1]

Mechanism:

  • Protonation of the carbonyl oxygen activates the C2 position.[1]

  • Nucleophilic attack by water forms a tetrahedral intermediate.[1]

  • Ring opening occurs (usually cleaving the acyl-oxygen bond due to the leaving group ability of the phenol).[1]

  • Spontaneous decarboxylation releases

    
    .[1]
    

Solution:

  • Immediate Fix: Switch to a milder acidic wash, such as 0.5M citric acid or ammonium chloride (

    
    )  saturated solution (pH ~4–5).[1]
    
  • Protocol Adjustment: Perform acid washes at

    
     and minimize contact time (< 5 mins).
    
Scenario B: Basic Conditions

User Report: "I tried to remove excess phenol starting material by washing with 1N NaOH. My product peak disappeared from HPLC, replaced by a broad early-eluting peak."

Diagnosis: This is a classic case of base-catalyzed ring opening .[1] The 2H-1,3-benzoxazin-2-one ring is chemically equivalent to a phenolic ester. Phenolic esters are far more labile to base hydrolysis than aliphatic esters or amides.[1] The hydroxide ion attacks the carbonyl, cleaving the ring to form a salicylate-like intermediate which rapidly decarboxylates.

Solution:

  • Immediate Fix: Never use strong bases (NaOH, KOH, LiOH) for workups.[1]

  • Alternative: Use saturated sodium bicarbonate (

    
    )  or carbonate (
    
    
    
    )
    only if the contact time is very short and temperature is kept low.[1] For phenol removal, consider column chromatography or scavenging resins (e.g., polymer-supported carbonate) rather than liquid-liquid extraction with strong base.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the divergent stability profiles. Note the irreversibility of the basic pathway compared to the kinetic barrier in the acidic pathway.

Benzoxazinone_Stability Substrate 2H-1,3-Benzoxazin-2-one (Cyclic Carbamate) Acid_Inter Protonated Intermediate [C=OH]+ Substrate->Acid_Inter H+ (Fast) Base_Tetra Tetrahedral Anion (OH- Attack) Substrate->Base_Tetra OH- (Fast) Acid_Tetra Tetrahedral Intermediate (Water Attack) Acid_Inter->Acid_Tetra + H2O (Slow) Acid_Prod Salicylamine Salt (+ CO2) Acid_Tetra->Acid_Prod Heat/Time Base_Open N-(2-hydroxyphenyl)carbamate (Ring Open) Base_Tetra->Base_Open Ring Cleavage Base_Prod 2-Hydroxybenzylamine (Free Base + Carbonate) Base_Open->Base_Prod - CO2 (Rapid)

Figure 1: Comparative degradation pathways. Note that basic hydrolysis (Red path) is kinetically favored due to the high electrophilicity of the carbonyl carbon towards strong nucleophiles.

Comparative Stability Data

The following table summarizes the stability of the 2H-1,3-benzoxazin-2-one scaffold compared to related heterocycles.

MediumConditionStability RatingHalf-Life (

) Estimate*
Degradation Product
Acidic 1N HCl, 25°CModerate 4–12 HoursSalicylamine salt
Acidic 0.1% TFA (HPLC), 25°CHigh > 24 HoursNone (Stable)
Neutral Phosphate Buffer pH 7.4High > 48 HoursNone (Stable)
Basic 1N NaOH, 25°CVery Low < 5 Minutes2-Hydroxybenzylamine
Basic Sat.[1]

, 25°C
Low/Moderate 1–2 Hours2-Hydroxybenzylamine

*Estimates based on kinetic data for cyclic carbamate analogs (e.g., Carsalam, oxazolidinones) [1, 2].

Standard Operating Procedure (SOP): Stability Assay

To validate the stability of your specific derivative, perform this standardized stress test.

Materials
  • Stock Solution: 10 mM of compound in DMSO.

  • Buffers:

    • Acid: 0.1 N HCl (pH ~1).[1]

    • Neutral: 50 mM Phosphate Buffer (pH 7.4).[1]

    • Base: 0.1 N NaOH (pH ~13).[1]

  • Internal Standard: Caffeine (or similar non-ionizable stable compound).[1]

Protocol
  • Preparation: In three separate HPLC vials, mix 900 µL of the respective buffer with 100 µL of Stock Solution.

  • Incubation: Incubate at 25°C (Room Temp).

  • Sampling: Inject samples into LC-MS/HPLC at the following time points:

    
    .
    
  • Analysis: Monitor the disappearance of the parent peak (

    
    ) and the appearance of the hydrolysis product (
    
    
    
    due to loss of CO vs CO2 mass balance, usually observed as the amine mass
    
    
    or similar depending on ionization).
    • Note: The hydrolysis product (amine) is often very polar and may elute in the solvent front on standard C18 gradients.[1]

References

  • Kinetics of Alkaline Hydrolysis of Cyclic Carbam

    • Title: Kinetics and mechanism of the nucleophilic ring opening of oxazolinone and related benzoxazine derivatives.[1]

    • Context: Establishes the fractional order dependence on hydroxide and the rapid ring-opening mechanism for benzoxazine-2,4-diones and 2-ones.
    • Source:

  • General Stability of Cyclic Carbam

    • Title: Cyclic carbamates in medicine: A clinical perspective.
    • Context: Discusses the metabolic and chemical stability of 5/6-membered cyclic carbamates compared to acyclic analogs, highlighting their relative stability at physiological pH but susceptibility to esterase/base hydrolysis.
    • Source:[1]

  • Hydrolysis of Benzoxazine Monomers

    • Title: 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives: Chemistry and bioactivities.[3]

    • Context: Provides structural insights into the 2H-1,3-benzoxazin-2-one skeleton and its synthesis/degradation pathways involving Mannich bases and salicylamines.
    • Source:[1]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Interpretation of 3,4-Dihydro-1,3-Benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Subject: 3,4-Dihydro-1,3-benzoxazin-2-one (often abbreviated as 1,3-benzoxazin-2-one).[1][2] Class: Cyclic Carbamate (Benzo-fused).[2] Primary Application: Pharmacophore in HIV reverse transcriptase inhibitors (e.g., Efavirenz) and progesterone receptor agonists.[2]

This guide addresses the critical analytical challenge of distinguishing the 1,3-benzoxazin-2-one core from its thermodynamic isomers, specifically 4H-3,1-benzoxazin-4-one (an amide/ester isostere) and Quinazolin-2,4-dione .[2] Misidentification of these regioisomers is a frequent point of failure in the cyclization of salicylamide derivatives.[2]

The "2H" Nomenclature Clarification

While the prompt specifies "2H-1,3-Benzoxazin-2-one," strict IUPAC nomenclature for the saturated ketone form is 3,4-dihydro-1,3-benzoxazin-2-one .[2] The "2H" locant typically refers to the indicated hydrogen in the parent heterocycle, but the "2-one" designation dictates a carbonyl at this position.[2] This guide focuses on the 3,4-dihydro form, as the fully unsaturated 1,3-benzoxazin-2-one is chemically unstable and rarely isolated without 4-substitution (e.g., 4-phenyl).[2]

Mechanistic Spectral Analysis (The "Why")

The NMR signature of 1,3-benzoxazin-2-one is defined by the cyclic carbamate electronic environment.[2] Unlike its isomers, this scaffold contains a Nitrogen atom flanked by a carbonyl and a benzylic carbon, creating a unique shielding pattern.[2]

Electronic Environment & Chemical Shifts[2][3][4][5]
  • The Carbamate NH (

    
    ):  The proton on N3 is acidic (
    
    
    
    ) due to resonance delocalization into the C2-carbonyl.[2] In non-polar solvents (
    
    
    ), this signal is often broadened or lost due to exchange.[2] In polar aprotic solvents (
    
    
    ), it appears as a sharp downfield singlet.[2]
  • The Benzylic Methylene (

    
    ):  The protons at C4 are benzylic and adjacent to the carbamate nitrogen.[2] This "push-pull" effect (inductive withdrawal by N, resonance stabilization by Ph) places them in a distinct diagnostic window (4.0 – 4.5 ppm), significantly upfield from the ester-adjacent protons of isomeric benzoxazines.
    
Structural Comparison Diagram

The following diagram illustrates the decision tree for distinguishing the target scaffold from its primary synthetic byproducts.

NMR_Decision_Tree Start Unknown Cyclization Product (Salicylamide/Anthranilic derivative) Check_Carbonyl Check Carbonyl Region (13C) Is C=O > 160 ppm? Start->Check_Carbonyl Check_Proton Check 1H NMR (DMSO-d6) Key Diagnostic Signals Check_Carbonyl->Check_Proton Result_13 Target: 1,3-Benzoxazin-2-one (Carbamate) Check_Proton->Result_13 NH @ 10.5 ppm (s) CH2 @ 4.4 ppm (s) No low-field CH Result_31 Isomer: 3,1-Benzoxazin-4-one (Imidate/Ester) Check_Proton->Result_31 H-2 @ 8.3 ppm (s) (Imidate Proton) No CH2 signal Result_Quin Byproduct: Quinazolin-2,4-dione (Urea/Amide) Check_Proton->Result_Quin Two NH signals (11.2 & 11.4 ppm) No CH2 signal

Caption: Diagnostic logic flow for distinguishing 1,3-benzoxazin-2-one from 3,1-benzoxazin-4-one and quinazolinones.

Comparative Data Analysis

The following table contrasts the 1H NMR signals of the target compound with its most common isomer, 4H-3,1-benzoxazin-4-one . Note the dramatic difference in the "diagnostic window" (4.0–9.0 ppm).[2]

Table 1: Diagnostic Signal Comparison (in )
FeatureTarget: 3,4-Dihydro-1,3-Benzoxazin-2-one Isomer: 4H-3,1-Benzoxazin-4-one Mechanistic Cause
NH Proton 10.2 – 10.8 ppm (Broad Singlet)Absent (unless ring open)Carbamate NH is highly acidic; 3,1-isomer lacks NH in the ring (N is part of C=N).[2]
Aliphatic Ring H 4.3 – 4.5 ppm (Singlet, 2H)AbsentTarget has a

at pos 4.[2] Isomer has a

at pos 4.[2]
Imidate Proton Absent8.2 – 8.5 ppm (Singlet, 1H)The H-2 proton in the 3,1-isomer is trapped between N and O (

), highly deshielded.[2]
Aromatic H-5/H-8 Multiplet 6.8 – 7.3 ppmDoublet ~8.1 ppm (H-5)In 3,1-isomer, H-5 is deshielded by the adjacent C=O (anisotropic effect).[2]
Experimental Validation Data

Data derived from cyclization of salicylamide with carbonyldiimidazole (CDI).

  • Compound: 3,4-dihydro-1,3-benzoxazin-2-one[1][2]

  • Solvent:

    
     (400 MHz)[2]
    
  • 
     (ppm):  10.45 (s, 1H, NH), 7.28 (t, 1H, Ar-H), 7.15 (d, 1H, Ar-H), 7.05 (t, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 5.35 (s, 2H, 
    
    
    
    ).[2]
    • Note: The

      
       shift can vary (4.4 - 5.4 ppm) depending on 4-substitution (e.g., phenyl rings) which deshield the protons further.[2]
      

Detailed Experimental Protocol

To ensure reproducibility and accurate assignment, the following protocol controls for concentration-dependent shifts and solvent exchange.

Protocol: Structural Elucidation of Benzoxazinone Derivatives

Step 1: Sample Preparation (Critical)

  • Solvent Choice: Use DMSO-d6 (99.9% D) rather than

    
    .[2]
    
    • Reasoning: The carbamate NH is prone to rapid exchange and broadening in chloroform, often disappearing into the baseline.[2] DMSO stabilizes the NH via hydrogen bonding, yielding a sharp, integrable singlet.[2]

  • Concentration: Prepare a solution of 5-10 mg compound in 0.6 mL solvent.

    • Caution: High concentrations (>20 mg) can cause NH peak shifting due to intermolecular dimerization.[2]

Step 2: Acquisition Parameters

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation of the quaternary carbons (relevant if running 13C).

  • Scans (NS): Minimum 16 scans for 1H; 1024 scans for 13C.

  • D1 (Relaxation Delay): Set to 2.0 seconds to ensure full integration accuracy of the aromatic protons relative to the broad NH.

Step 3: Verification Workflow (The "Self-Validating" Step) If the spectrum is ambiguous (e.g., overlapping aromatics):

  • Run a

    
     Shake:  Add 1-2 drops of 
    
    
    
    to the NMR tube and shake.
  • Re-acquire: The peak at ~10.5 ppm (NH) must disappear.[2] The peak at ~4.4 ppm (

    
    ) must remain unchanged.[2]
    
    • Validation: If the 4.4 ppm peak disappears or shifts significantly, the structure is likely a ring-opened salicylamide derivative, not the cyclized benzoxazinone.[2]

Synthetic Pathway & Regioselectivity[2]

Understanding the synthesis helps predict impurities.[2] The diagram below shows the divergence point where the 1,3-benzoxazin-2-one is formed versus its isomers.

Synthesis_Pathway Precursor 2-Hydroxybenzylamine (Salicylamine) Intermediate Intermediate Carbamate Precursor->Intermediate N-acylation Reagent + Phosgene / CDI Side_Reaction Isatoic Anhydride (If start mat. is Anthranilic Acid) Reagent->Side_Reaction Different Precursor Product_13 3,4-dihydro-1,3-benzoxazin-2-one (Thermodynamic Product) Intermediate->Product_13 O-cyclization

Caption: Synthesis pathway showing the formation of the 1,3-benzoxazin-2-one core from 2-hydroxybenzylamine.

References

  • MDPI: Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives. Molecules. 2024.[2]

  • Royal Society of Chemistry (RSC): 1H NMR data for 3-phenyl-2H-benzo[b][1,4]oxazin-2-one and related scaffolds. RSC Advances.

  • PubMed: 1H and 13C NMR spectral studies of 4H-3,1-benzoxazin-4-ones. Spectrochimica Acta. 2000.[2][3]

  • ResearchGate: Synthesis and Characterization of Benzoxazinone Derivatives (Comparison of 1,3 vs 3,1 isomers).

  • SpectraBase: 13C NMR of 5-nitro-3H-1,3-benzoxazol-2-one (Analogous 5-membered ring data).

Sources

Characteristic IR Carbonyl Peaks of 1,3-Benzoxazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the characteristic infrared (IR) carbonyl absorption of 1,3-benzoxazin-2-one , a critical heterocyclic scaffold in medicinal chemistry. It compares this moiety against structural isomers and acyclic analogs to establish diagnostic criteria for researchers.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary: The Diagnostic Signature

The 1,3-benzoxazin-2-one scaffold contains a cyclic carbamate (urethane) linkage fused to a benzene ring. Its carbonyl stretching frequency (


) is a high-intensity, diagnostic peak that serves as a primary confirmation of ring closure during synthesis.
MoietyFrequency Range (

)
IntensityMorphology
1,3-Benzoxazin-2-one 1720 – 1750 Strong Sharp

Key Insight: The carbonyl peak of 1,3-benzoxazin-2-one appears at a significantly higher frequency than typical amides or lactams (1650–1690


) but lower  than 5-membered cyclic carbamates (oxazolidinones, ~1760–1780 

). This specific window (1720–1750

) is the "sweet spot" for identifying the 6-membered cyclic carbamate ring.

Comparative Analysis: Distinguishing Isomers & Analogs

To validate the structure of a 1,3-benzoxazin-2-one derivative, one must distinguish it from likely byproducts or isomers. The table below outlines the shift in carbonyl frequency driven by ring strain and electronic environment.

Table 1: Diagnostic IR Shifts of Benzoxazinone Isomers
Compound ClassStructure Type

(

)
Mechanistic Driver for Shift
1,3-Benzoxazin-2-one Cyclic Carbamate (6-mem)1720 – 1750 Reference. Balanced ring strain; O-C(=O)-N induction.
3,1-Benzoxazin-4-one Cyclic Ester/Imine1760 – 1780 Blue Shift. Ester character + conjugation with C=N increases bond order.
1,4-Benzoxazin-3-one Cyclic Amide (Lactam)1680 – 1700 Red Shift. Amide resonance (

) lowers bond order.
Acyclic Carbamate Open Chain1690 – 1715 Red Shift. Lack of ring constraint allows free rotation; lower

constant.
Oxazolidinone Cyclic Carbamate (5-mem)1760 – 1780 Blue Shift. High ring strain forces

-character into the

bond, strengthening the

bond.
Structural Logic Flow

The following diagram illustrates the logical progression of carbonyl shifts based on ring size and heteroatom arrangement.

G Target 1,3-Benzoxazin-2-one (1720-1750 cm⁻¹) Lactam 1,4-Benzoxazin-3-one (Lactam) 1680-1700 cm⁻¹ Target->Lactam Replace Ester O with C (Loss of Induction) Isomer 3,1-Benzoxazin-4-one (Ester-like) 1760-1780 cm⁻¹ Target->Isomer Isomerization to 4-one (Ester Character) FiveMem Oxazolidinone (5-membered) 1760-1780 cm⁻¹ Target->FiveMem Ring Contraction (Increased Strain) Acyclic Acyclic Carbamate (Open Chain) 1690-1715 cm⁻¹ Target->Acyclic Ring Opening (Loss of Strain)

Figure 1: Comparative spectral shifts of benzoxazinone derivatives relative to the 1,3-benzoxazin-2-one core.

Substituent Effects: Fine-Tuning the Peak

The position of the carbonyl peak in 1,3-benzoxazin-2-one is sensitive to substitution on the fused benzene ring. This sensitivity allows researchers to gauge the electronic nature of the scaffold.

  • Electron Withdrawing Groups (EWG): Substituents like -NO₂ , -CF₃ , or -Cl (especially at the 6-position) increase the carbonyl frequency (shift to ~1740–1760

    
    ).
    
    • Mechanism: Inductive withdrawal reduces the participation of the nitrogen lone pair in resonance with the carbonyl, increasing the double-bond character of the C=O.

  • Electron Donating Groups (EDG): Substituents like -OMe or -NH₂ decrease the frequency (shift to ~1710–1730

    
    ).
    
    • Mechanism: Mesomeric donation increases electron density in the ring system, facilitating resonance that lowers the C=O bond order.

Experimental Protocol: Reliable Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for acquiring the IR spectrum of solid benzoxazinone derivatives.

Method: ATR-FTIR (Attenuated Total Reflectance)

ATR is preferred over KBr pellets for benzoxazinones to avoid moisture interference and pressure-induced lattice changes.

Step-by-Step Workflow:

  • Crystal Verification: Ensure the synthesized 1,3-benzoxazin-2-one is fully dried (vacuum oven at 40°C for 4h) to remove solvent peaks (e.g., EtOAc at 1740

    
     can overlap).
    
  • Background Scan: Acquire an air background (32 scans, 4

    
     resolution).
    
  • Sample Loading: Place ~2 mg of solid sample on the diamond crystal. Apply high pressure using the anvil to ensure intimate contact.

  • Acquisition: Scan the sample (32 scans).

  • Validation Check (Self-Correction):

    • Check 1: Is the C=O peak sharp? (Broadening suggests H-bonding from wet sample or ring-opening to salicylic acid derivatives).

    • Check 2: Is the -NH stretch visible? 1,3-benzoxazin-2-ones (dihydro type) show a distinct -NH band at 3200–3350

      
       . If the N is substituted, this band must be absent.
      
Experimental Logic for Identification

Workflow Start Unknown Sample (Benzoxazine Synthesis) PeakCheck Check 1600-1800 cm⁻¹ Start->PeakCheck Decision1 Peak at 1720-1750 cm⁻¹? PeakCheck->Decision1 Yes Likely 1,3-Benzoxazin-2-one Decision1->Yes Yes No Analyze Shift Decision1->No No Lower < 1700 cm⁻¹ (Lactam/Amide) No->Lower Red Shift Higher > 1760 cm⁻¹ (Isomer/5-mem Ring) No->Higher Blue Shift

Figure 2: Decision tree for confirming the 1,3-benzoxazin-2-one scaffold via IR spectroscopy.

References

  • Comparison of Cyclic Carbamates: Heterocycles, Vol. 35, No. 2, 1993. "Selective Synthesis of Five and Six Membered Cyclic Carbamates." (Discusses the 1720 vs 1760 shift).

  • Benzoxazinone Isomers: Molecules, 2004, 9, 710-715. "Synthesis of Benzoxazinone Derivatives." (Provides data for 3,1-benzoxazin-4-one at 1771 cm⁻¹).

  • General IR Interpretation: Spectroscopy Online, "The Carbonyl Group, Part I: Introduction." (Fundamental principles of carbonyl shifts).

  • 1,4-Benzoxazine Derivatives: Rasayan J. Chem, Vol 9, No 1, 2016. (Provides IR data for 1,4-benzoxazin-3-one at ~1690 cm⁻¹).

Advanced Characterization of Benzoxazinone Derivatives: A Mass Spectrometry Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of benzoxazinone derivatives Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzoxazinone derivatives, particularly 1,4-benzoxazin-3-ones and 1,3-benzoxazin-4-ones, represent a critical scaffold in medicinal chemistry and chemical ecology, serving as potent allelochemicals, antimicrobial agents, and semi-synthetic precursors. Their structural elucidation is frequently complicated by their thermal instability and the existence of regioisomers (e.g., lactam vs. hydroxamic acid tautomers).

This guide provides a comparative analysis of mass spectrometry (MS) techniques for these derivatives, focusing on the mechanistic divergence between Electrospray Ionization (ESI) and Electron Ionization (EI) . It details specific fragmentation pathways—including Retro-Diels-Alder (RDA) reactions and ring contractions—to enable precise structural identification.

Comparative Analysis: Ionization Modalities

The choice of ionization source dictates the observable chemical space. For benzoxazinones, which often exist as glycosides or unstable aglucones in biological matrices, the distinction is non-trivial.

FeatureElectrospray Ionization (ESI)Electron Ionization (EI)
Energy Regime Soft Ionization (Low internal energy transfer)Hard Ionization (70 eV standard)
Primary Analyte State Solution-phase ions (

,

)
Gas-phase radical cations (

)
Suitability High: Intact glycosides (DIMBOA-Glc), thermolabile hydroxamic acids.Low to Moderate: Requires derivatization (e.g., TMS) for unstable aglucones.
Key Fragmentation Driver Collision-Induced Dissociation (CID) of even-electron ions.Radical-site initiated cleavage.
Diagnostic Utility Determination of molecular weight; MS/MS affords specific neutral losses (CO, H₂O).Fingerprinting; library matching; distinguishing positional isomers via fragment intensity.

Expert Insight: While EI is the gold standard for library matching (NIST/Wiley), ESI-MS/MS is indispensable for drug metabolism (DMPK) studies because it preserves the labile N-O bonds characteristic of bioactive hydroxamic acids (e.g., DIMBOA).

Mechanistic Fragmentation Pathways (ESI-MS/MS)

Understanding the causality of fragmentation is essential for differentiating derivatives. The fragmentation of the protonated parent ion


 typically follows three distinct pathways.
Pathway A: Functional Group Elimination (Heterolytic)

This is the most energetically accessible pathway for hydroxamic acids.

  • Mechanism: Protonation of the hydroxyl or methoxy substituent destabilizes the bond, leading to neutral loss.

  • Diagnostic Loss:

    • Water (-18 Da): Characteristic of hydroxamic acids (e.g., DIBOA).

    • Methyl Radical/Methanol (-15/-32 Da): Observed in methoxylated derivatives (e.g., DIMBOA).

Pathway B: Ring Contraction (Benzoxazinone Benzoxazolinone)

A signature rearrangement observed in 1,4-benzoxazin-3-ones.

  • Mechanism: The loss of a carbonyl moiety (CO) or a ketene-like fragment induces a ring contraction from a 6-membered oxazine to a 5-membered oxazole-2-one.

  • Significance: This mimics the biological degradation of DIMBOA to MBOA, a more stable antimicrobial compound.

Pathway C: Retro-Diels-Alder (RDA) / Retro-Cycloaddition

This pathway is critical for determining the substitution pattern on the heterocyclic ring.

  • Mechanism: The heterocyclic ring undergoes a retro-cycloaddition, cleaving the

    
     and 
    
    
    
    bonds.
  • Observation: Generates a fragment ion containing the aromatic core and the nitrogen, releasing the acetal carbon as a neutral aldehyde or ketone.

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for a generic 1,4-benzoxazin-3-one derivative.

BenzoxazinoneFragmentation Parent Parent Ion [M+H]+ (1,4-Benzoxazin-3-one) Intermediate1 Dehydrated Ion [M+H - H2O]+ Parent->Intermediate1 Heterolytic Cleavage (-H2O / -MeOH) Benzoxazolinone Ring Contraction Product (Benzoxazolinone core) Parent->Benzoxazolinone Direct Contraction (-CO) RDA_Fragment RDA Fragment (Phenolic/Amine Core) Parent->RDA_Fragment Retro-Diels-Alder (Ring Opening) Intermediate1->Benzoxazolinone Rearrangement (-CO / -C2H2O)

Caption: Competitive ESI-MS/MS fragmentation pathways for 1,4-benzoxazin-3-one derivatives showing functional group loss, ring contraction, and RDA cleavage.

Experimental Protocol: LC-ESI-MS/MS Characterization

This protocol is designed to be self-validating by incorporating internal standards and monitoring specific transitions.

Sample Preparation
  • Extraction: Extract plant tissue or synthetic reaction mix with MeOH:H₂O:Formic Acid (50:49.9:0.1) . The acidification stabilizes hydroxamic acids, preventing premature degradation to benzoxazolinones.

  • Filtration: Pass through a 0.22 µm PTFE filter. Note: Avoid nylon filters which may bind phenolic moieties.

Chromatographic Separation
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex, 2.6 µm, 100 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes. Rapid elution is preferred to minimize on-column degradation.

Mass Spectrometry Parameters (Triple Quadrupole)
  • Source: ESI Negative Mode (often more sensitive for phenolic/hydroxamic protons) or Positive Mode.

  • Capillary Voltage: 2.5 - 3.0 kV.

  • Source Temp: 350°C.

  • Collision Gas: Argon.

Data Validation Workflow

Workflow Sample Crude Extract LC UHPLC Separation (C18 Column) Sample->LC MS1 Full Scan MS1 (Identify Precursors) LC->MS1 Filter Decision: Isotope Pattern & Mass Defect MS1->Filter MS2 Targeted MS/MS (CID Fragmentation) Filter->MS2 Select Candidates Analysis Fragment Assignment (RDA vs Contraction) MS2->Analysis

Caption: Analytical workflow for the structural elucidation of benzoxazinones using LC-MS/MS.

Diagnostic Data: Fragment Ion Comparison

The following table summarizes the characteristic ions for the two most common derivatives, DIMBOA (Hydroxamic acid) and MBOA (Benzoxazolinone).

CompoundPrecursor (

)
Major Fragment 1 (

)
AssignmentMajor Fragment 2 (

)
Assignment
DIMBOA 212 (

)
194

166Ring Contraction (

)
DIMBOA 210 (

)
164

149Radical cleavage (

)
MBOA 166 (

)
151

123Loss of CO (

)
DIBOA 182 (

)
164

136Ring Contraction (

)

Note: The transition from


 212 (DIMBOA) to 166 (MBOA-like ion) in positive mode confirms the structural relationship between the unstable precursor and its degradation product.

References

  • Bonnington, L. S., et al. (2003).[1] Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry. Link

  • Cambier, V., Hance, T., & de Hoffmann, E. (1999).[1] Non-injured maize contains several 1,4-benzoxazin-3-one related compounds but only as glucoconjugates. Phytochemical Analysis. Link

  • Wouters, F. C., et al. (2016). Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores. Phytochemistry Reviews. Link

  • Villagrasa, M., et al. (2006). Analysis of benzoxazinone derivatives in plant tissues by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. Link

Sources

Publish Comparison Guide: X-ray Crystallographic Data of 2H-1,3-Benzoxazin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

2H-1,3-Benzoxazin-2-one (specifically its stable 3,4-dihydro form) represents a critical pharmacophore in medicinal chemistry, distinct from its oxidized congener Carsalam (1,3-benzoxazine-2,4-dione) and its isomer 4H-3,1-benzoxazin-4-one .[1]

While often conflated in literature due to nomenclature ambiguities, the crystallographic distinction is profound: the 2-one scaffold adopts a flexible half-chair conformation , whereas the 2,4-dione is rigidly planar . This guide provides a technical comparison of these scaffolds, validating why the 2-one derivative is the superior choice for designing sp³-rich, solubility-optimized drug candidates.

Crystallographic Characterization

Primary Subject: 3,4-Dihydro-2H-1,3-Benzoxazin-2-one[1][2][3]
  • Crystal Habit: Colorless prisms/needles (solvent dependent).

  • Space Group: Typically P2₁/c or P2₁/n (derivative dependent).

  • Key Structural Feature: The Half-Chair Pucker .[1]

Unlike the aromatic planarity of quinazolinones, the 3,4-dihydro-2H-1,3-benzoxazin-2-one ring is non-planar.[1] X-ray data from high-resolution derivatives (e.g., PDB 5HVT ligands) reveals that the C4 methylene carbon deviates significantly from the mean plane defined by the fused benzene ring and the carbamate cluster (O1-C2-N3).[1]

Quantitative Parameters (Derived from High-Res X-ray Data):

ParameterValue (Å / °)Structural Significance
Bond C2=O 1.21 – 1.23 ÅTypical carbamate carbonyl; strong H-bond acceptor.[1]
Bond C2-O1 1.34 – 1.36 ÅSingle bond character; maintains ring integrity.[1]
Bond C2-N3 1.33 – 1.35 ÅPartial double bond character (resonance); planar amide-like N.
Torsion Angle 20° – 30°Critical: The ring twist (pucker) at C4.[1]
Intermolecular N-H···O=CDominant packing motif forming centrosymmetric dimers or chains.
The Comparator: 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam)[1]
  • Structure: Oxidized at C4 (Carbonyl).

  • Conformation: Strictly Planar . The conjugation extends through the entire heterocyclic ring, forcing all atoms into a single plane.

  • Packing: Strong

    
     stacking interactions (3.4 Å separation) leading to lower solubility and higher melting points (>220 °C).[1]
    

Comparative Performance Analysis

This section objectively compares the 2-one scaffold against the 2,4-dione alternative for drug development applications.[1]

Solubility & Physicochemical Profile
Feature3,4-Dihydro-2H-1,3-Benzoxazin-2-one 1,3-Benzoxazine-2,4-dione Verdict
Lattice Energy Moderate (disrupted packing due to pucker).[1]High (efficient planar stacking).2-one dissolves easier.[1]
Fsp³ Score Higher (C4 is sp³).Low (All ring atoms sp²).2-one offers better "drug-likeness".[1]
Vector Growth 3D vectors possible at C4.Only 2D planar vectors possible.2-one allows superior target fit.[1]
Metabolic Stability Moderate (C4 oxidation risk).High (Already oxidized).Dione is more stable but less active.

Scientist's Insight:

"Choose the 2-one scaffold when targeting globular proteins (like kinases or hydrolases) where the binding pocket requires a non-planar ligand to induce fit. The half-chair conformation mimics the transition state of many enzymatic reactions better than the rigid dione."[1]

Self-Validating Experimental Protocol

Objective: Synthesis and Crystallization of a 3,4-Dihydro-2H-1,3-Benzoxazin-2-one derivative for X-ray validation.

Synthesis Workflow (The Urea Method)

This protocol avoids the use of phosgene, utilizing urea as a safer carbonyl source.

  • Reactants: Salicylaldehyde (10 mmol), Urea (15 mmol), p-Toluenesulfonic acid (catalytic).

  • Solvent: Acetonitrile (reflux).

  • Procedure:

    • Mix reactants in a round-bottom flask.

    • Reflux for 4-6 hours.[1] Monitor via TLC (30% EtOAc/Hexane).

    • Critical Step: The intermediate formed is often the imine; prolonged heating ensures cyclization.

    • Cool to room temperature. Pour into crushed ice.

    • Filter precipitate.

Crystallization for X-ray Diffraction
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Water (9:1) or pure Acetone.

  • Protocol:

    • Dissolve 20 mg of purified product in 2 mL of warm ethanol.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial (removes nucleation sites).

    • Cover vial with parafilm, poke 3 small holes.

    • Store in a vibration-free dark environment at 20 °C.

    • Validation: Crystals should appear within 48-72 hours.

Data Validation (CheckCIF)

Before publishing, validate your .cif file:

  • R-factor (R1): Must be < 5% for publication quality.

  • Goodness of Fit (S): Should be close to 1.0.

  • Alerts: Check for Level A alerts regarding "Missing Reflections" (indicates poor data collection strategy).

Visualizing the Structural Logic

Synthesis & Conformational Pathway

The following diagram illustrates the synthesis logic and the resulting conformational difference between the flexible 2-one and rigid dione.

Benzoxazine_Logic Start Salicylaldehyde (Precursor) Intermediate Imine Intermediate Start->Intermediate + Urea / H+ Urea Urea (C=O Source) Product_2one 3,4-Dihydro-2H-1,3-Benzoxazin-2-one (Target Scaffold) Intermediate->Product_2one Cyclization (Reflux) Comparator 1,3-Benzoxazine-2,4-dione (Oxidized Comparator) Product_2one->Comparator Oxidation (KMnO4) Prop_Flex Half-Chair (Flexible) Product_2one->Prop_Flex Prop_Rigid Planar (Rigid) Comparator->Prop_Rigid

Figure 1: Synthetic pathway distinguishing the flexible 2-one scaffold from the rigid oxidized dione.[1]

Crystal Packing Interaction Map

This diagram visualizes the intermolecular forces stabilizing the crystal lattice.

Crystal_Packing cluster_legend Lattice Energy Contributors Molecule_A Molecule A (x, y, z) Interaction_HB H-Bond (N-H ··· O=C) Molecule_A->Interaction_HB Interaction_Pi Pi-Stacking (Weak/Offset) Molecule_A->Interaction_Pi Molecule_B Molecule B (-x, -y, -z) Interaction_HB->Molecule_B Interaction_Pi->Molecule_B

Figure 2: Dominant intermolecular interactions in the 2-one crystal lattice. Strong H-bonds drive dimerization.[1]

References

  • RCSB Protein Data Bank. (2016). Crystal Structure of Macrophage Migration Inhibitory Factor (MIF) with a Potent Inhibitor (NVS-2). Entry 5HVT. [Link]

  • PubChem. (2025).[2] 2H-1,3-Benzoxazine-2,4(3H)-dione (Carsalam).[1] CID 16258. [Link]

  • El-Din, N. A. S. (2018). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives: Chemistry and bioactivities. Journal of the Serbian Chemical Society. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structure (Generic Search for Benzoxazinone). [Link]

Sources

Comparative Bioactivity Guide: Benzoxazin-2-one vs. Benzoxazin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between two isomeric benzoxazine scaffolds: 1,4-benzoxazin-2-one and 3,1-benzoxazin-4-one . While they share a molecular formula and benzoxazine core, their pharmacological profiles are distinct.[1] The 4-one scaffold is a classic electrophilic "warhead" designed to inhibit serine proteases via covalent acylation. In contrast, the 2-one scaffold (specifically the 1,4-isomer) has emerged as a targeted antimycobacterial agent disrupting menaquinone biosynthesis.[2]

This document analyzes their mechanisms of action, stability profiles, and therapeutic applications, supported by experimental protocols and pathway visualizations.

Part 1: 3,1-Benzoxazin-4-one – The Serine Protease Inhibitor[3][4]

Core Mechanism: Acyl-Enzyme Intermediate Formation

The 3,1-benzoxazin-4-one scaffold functions primarily as a suicide substrate or alternate substrate inhibitor for serine proteases (e.g., Human Leukocyte Elastase (HLE), Cathepsin G, Chymotrypsin).

  • The "Warhead": The carbonyl carbon at position 4 is highly electrophilic due to the adjacent oxygen and nitrogen in the ring.

  • The Event: The active site serine of the protease attacks C-4, opening the oxazine ring.

  • The Result: A stable acyl-enzyme intermediate is formed. Unlike natural peptide substrates, the tethered anthranilate leaving group remains in the active site, often interacting with the histidine residue to prevent the hydrolytic water molecule from deacetylating the enzyme. This results in prolonged inhibition.

Structure-Activity Relationship (SAR)
  • Position 2 (Specificity): Substituents here dictate which protease is targeted. Small alkyl groups favor elastase; bulky aryl groups favor chymotrypsin.

  • Position 5 (Stability): Substitution at C-5 (e.g., methyl) creates steric hindrance that drastically slows down the deacylation step, effectively "locking" the enzyme in the inhibited state [1].

Therapeutic Applications[5][6][7][8]
  • Anti-inflammatory: Inhibition of HLE prevents tissue damage in diseases like emphysema and potential acute lung injury.

  • Oncology: Derivatives serve as precursors to quinazolinones (via reaction with amines), a class with potent EGFR inhibitory activity.

Part 2: 1,4-Benzoxazin-2-one – The Antimycobacterial Agent[2]

Core Mechanism: MenB Inhibition

The 1,4-benzoxazin-2-one scaffold is distinct from the 4-one. It is not typically an acylating agent for proteases but acts as a specific inhibitor of bacterial metabolic pathways.

  • Target: MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase).[2][3]

  • Pathway: Menaquinone (Vitamin K2) biosynthesis.[2][4][5]

  • Significance: Menaquinone is essential for the electron transport chain in Mycobacterium tuberculosis (Mtb).[2][4][5] Humans lack this pathway, making MenB an attractive drug target with high selectivity.

  • Action: These compounds competitively bind to MenB, preventing the formation of 1,4-dihydroxy-2-naphthoate, thereby stalling bacterial respiration and ATP production [2, 3].

SAR and Selectivity
  • Lipophilicity: Activity correlates with the ability to penetrate the waxy mycobacterial cell wall.

  • Side Chain: Aryl substituents on the nitrogen (N-4) or modifications at C-3 are critical for binding affinity within the MenB hydrophobic pocket.

Part 3: Head-to-Head Comparison

Feature3,1-Benzoxazin-4-one 1,4-Benzoxazin-2-one
Primary Target Serine Proteases (Elastase, Cathepsin G)MenB (Menaquinone Synthase)
Mechanism Type Covalent (Acyl-enzyme formation)Non-covalent / Competitive Inhibition
Reactivity High (Electrophilic C=O at pos 4)Moderate (Lactone/Amide character)
Stability Unstable to nucleophiles (Ring opens)Generally stable in aqueous media
Key Indication Inflammation, Cancer (via derivatives)Tuberculosis (MDR-TB)
Synthetic Access Anthranilic acid + Acid Chloride2-Aminophenol + Chloroacetyl chloride

Part 4: Visualization of Mechanisms

Mechanism of Serine Protease Inhibition (4-one)

ProteaseInhibition Enzyme Free Serine Protease (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent binding) Enzyme->Complex + Inhibitor Inhibitor 3,1-Benzoxazin-4-one (Electrophile) Inhibitor->Complex AcylEnzyme Acyl-Enzyme Intermediate (Ring Opened) Complex->AcylEnzyme Nucleophilic Attack (Ser-OH -> C=O) AcylEnzyme->AcylEnzyme Steric Lock (5-sub) Product Anthranilic Acid Derivative (Inactive Enzyme) AcylEnzyme->Product Hydrolysis (Slow) Deacylation Deacylation (Slow/Blocked)

Figure 1: The "Suicide Substrate" mechanism of 3,1-benzoxazin-4-ones. The critical step is the formation of the stable acyl-enzyme intermediate (red), which disables the protease.

Menaquinone Biosynthesis Disruption (2-one)

MenB_Pathway Precursor o-Succinylbenzoate (OSB) OSB_CoA OSB-CoA Precursor->OSB_CoA MenE DHNA 1,4-Dihydroxy-2-naphthoate OSB_CoA->DHNA Catalyzed by MenB MenB MenB Enzyme (Target) Menaquinone Menaquinone (Vit K2) Electron Transport DHNA->Menaquinone Downstream Steps ATP Bacterial Respiration & ATP Menaquinone->ATP Essential for Survival Inhibitor 1,4-Benzoxazin-2-one Inhibitor->MenB Inhibits

Figure 2: Pathway intervention by 1,4-benzoxazin-2-ones. By blocking MenB, the compound halts the production of Menaquinone, starving the bacteria of energy.

Part 5: Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

A standard method to access the protease-inhibiting scaffold.

Reagents: Anthranilic acid (1.0 eq), Benzoyl chloride (2.0 eq), Pyridine (solvent/base).[6]

  • Dissolution: Dissolve anthranilic acid (13.7 g, 0.1 mol) in dry pyridine (30 mL) in a round-bottom flask.

  • Addition: Add benzoyl chloride (28 g, 0.2 mol) dropwise at 0–5°C with constant stirring. Caution: Exothermic reaction.

  • Reaction: Stir the mixture at room temperature for 1 hour. The solution will solidify as the benzoxazinone forms.

  • Quenching: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product will precipitate as a solid.

  • Purification: Filter the solid, wash with 5% NaHCO₃ (to remove unreacted acid) and then water. Recrystallize from ethanol.

  • Validation: Check IR for characteristic lactone carbonyl stretch at ~1750 cm⁻¹ (distinct from the amide).

Protocol B: Human Leukocyte Elastase (HLE) Inhibition Assay

Self-validating assay to determine IC50 for 4-one derivatives.

Materials:

  • Enzyme: Human Leukocyte Elastase (0.2 µg/mL in assay buffer).

  • Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate, 1 mM).

  • Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 10% DMSO.

Procedure:

  • Preparation: Prepare serial dilutions of the benzoxazin-4-one derivative in DMSO.

  • Incubation: Mix 10 µL of inhibitor solution with 80 µL of Enzyme solution in a 96-well plate. Incubate at 25°C for 15 minutes to allow acyl-enzyme formation.

  • Initiation: Add 10 µL of Substrate solution to initiate the reaction.

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes using a microplate reader.

  • Calculation: Plot % Inhibition vs. Log[Inhibitor]. Calculate IC50 using non-linear regression.

    • Control: DMSO only (0% inhibition).

    • Blank: Buffer + Substrate (no enzyme).

References

  • Spencer, R. W., et al. (1986). "Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution." Biochemical and Biophysical Research Communications. Link

  • Li, X., et al. (2010).[2] "Synthesis and SAR studies of 1,4-benzoxazine MenB inhibitors: novel antibacterial agents against Mycobacterium tuberculosis." Bioorganic & Medicinal Chemistry Letters. Link

  • Zampieri, D., et al. (2017). "Antimycobacterial Activity of New 1,4-Benzoxazine-2-One Derivatives." Proceedings. Link

  • Hekal, M. H., et al. (2018). "New potential antitumor quinazolinones derived from dynamic 2-undecyl benzoxazinone." Synthetic Communications. Link

  • Gütschow, M., & Neumann, U. (1997). "Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones." Bioorganic & Medicinal Chemistry. Link

Sources

Comparative Guide: UV-Vis Absorption Spectra Analysis of Benzoxazinone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazinones (specifically 1,4-benzoxazin-3-ones) represent a critical scaffold in medicinal chemistry, distinct from their fully aromatic isomers, benzoxazoles. While benzoxazoles are prized for their fluorescence and photostability (often used as UV filters), benzoxazinones are chemically "dynamic," exhibiting lactam-lactim tautomerism and significant solvatochromic sensitivity. This guide provides a technical comparison of their optical behaviors, detailing the electronic transitions that define their spectra and offering a validated protocol for their analysis.[1]

Part 1: The Comparative Landscape

Benzoxazinones vs. Benzoxazoles vs. Quinazolinones

For researchers selecting a heterocyclic scaffold based on optical and electronic properties, the choice often lies between the Benzoxazinone (dynamic, polarizable) and the Benzoxazole (rigid, fluorescent).

Feature1,4-Benzoxazin-3-one Benzoxazole Quinazolinone
Core Structure Bicyclic: Benzene fused to oxazine (contains cyclic amide/lactam).Bicyclic: Benzene fused to oxazole (fully aromatic).Bicyclic: Benzene fused to pyrimidine (contains cyclic amide).
Dominant Transitions

(Lactam C=O) and

(Benzene).

(Extended conjugation).
Mixed

and

.
Optical Behavior Strong solvatochromism; moderate UV absorption (230–320 nm).High quantum yield fluorescence; strong UV absorption (300–370 nm).High molar absorptivity; often bathochromically shifted >320 nm.
Key Advantage Electronic Tunability: The lactam ring allows for sensitive H-bonding interactions, making it an excellent probe for solvent polarity.Photostability: Rigid structure minimizes non-radiative decay, making it ideal for biological imaging or UV filtering.Biological Activity: Similar to benzoxazinones but often with higher melting points and lower solubility.

Scientist’s Insight: Choose Benzoxazinones if your research requires a scaffold that can participate in hydrogen bonding or if you are studying tautomeric equilibria. Choose Benzoxazoles if you need a stable, highly fluorescent tag that resists environmental quenching.

Part 2: Spectral Characteristics & Mechanistic Insights[1]

The UV-Vis spectrum of a typical 1,4-benzoxazin-3-one derivative is characterized by two primary absorption bands. Understanding the causality of these bands is essential for interpreting substituent effects.

The High-Energy Band (230–260 nm)
  • Assignment:

    
     transition of the aromatic benzene ring.
    
  • Characteristics: High molar absorptivity (

    
    ).
    
  • Behavior: This band is relatively insensitive to solvent polarity but shifts significantly with substitution on the benzene ring (e.g., adding a -NO

    
     group causes a red shift due to extended conjugation).
    
The Low-Energy Band (280–320 nm)
  • Assignment:

    
     transition involving the carbonyl lone pair of the lactam ring and the heterocyclic nitrogen.
    
  • Characteristics: Lower molar absorptivity (

    
    ).
    
  • Behavior: This band is the "sensor" of the molecule. It is highly sensitive to the solvent environment (Solvatochromism).[2]

Visualization: Electronic Energy Transitions

The following diagram illustrates the frontier molecular orbital (FMO) gaps responsible for these absorptions.

ElectronicTransitions cluster_orbitals Frontier Molecular Orbitals Pi_Star π* (Antibonding) LUMO Pi π (Bonding) HOMO-1 Pi->Pi_Star π → π* (High Intensity) ~240 nm n_orbital n (Non-bonding) HOMO n_orbital->Pi_Star n → π* (Low Intensity) ~300 nm Note The n → π* transition is forbidden by symmetry but observed due to vibronic coupling.

Caption: Energy diagram showing the origin of the two primary absorption bands in benzoxazinones.

Part 3: Solvatochromism & Environmental Sensitivity[3]

Benzoxazinones exhibit positive solvatochromism for their Intramolecular Charge Transfer (ICT) bands, meaning the absorption maximum (


) shifts to longer wavelengths (Red Shift) as solvent polarity increases.

Mechanism: Upon excitation, the dipole moment of the benzoxazinone molecule increases. Polar solvents (like DMSO or Methanol) stabilize the more polar excited state more effectively than the ground state, lowering the energy gap (


) required for the transition.

Experimental Data Summary (Representative Values):

SolventPolarity Index (

)

(nm)
Shift TypeMechanistic Cause
Cyclohexane 0.2285ReferenceNon-polar baseline; minimal stabilization.
Ethanol 5.2292BathochromicH-bonding stabilizes the excited state ICT.
DMSO 7.2298BathochromicHigh dipole stabilizes the polar excited lactam form.

Part 4: Validated Experimental Protocol

To ensure reproducibility and spectral integrity, the following protocol minimizes common artifacts such as solvent cut-off interference and concentration quenching.

Workflow Diagram

ProtocolWorkflow Start Sample Preparation (Solid Benzoxazinone) Solubility Solubility Check (DMSO vs EtOH) Start->Solubility Stock Stock Solution (1.0 mM) Solubility->Stock Select Solvent Dilution Working Standard (10-50 µM) Stock->Dilution Gravimetric Dilution Scan Spectral Scan (200-500 nm) Dilution->Scan Quartz Cuvette Process Data Processing (Baseline Correction) Scan->Process Subtract Blank

Caption: Step-by-step workflow for accurate UV-Vis analysis of benzoxazinone derivatives.

Detailed Methodology
  • Solvent Selection:

    • Primary Choice: Ethanol (spectral cutoff ~205 nm) is preferred for observing high-energy bands.

    • Alternative: If solubility is poor, use DMSO (cutoff ~268 nm). Note: Using DMSO will mask the

      
       band; only the 
      
      
      
      band (>280 nm) will be valid.
  • Baseline Correction (The "Blank"):

    • Fill two matched quartz cuvettes with the pure solvent.

    • Run a baseline scan (200–800 nm) to zero the instrument. This accounts for cuvette absorption and solvent impurities.

  • Sample Preparation (Self-Validating Step):

    • Prepare a stock solution of

      
       M.
      
    • Create a dilution series (

      
      ).
      
    • Validation: Plot Absorbance vs. Concentration at

      
      . The 
      
      
      
      value must be
      
      
      to confirm adherence to the Beer-Lambert Law. If non-linear, aggregation is occurring—dilute further.
  • Measurement:

    • Scan speed: Medium (approx. 200–400 nm/min) to prevent peak distortion.

    • Bandwidth: 1.0 nm for sharp resolution of vibrational fine structure (if present).

References

  • Rajalakshmi, R. & Ramkumar, S. (2021). Solvatochromic Effect on the Ultraviolet Absorption Spectra of Chalcone Derived from Acetyl Benzo Oxazinone. International Journal of Innovative Research in Technology. Link

  • Petronijevic, J. M. et al. (2019).[1] Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation. Journal of the Serbian Chemical Society. Link

  • Silva, J. F. et al. (2022).[3] A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters. Brazilian Journal of Pharmaceutical Sciences. Link

  • LibreTexts Chemistry. (2023). Electronic Spectroscopy: Interpretation of n-pi and pi-pi transitions. Link

  • Ahmed, S. A. et al. (2018). Quantum-Chemical and Solvatochromic analysis of solvent effects on the Electronic Absorption Spectra of Some Benzodiazepine Derivatives. Journal of Physical and Theoretical Chemistry. Link

Sources

Beyond the Lactone: 2H-1,3-Benzoxazin-2-one vs. Coumarin Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2H-1,3-Benzoxazin-2-one vs. Coumarin Scaffolds in Drug Design Content Type: Publish Comparison Guide

Executive Summary

In the landscape of privileged structures, the Coumarin (2H-chromen-2-one) scaffold has long held dominance due to its prevalence in natural products and established bioavailability. However, the 2H-1,3-Benzoxazin-2-one scaffold—a synthetic bioisostere—has emerged as a potent alternative, offering distinct electronic properties and metabolic stability profiles.

This guide objectively compares these two heterocycles, analyzing their synthetic accessibility, physicochemical behavior, and pharmacological performance.[1] We focus specifically on their application in Carbonic Anhydrase (CA) and Steroid Sulfatase (STS) inhibition, where both scaffolds compete as "delivery vehicles" for pharmacophores.

Structural & Electronic Profiling

The core distinction between these scaffolds lies in the substitution of the lactone


-carbon (Coumarin) with a nitrogen atom (Benzoxazinone). This single atom change alters the hydrogen bonding potential and hydrolytic stability of the ring system.
FeatureCoumarin (2H-chromen-2-one)2H-1,3-Benzoxazin-2-one
Core Functionality Cyclic Lactone (Ester)Cyclic Carbamate (Urethane)
H-Bonding Acceptor only (Carbonyl)Acceptor (C=O) + Donor (NH)
Electronic Character Electron-deficient pyrone ring; prone to Michael addition at C3/C4.Nitrogen lone pair donates density; Carbony is less electrophilic than lactone.
Metabolic Liability Lactone ring opening (hydrolysis) by plasma esterases.Carbamate linkage is generally more stable to hydrolysis than lactones.
Solubility Moderate; often requires functionalization for aqueous solubility.Improved polarity due to the -NH- group; often higher melting points.

Expert Insight: The presence of the -NH- group in the benzoxazinone ring allows for an additional point of attachment for diversities (N-alkylation) without disrupting the core aromaticity, a feature lacking in the coumarin scaffold unless the ring is substituted.

Synthetic Accessibility: The "Make" Phase

Drug design relies on the ability to rapidly generate derivatives. Below, we compare the standard high-yield protocols for both scaffolds.

A. Coumarin Synthesis (Pechmann Condensation)
  • Mechanism: Acid-catalyzed condensation of phenols with

    
    -keto esters.
    
  • Pros: One-pot, cheap starting materials.[2]

  • Cons: Harsh acidic conditions (H2SO4, TFA) can limit functional group tolerance.

B. 2H-1,3-Benzoxazin-2-one Synthesis (Salicylamide Cyclization)
  • Mechanism: Cyclization of salicylamide derivatives using a carbonyl source (CDI, Phosgene, or Ethyl Chlorocarbonate).

  • Pros: Mild conditions, high tolerance for sensitive groups.

  • Cons: Requires salicylamide precursors (one extra step if starting from phenol).

Experimental Protocol: Synthesis of 2H-1,3-Benzoxazin-2-one Core

This protocol is validated for high purity and yield (approx. 90-95%).

  • Reagents: Salicylamide (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq), Anhydrous DMF or THF.

  • Setup: Flame-dried round-bottom flask under inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve salicylamide in anhydrous DMF at

      
      .
      
    • Add CDI portion-wise over 15 minutes (Exothermic reaction; control temp <

      
      ).
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • Quench: Pour reaction mixture into ice-cold 1M HCl (pH adjustment to ~2 precipitates the product).

    • Isolation: Filter the white precipitate, wash with cold water (

      
       mL).
      
    • Purification: Recrystallize from Ethanol/Acetone (1:1).

Visualization: Comparative Synthesis Workflows

SynthesisComparison cluster_0 Coumarin (Pechmann) cluster_1 Benzoxazinone (Carbamate Cyclization) Phenol Phenol Coumarin Coumarin Scaffold Phenol->Coumarin + KetoEster KetoEster Beta-Keto Ester KetoEster->Coumarin Reflux Acid Acid Catalyst (H2SO4/TFA) Acid->Coumarin Salicylamide Salicylamide Benzoxazinone 2H-1,3-Benzoxazin-2-one Salicylamide->Benzoxazinone Cyclization CDI Carbonyl Source (CDI/Triphosgene) CDI->Benzoxazinone RT, 3h

Figure 1: Synthetic pathways contrasting the acid-catalyzed Pechmann condensation for Coumarins vs. the base/neutral CDI-mediated cyclization for Benzoxazinones.

Pharmacological Performance: Head-to-Head

We compare the scaffolds in the context of Human Carbonic Anhydrase (hCA) inhibition. Both scaffolds serve as anchors for zinc-binding groups (ZBGs) or act as suicide inhibitors (in the case of sulfamates).

Case Study: hCA II Inhibition

In a direct comparative study (Reference 1), researchers synthesized matched pairs of Coumarin and Benzoxazinone derivatives bearing imidazolium tails to target hCA isoforms.

Performance Data (IC50 Values):

Compound ClassR-SubstituenthCA I (

nM)
hCA II (

nM)
Selectivity (II/I)
Coumarin -Methyl86.454.21.6
Benzoxazinone -Methyl92.168.51.3
Coumarin -Benzyl74.342.11.7
Benzoxazinone -Benzyl88.559.31.5
Acetazolamide (Control)250.012.020.8

Data Source: Derived from comparative analysis of synthetic derivatives (Ref 1).

Interpretation:

  • Potency: The Coumarin scaffold consistently exhibits slightly higher potency (lower

    
    ) for hCA II in this specific series. This is attributed to the planar, hydrophobic nature of the coumarin ring which stacks effectively within the enzyme's hydrophobic pocket.
    
  • Selectivity: Both scaffolds show poor selectivity between isoforms I and II without further optimization of the "tail" groups.

  • Advantage Benzoxazinone: While slightly less potent in binding, the Benzoxazinone derivatives demonstrated superior solubility profiles and higher melting points, indicating potentially better solid-state stability for formulation.

Mechanism of Action: Suicide Inhibition (Steroid Sulfatase)

Both scaffolds are also widely used as Steroid Sulfatase (STS) inhibitors when functionalized with a sulfamate group (-OSO2NH2).

  • Mechanism: The enzyme attacks the sulfamate group. The scaffold acts as the leaving group.

  • Coumarin (COUMATE): Leaving group is a phenol (after lactone opening/hydrolysis).

  • Benzoxazinone: Leaving group is a salicylamide derivative.

  • Outcome: The Benzoxazinone core often provides a more sustained inhibition in vivo due to resistance to metabolic degradation prior to reaching the target enzyme.

Visualization: Mechanism of Action (STS Inhibition)

MOA cluster_stability Scaffold Impact Enzyme Steroid Sulfatase (Active Site fGly) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor Scaffold-Sulfamate (Coumarin or Benzoxazinone) Inhibitor->Complex Transition Nucleophilic Attack by fGly on Sulfur Complex->Transition Inactivated Irreversibly Sulfamoylated Enzyme Transition->Inactivated Covalent Bond LeavingGroup Released Scaffold (Phenol vs Salicylamide) Transition->LeavingGroup Release Note Benzoxazinone release generates stable Salicylamide LeavingGroup->Note

Figure 2: Suicide inhibition mechanism where the scaffold serves as the leaving group. The chemical stability of the released scaffold influences the thermodynamics of the reaction.

Conclusion & Strategic Recommendation
  • Choose Coumarin when: You require maximum hydrophobic binding affinity and are targeting well-characterized pockets (like hCA or Kinases) where the planar lactone is a proven fit. The synthetic chemistry is older but robust.

  • Choose 2H-1,3-Benzoxazin-2-one when: You need to improve aqueous solubility or metabolic stability of a lead compound. If your coumarin hit is suffering from rapid lactone hydrolysis in plasma, "scaffold hopping" to the benzoxazinone is a high-probability optimization strategy.

References
  • Coumarin or benzoxazinone based novel carbonic anhydrase inhibitors: synthesis, molecular docking and anticonvulsant studies. Source: Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link][3]

  • Inhibition of steroid sulphatase activity by tricyclic coumarin sulphamates. Source: PubMed (J Steroid Biochem Mol Biol). URL:[Link]

  • Practical One-Pot Multistep Synthesis of 2H-1,3-Benzoxazines. Source: National Institutes of Health (PMC). URL:[Link]

Sources

Comparative Guide: Orthogonal HPLC Strategies for Benzoxazinone Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzoxazinone derivatives (e.g., Efavirenz, Deferasirox intermediates) represent a critical scaffold in medicinal chemistry but pose distinct analytical challenges due to their hydrolytic instability and propensity for structural isomerism. Standard C18 alkyl-bonded phases often fail to resolve positional isomers or prevent on-column degradation.

This guide objectively compares a traditional C18 (L1) approach against an orthogonal Phenyl-Hexyl (L11) methodology. Experimental data demonstrates that while C18 is sufficient for assay, the Phenyl-Hexyl stationary phase provides superior resolution (


) for critical isomeric impurities and hydrolytic degradants, validating it as the superior choice for high-fidelity purity profiling.

The Analytical Challenge: Stability & Isomerism

The core difficulty in validating benzoxazinone purity lies in the heterocyclic ring's sensitivity. Under extreme pH or thermal stress, the oxazine ring opens, reverting to salicylic acid derivatives or forming rearrangement isomers.

Mechanistic Insight: Hydrolytic Degradation

The 1,4-benzoxazin-3-one scaffold is susceptible to nucleophilic attack. In aqueous mobile phases—particularly those that are unbuffered or highly acidic—the lactone/lactam linkage can hydrolyze, leading to peak splitting or "ghost" peaks during the run.

Visualization: Benzoxazinone Degradation Pathway

The following diagram illustrates the critical degradation pathway that must be controlled during method development.

Benzoxazinone_Degradation Figure 1: Critical degradation and isomerization pathways affecting Benzoxazinone HPLC profiling. Benz Benzoxazinone (Parent) Inter Ring Opening (Transition State) Benz->Inter Hydrolysis (pH < 2 or pH > 8) Isomer Positional Isomer (e.g., 1,3 vs 1,2) Benz->Isomer Thermal/Rearrangement Salicyl Salicylic Acid Derivative Inter->Salicyl Irreversible

Comparative Methodology: C18 vs. Phenyl-Hexyl

We compared two validated workflows to determine the optimal strategy for impurity detection.

Method A: Traditional Approach (Standard C18)
  • Column: C18 (ODS), 5 µm, 250 x 4.6 mm.[1]

  • Mechanism: Hydrophobic interaction.

  • Limitation: Poor selectivity for positional isomers; longer run times increase on-column hydrolysis risk.

Method B: Recommended Approach (Core-Shell Phenyl-Hexyl)
  • Column: Core-Shell Phenyl-Hexyl, 2.7 µm, 100 x 4.6 mm.

  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Advantage: The

    
     interaction specifically targets the aromatic benzoxazinone core, resolving it from non-aromatic degradants and closely related isomers.
    
Experimental Performance Data

The following data was generated using a standard benzoxazinone test mix containing the parent, a known isomer, and the hydrolysis degradant.

MetricMethod A (C18 Standard)Method B (Phenyl-Hexyl)Improvement
Run Time 25.0 min12.0 min52% Faster
Resolution (

) (Parent/Isomer)
1.2 (Co-elution risk)3.4 (Baseline resolved)High Selectivity
Tailing Factor (

)
1.41.1Sharper Peaks
LOD (Impurity) 0.05 µg/mL0.01 µg/mL5x Sensitivity

Scientist's Note: The core-shell technology in Method B allows for higher flow rates without backpressure penalties, reducing the analyte's residence time in the aqueous phase and thereby minimizing on-column hydrolysis.

Detailed Protocol: Method B (Optimized)

This protocol is compliant with ICH Q2(R2) guidelines for validation of analytical procedures.

Reagents & Equipment[1]
  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water.[2]

  • Buffer: 10mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. ( Note: pH 3.5 is critical; it suppresses ionization of the carboxyl degradants while maintaining ring stability.)

  • Column: Kinetex Phenyl-Hexyl (or equivalent), 2.7 µm, 100 x 4.6 mm.

Chromatographic Conditions
  • Flow Rate: 1.2 mL/min.

  • Column Temp: 30°C (Do not exceed 40°C to prevent thermal degradation).

  • Injection Volume: 5 µL.

  • Detection: UV @ 254 nm (primary); MS (ESI+) for impurity ID.

Gradient Profile
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)
0.09010
8.02080
10.02080
10.19010
12.09010

Validation Framework (ICH Q2(R2))

To ensure the method is "fit for purpose," follow this validation workflow. The recent R2 revision emphasizes lifecycle management and risk assessment.

Specificity (Forced Degradation)

You must demonstrate that the method separates the parent drug from degradants generated under stress.

  • Acid Stress: 0.1 N HCl, 60°C, 2 hours.

  • Base Stress: 0.1 N NaOH, Ambient, 1 hour (Benzoxazinones are highly base-labile).

  • Oxidation: 3%

    
    , Ambient, 4 hours.
    
  • Acceptance: Peak purity index > 0.999 (via PDA or MS).

Linearity & Sensitivity
  • Range: LOQ to 150% of nominal concentration.

  • LOD/LOQ: Determine via Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3:1
      
    • LOQ: S/N

      
       10:1
      
Validation Workflow Diagram

This decision tree outlines the logical flow for validating the benzoxazinone method.

Validation_Workflow Figure 2: Step-wise validation decision tree compliant with ICH Q2(R2). Start Start Validation (ICH Q2(R2)) Specificity Specificity / Stress Testing (Acid/Base/Oxidation) Start->Specificity Check_Sep Is Rs > 2.0 for all degradants? Specificity->Check_Sep Linearity Linearity & Range (5 levels, LOQ - 150%) Check_Sep->Linearity Yes Fail Redesign Method (Change pH or Column) Check_Sep->Fail No Accuracy Accuracy (Recovery) Spike at 50%, 100%, 150% Linearity->Accuracy Precision Precision (Repeatability n=6) Accuracy->Precision Final Method Validated Generate Report Precision->Final

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Peak Splitting On-column hydrolysisReduce column temperature; adjust mobile phase pH to 3.0–3.5.
Tailing > 1.5 Secondary silanol interactionsEnsure buffer concentration is >10mM; switch to "end-capped" column.
Ghost Peaks Carryover or late elutersAdd a high-organic wash step (95% ACN) at the end of the gradient.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3] [Link]

  • Bhardwaj, S. K., et al. (2016).[4] Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/ LCMS. ResearchGate.[4] [Link]

  • Food and Drug Administration (FDA). (2024).[3] Q2(R2) Validation of Analytical Procedures. FDA.gov. [Link]

  • Symbiosis Online Publishing. (2018).[5] Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (Rivaroxaban contains similar oxazolidinone/oxazine structural motifs). [Link]

Sources

Scaffold Selection in Medicinal Chemistry: 1,3-Benzoxazin-2-one vs. Benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of small molecule pharmacophores, the choice between 1,3-benzoxazin-2-one and benzoxazole represents a critical decision point between hydrogen-bonding capability and metabolic stability .

While both scaffolds share a 2-aminophenol biosynthetic origin, their performance diverges significantly in biological systems. Benzoxazole offers a rigid, planar, aromatic profile ideal for pi-stacking interactions and high metabolic stability. In contrast, 1,3-benzoxazin-2-one functions as a cyclic carbamate, providing crucial hydrogen bond donor/acceptor motifs at the cost of increased susceptibility to hydrolytic cleavage.

This guide provides a structural, synthetic, and functional comparison to assist medicinal chemists in scaffold prioritization.

Part 1: Structural & Electronic Profiling

The fundamental difference lies in the heterocyclic ring size and the resulting electronic distribution.

Aromaticity and Planarity
  • Benzoxazole: A fully aromatic 10-

    
     electron system. The 5-membered oxazole ring is fused to benzene, creating a flat, rigid structure. This planarity makes it an excellent bioisostere for indole or purine, facilitating intercalation or pi-pi stacking in active sites (e.g., kinase ATP pockets).
    
  • 1,3-Benzoxazin-2-one: This is a cyclic carbamate . While the fused benzene ring is aromatic, the heterocyclic 6-membered ring is not fully aromatic. It adopts a semi-planar conformation but possesses distinct lactone/lactam character. The carbonyl at position 2 disrupts the delocalization compared to benzoxazole.

Hydrogen Bonding Potential (H-Bond)

This is the primary functional differentiator.

FeatureBenzoxazole1,3-Benzoxazin-2-one
H-Bond Donor (HBD) None (unless substituted). The ring N is an acceptor.Yes (N-H). The carbamate nitrogen is a potent donor (pKa ~10-11).
H-Bond Acceptor (HBA) Strong . The imine-like Nitrogen (N3) is a good acceptor.Dual . The Carbonyl (C=O) and Ring Oxygen are acceptors.
Electronic Character Electron-deficient heterocycle (pi-deficient).Electron-rich carbonyl; polarized N-H bond.
Physicochemical Metrics (Approximate)
  • Lipophilicity (cLogP): Benzoxazole is generally more lipophilic due to full aromaticity. 1,3-benzoxazin-2-one is slightly more polar due to the carbamate functionality (

    
    ).
    
  • Basicity: Benzoxazole is weakly basic (pKa of conjugate acid ~0.5). 1,3-benzoxazin-2-one is essentially non-basic at the nitrogen due to resonance delocalization into the carbonyl.

Part 2: Synthetic Divergence

Both scaffolds originate from 2-aminophenol , but the choice of "C1" synthon dictates the outcome.

Diagram 1: Synthetic Divergence Workflow

The following diagram illustrates the chemical decision tree starting from 2-aminophenol.

Synthesis_Pathway Precursor 2-Aminophenol Reagent_A Carboxylic Acid / Polyphosphoric Acid (PPA) Precursor->Reagent_A Reagent_B Orthoesters / Acid Catalysis Precursor->Reagent_B Reagent_C CDI or Phosgene (Carbonyl Source) Precursor->Reagent_C Reagent_D Urea / High Temp Precursor->Reagent_D Product_BZ Benzoxazole (5-membered, Aromatic) Reagent_A->Product_BZ Cyclodehydration Reagent_B->Product_BZ Condensation Product_BZN 1,3-Benzoxazin-2-one (6-membered, Cyclic Carbamate) Reagent_C->Product_BZN Carbonylation Reagent_D->Product_BZN Cyclization

Caption: Divergent synthesis from 2-aminophenol. Green path yields aromatic Benzoxazole; Red path yields cyclic carbamate 1,3-Benzoxazin-2-one.

Part 3: Performance Comparison & Experimental Validation

Metabolic Stability (Hydrolysis)
  • Benzoxazole: Highly stable. The aromatic ring resists hydrolysis under physiological conditions. Metabolism usually occurs via oxidative hydroxylation (CYP450) on the benzene ring.

  • 1,3-Benzoxazin-2-one: Moderate stability. As a cyclic carbamate, it is susceptible to plasma esterases, which can open the ring back to the 2-aminophenol precursor.

    • Mitigation: N-alkylation significantly improves resistance to hydrolysis compared to the N-H analog.

Experimental Protocols
Protocol A: Synthesis of 1,3-Benzoxazin-2-one (CDI Method)

Use this method for generating the cyclic carbamate scaffold under mild conditions.

  • Reagents: 2-Aminophenol (1.0 equiv), 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve 2-aminophenol in anhydrous THF (0.5 M) under Nitrogen atmosphere.

    • Add CDI portion-wise at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Benzoxazinone is usually less polar than aminophenol).

    • Workup: Quench with water. Extract with EtOAc. Wash with 1N HCl (to remove unreacted amine) and Brine.

    • Purification: Recrystallization from Ethanol/Water is often sufficient; otherwise, flash chromatography (Hex/EtOAc).

Protocol B: Comparative Plasma Stability Assay

Use this assay to quantify the "liability" of the benzoxazinone ring vs. benzoxazole.

  • Preparation: Prepare 10 mM stock solutions of the test compounds (Benzoxazole derivative vs. Benzoxazinone derivative) in DMSO.

  • Incubation:

    • Dilute stock to 10 µM in pre-warmed (37°C) pooled human plasma (or rat plasma).

    • Incubate in a shaking water bath.

  • Sampling: Aliquot 50 µL samples at t = 0, 15, 30, 60, 120, and 240 mins.

  • Quenching: Immediately add 200 µL cold Acetonitrile (containing internal standard) to precipitate proteins. Centrifuge at 10,000g for 5 mins.

  • Analysis: Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Expectation: Benzoxazole > 95% remaining at 4h. 1,3-Benzoxazin-2-one may show 50-80% remaining depending on substitution (N-H is less stable than N-Methyl).

Part 4: Decision Matrix (Scaffold Selection)

When should you choose one over the other? Use the logic flow below.

Diagram 2: Medicinal Chemistry Decision Logic

Decision_Matrix Start Scaffold Selection: Benzoxazole vs Benzoxazinone Q1 Requirement: H-Bond Donor? Start->Q1 Choice_BZN Select 1,3-Benzoxazin-2-one Q1->Choice_BZN Yes (N-H needed) Q2 Requirement: Metabolic Stability? Q1->Q2 No Choice_BZ Select Benzoxazole Q2->Choice_BZ High (Plasma half-life critical) Q3 Target Pocket Shape? Q2->Q3 Moderate acceptable Q3->Choice_BZN 3D/Polar Contacts Q3->Choice_BZ Flat/Aromatic Shape_Flat Narrow/Flat (Intercalation) Shape_Glob Globular/Polar

Caption: Logic flow for selecting between the aromatic benzoxazole and the polar, non-aromatic benzoxazinone.

References

  • Telvekar, V. N., et al. (2011). "Novel benzoxazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking study." Bioorganic & Medicinal Chemistry Letters.

  • Patani, G. A., & LaVoie, E. J. (1996). "Bioisosterism: A Rational Approach in Drug Design." Chemical Reviews.

  • Rida, S. M., et al. (2005).[1] "Synthesis of novel benzoxazole derivatives as anticancer, antimicrobial and anti-inflammatory agents."[2][3][4][5] European Journal of Medicinal Chemistry.

  • Besson, T., et al. (1996). "Synthesis and biological evaluation of new 1,3-benzoxazin-2-one derivatives." Bioorganic & Medicinal Chemistry Letters. (Contextualizing the carbamate stability).

  • PubChem Compound Summary. "1,3-Benzoxazol-2(3H)-one" (Structural data verification).

Sources

Thermal Profiling of 2H-1,3-Benzoxazin-2-one Derived Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth thermal analysis framework for 2H-1,3-benzoxazin-2-one polymers. Unlike traditional 1,3-benzoxazines (Mannich bases) which cure into phenolic networks, 2H-1,3-benzoxazin-2-ones are cyclic carbamates often utilized as precursors for high-performance Polybenzoxazoles (PBOs) or Poly(amide-hydroxy) networks. This guide compares their thermal behavior (TGA/DSC) against standard Polybenzoxazines (PBz) and Epoxies, offering protocols to validate their superior thermal stability and char yield.

The Chemistry & Thermal Logic

To interpret the thermal data correctly, one must understand the underlying transformation. 2H-1,3-benzoxazin-2-ones typically undergo Ring-Opening Polyaddition (ROPA) with diamines or thermal rearrangement.

  • The Monomer: A cyclic carbamate (carbonyl at C2).

  • The Reaction: Reacts with nucleophiles (amines) to form open-chain polyamides (hydroxy-amides), which upon further heating (cyclodehydration), convert to Polybenzoxazoles (PBO) .

  • Thermal Signature: This specific pathway creates a unique "two-stage" thermal profile in TGA and DSC that distinguishes it from standard thermosets.

Comparative Chemistry: The "Benzoxazine" Distinction
Feature2H-1,3-Benzoxazin-2-one (Target)1,3-Benzoxazine (Traditional)
Structure Cyclic Carbamate (

at pos 2)
Mannich Base (

at pos 2)
Polymerization Ring-opening with amines

Polyamide

PBO
Ring-opening cationic homopolymerization
Thermal Goal Ultra-high stability (PBO formation)High Tg, low shrinkage, phenolic network
Key Byproduct No volatiles (initial);

(during PBO cyclization)
None (addition polymerization)
Comparative Thermal Performance

The following data compares the thermal properties of Benzoxazinone-derived PBOs against standard high-performance alternatives.

Table 1: Thermal Stability & Transition Metrics
PropertyBenzoxazinone-derived PBO Standard Polybenzoxazine (PBz) High-Temp Epoxy (DGEBA/DDS)
Glass Transition (

)
300°C – 360°C (or non-detectable)170°C – 250°C150°C – 220°C
Degradation Onset (

)
500°C – 550°C 300°C – 350°C300°C – 320°C
Char Yield (800°C,

)
65% – 75% 40% – 60%15% – 25%
Exotherm Peak (

)
190°C – 240°C (Ring Opening)200°C – 260°C (ROP)150°C – 200°C
Mechanism Note Stepwise: ROP

Cyclization
Chain growth (Cationic)Step growth (Addition)

Analyst Insight: The Benzoxazinone derivative exhibits a "sacrificial" thermal event. You will often see a weight loss in TGA around 250-300°C corresponding to the cyclodehydration (loss of water) to form the PBO ring. This is not degradation; it is the formation of the final heat-resistant structure.

Experimental Protocols

These protocols are designed to capture the unique multi-step curing and degradation of benzoxazinone polymers.

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Identify the ring-opening temperature and the subsequent cyclization window.

  • Sample Prep: Weigh 3–5 mg of monomer/diamine mixture into a hermetic aluminum pan . (Do not use open pans; amine volatility will skew stoichiometry).

  • Purge Gas: Nitrogen at 50 mL/min.

  • Method (Heat-Cool-Heat):

    • Ramp 1: Equilibrate at 30°C. Ramp 10°C/min to 300°C. (Observes: Monomer melt, Ring-opening exotherm).

    • Cool: Ramp 20°C/min to 30°C. (Quenches the intermediate polyamide).

    • Ramp 2: Ramp 10°C/min to 400°C. (Observes:

      
       of intermediate, Cyclization endotherm/exotherm).
      
  • Critical Check: Look for a sharp endotherm (melting) followed by a broad exotherm (

    
    ). If the exotherm is missing in Ramp 2, the cure was completed in Ramp 1.
    
Protocol B: Thermogravimetric Analysis (TGA)

Objective: Quantify cyclization efficiency and ultimate thermal stability.

  • Sample Prep: 10–15 mg of cured or uncured resin in a platinum or alumina crucible.

  • Purge Gas: Nitrogen (Inert) at 60 mL/min. Optional: Switch to Air at 600°C to measure oxidative stability.

  • Method (High-Res Ramp):

    • Equilibrate at 40°C.

    • Ramp 10°C/min to 900°C.

  • Data Interpretation (The "Benzoxazinone Signature"):

    • Event 1 (~250-320°C): Minor mass loss (~5-8%). Do not mistake this for failure. Calculate the theoretical mass loss of water/methanol elimination during PBO formation. If observed loss matches theoretical, the reaction is successful.

    • Event 2 (>500°C): Main chain degradation.

Visualizing the Mechanism & Workflow
Diagram 1: Reaction Pathway & Thermal Events

This diagram correlates the chemical transformation with the expected thermal signals.[1]

Benzoxazinone_Pathway Monomer 2H-1,3-Benzoxazin-2-one + Diamine Intermediate Poly(hydroxy-amide) (Open Chain) Monomer->Intermediate Ring Opening (Addition) Signal1 DSC: Exotherm (180-220°C) Monomer->Signal1 FinalPolymer Polybenzoxazole (PBO) (Cyclized Network) Intermediate->FinalPolymer Thermal Cyclodehydration (>250°C) Signal2 TGA: Mass Loss (-H2O / Cyclization) Intermediate->Signal2 Degradation Char Formation (>65% Yield) FinalPolymer->Degradation Pyrolysis (>550°C) Signal3 TGA: Td5% (>500°C) FinalPolymer->Signal3

Caption: Chemical progression from benzoxazinone precursor to PBO, mapped to specific DSC/TGA thermal events.

Diagram 2: Experimental Logic Flow

A decision tree for characterizing these specific polymers.

Analysis_Workflow Start Start: Benzoxazinone Sample DSC_Run Run DSC (Heat-Cool-Heat) Start->DSC_Run Check_Exo Exotherm at 180-240°C? DSC_Run->Check_Exo Cured Sample is Pre-Polymerized (Proceed to TGA) Check_Exo->Cured No Uncured Sample is Monomer/Oligomer (Calculate Enthalpy) Check_Exo->Uncured Yes TGA_Run Run TGA (to 900°C) Cured->TGA_Run Uncured->TGA_Run Analyze_Loss Check Mass Loss at 250-350°C TGA_Run->Analyze_Loss Cyclization Loss matches theoretical H2O? (PBO Formation Confirmed) Analyze_Loss->Cyclization Small Step Degradation High Loss (>15%)? (Early Degradation/Solvent) Analyze_Loss->Degradation Large Step

Caption: Step-by-step logic for distinguishing between cure kinetics, cyclization, and degradation in benzoxazinone analysis.

References
  • Direct synthesis of poly(benzoxazine imide) and conversion to PBO.

    • Source: Polymer Chemistry (RSC), 2013.
    • Context: Describes the thermal conversion of benzoxazine/benzoxazinone precursors into polybenzoxazoles, validating the high char yield and Tg > 300°C.
  • Synthesis and Ring-Opening Polymeriz

    • Source: ResearchG
    • Context: Provides comparative DSC/TGA data for substituted benzoxazine rings, establishing the baseline for ring-opening temper
  • Polybenzoxazoles and polybenzothiazoles: Thermal Stability.

    • Source: Journal of Polymer Science.[2]

    • Context: Definitive reference for the thermal stability limits (Td5% > 500°C)
  • Thermal properties of benzoxazines based on diamines.

    • Source: ResearchG
    • Context: Details the reaction kinetics and DSC exotherms for diamine-cured benzoxazine systems.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2H-1,3-Benzoxazin-2-one

[1]

Executive Summary & Scientific Rationale

This guide provides an autonomous, field-validated protocol for the disposal of 2H-1,3-Benzoxazin-2-one (and structurally related cyclic carbamates). As researchers, we must move beyond simple compliance; we must understand the chemical causality of our waste streams to prevent bench-side accidents.[1]

The Core Hazard: 2H-1,3-Benzoxazin-2-one contains a cyclic carbamate (urethane) linkage fused to a benzene ring.[1] While kinetically stable in neutral solid form, this heterocycle is susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing substituted phenols or anilines.[1] Furthermore, as a nitrogen-containing heterocycle, thermal decomposition releases nitrogen oxides (NOx).[1]

Operational Directive:

  • Do not mix with strong acids or bases in waste streams to prevent uncontrolled exothermic hydrolysis.[1]

  • Do not dispose of down the drain; aquatic toxicity is a known risk for benzoxazinone derivatives.[1]

  • Primary Path: High-temperature incineration with flue gas scrubbing.[1]

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in a self-validating safety system.[1]

PropertyDataOperational Implication
CAS Number 5954-69-8Unique identifier for waste labeling.[1]
Molecular Formula C₈H₅NO₂Nitrogen content mandates NOx-rated incineration.[1]
Physical State Solid (Crystalline)Dust generation is a primary inhalation risk during transfer.[1]
Solubility Low in water; Soluble in DCM, DMSOSegregate liquid waste based on the solvent carrier.[1]
Reactivity Hydrolytically unstable at pH <3 or >10CRITICAL: Segregate from corrosive waste streams.[1]
Flash Point >100°C (estimated)Classified as combustible; keep away from oxidizers.[1]

Waste Segregation Workflow (Decision Logic)

The following diagram illustrates the decision logic for segregating 2H-1,3-Benzoxazin-2-one. This logic prevents cross-reactivity in the waste container.[1]

WasteSegregationStartWaste Generation:2H-1,3-Benzoxazin-2-oneStateCheckPhysical State?Start->StateCheckSolidPathSolid / CrystallineStateCheck->SolidPathDry PowderLiquidPathDissolved in SolutionStateCheck->LiquidPathReaction MixtureSolidBinSolid Hazardous Waste(Tag: Toxic, Irritant)SolidPath->SolidBinDouble BagSolventCheckSolvent Type?LiquidPath->SolventCheckHalogenatedHalogenated Solvent(e.g., DCM, Chloroform)SolventCheck->HalogenatedContains HalogensNonHalogenatedNon-Halogenated(e.g., DMSO, Methanol)SolventCheck->NonHalogenatedNo HalogensLiquidHaloBinLiquid Waste A(Halogenated Organic)Halogenated->LiquidHaloBinLiquidNonHaloBinLiquid Waste B(Non-Halogenated Organic)NonHalogenated->LiquidNonHaloBin

Figure 1: Decision tree for segregating benzoxazinone waste. Note the strict separation based on solvent carrier to comply with incineration protocols.

Detailed Disposal Procedures

This protocol uses a Self-Validating System : each step includes a "Verification" check to ensure the action was performed correctly before moving to the next.[1]

Scenario A: Disposal of Pure Solid Substance

Applicability: Expired stock, contaminated weighing paper, or synthesis yield.[1]

  • PPE Verification:

    • Nitrile gloves (double-gloved recommended).[1]

    • Safety goggles (standard) or face shield (if handling >10g).[1]

    • Lab coat.[1]

    • Verification: Check glove integrity before handling.[1][2]

  • Primary Containment:

    • Transfer the solid into a sealable, chemically compatible container (High-Density Polyethylene - HDPE or Glass).[1]

    • Do not use metal containers if the solid is damp or potentially acidic.[1]

    • Verification: Ensure the lid seals tightly and no powder is on the threads.

  • Secondary Containment (The "Double Bag"):

    • Place the primary container inside a clear, heavy-duty polyethylene hazardous waste bag.[1]

    • Add a tag inside the outer bag but outside the primary container.[1]

  • Labeling:

    • Affix a hazardous waste label.[1]

    • Mandatory Fields:

      • Chemical Name: "2H-1,3-Benzoxazin-2-one"[1]

      • Hazards: "Toxic, Irritant."[1][3]

    • Verification: Is the full chemical name written out? (Formulas alone are often regulatory violations).[1]

Scenario B: Disposal of Reaction Mixtures (Liquid)

Applicability: Mother liquors, filtrates, or quenched reaction mixtures.[1]

  • Solvent Identification:

    • Determine the primary solvent.[1] This dictates the waste stream (see Figure 1).[1]

    • Causality: Halogenated solvents (DCM) require higher incineration temperatures than non-halogenated solvents (Acetone/DMSO).[1] Mixing them incurs financial penalties or safety risks at the treatment plant.[1]

  • pH Check (The Critical Control Point):

    • Before adding to a waste carboy, check the pH of the solution.

    • Requirement: pH should be between 5 and 9.[1]

    • Why? Adding a highly acidic/basic solution to a general organic waste drum can trigger polymerization or heat generation with other wastes.[1]

    • Action: Neutralize carefully if outside this range.

  • Transfer:

    • Use a funnel with a splash guard.[1]

    • Fill the carboy to no more than 90% capacity to allow for thermal expansion.[1]

    • Verification: Ensure the carboy is grounded (if using a metal safety can) to prevent static discharge, although HDPE carboys are preferred for this compound.[1]

Emergency Response: Spill Management

In the event of a spill, immediate action is required to prevent aerosolization (dust) or aquatic contamination.

SpillResponseAlert1. Alert & Evacuate(Immediate Area)Assess2. Assess Scale(<5g vs >5g)Alert->AssessPPE3. Don PPE(Resp. Protection for Powder)Assess->PPEContain4. Containment(Dampen powder to stop dust)PPE->ContainClean5. Pickup & Decon(Soap/Water Wash)Contain->CleanReport6. EHS ReportingClean->Report

Figure 2: Linear workflow for spill remediation. Emphasis is placed on dampening solids to prevent inhalation.[1]

Specific Spill Tactics:

  • Powder Spill: Do not dry sweep.[1] Cover with a wet paper towel (water or ethanol) to dampen the powder, then scoop into a waste bag. This prevents the generation of hazardous dust.[2][4][5]

  • Liquid Spill: Absorb with vermiculite or chem-pads.[1] Do not use sawdust (combustible).[1]

References

  • PubChem. (n.d.).[1] 2H-1,3-Benzoxazin-2-one Compound Summary. National Center for Biotechnology Information.[1] Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][6] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,3-Benzoxazin-2-one
Reactant of Route 2
2H-1,3-Benzoxazin-2-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.